16-Methyloctadecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H72N7O17P3S |
|---|---|
Molekulargewicht |
1048.0 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methyloctadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-5-28(2)18-16-14-12-10-8-6-7-9-11-13-15-17-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55) |
InChI-Schlüssel |
QGRXNEZTARSWSR-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Synthesis, Characterization, and Potential Biological Significance of 16-Methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16-methyloctadecanoyl-CoA, a long-chain branched-chain fatty acyl-coenzyme A. While specific research on this particular molecule is limited, this document consolidates established methodologies for the synthesis, purification, and characterization of related long-chain fatty acyl-CoAs and discusses the potential biological roles of this compound based on the known functions of similar molecules. This guide is intended to serve as a foundational resource for researchers interested in investigating the properties and biological activities of novel branched-chain fatty acyl-CoAs.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Long-chain and very-long-chain acyl-CoAs also function as signaling molecules, regulating the activity of various enzymes and transcription factors.[2][3] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are increasingly recognized for their diverse biological activities, including modulation of membrane fluidity and participation in signaling pathways.[2]
This compound is a C19 iso-branched-chain fatty acyl-CoA. Its precursor, 16-methyloctadecanoic acid, is a methyl-branched saturated fatty acid.[4] While the specific discovery and isolation of this compound from a natural source have not been extensively documented, its chemical structure suggests potential involvement in metabolic and signaling pathways analogous to other long-chain branched-chain fatty acyl-CoAs. This guide outlines the probable synthetic route, analytical characterization, and potential biological functions of this molecule.
Synthesis and Isolation of this compound
The generation of this compound for research purposes would typically involve a two-step process: the synthesis of the free fatty acid, 16-methyloctadecanoic acid, followed by its enzymatic or chemical activation to the corresponding coenzyme A thioester.
Synthesis of 16-Methyloctadecanoic Acid
A plausible synthetic route for 16-methyloctadecanoic acid could be adapted from methods used for other branched-chain fatty acids.[5] A potential strategy involves the coupling of an alkyl halide with a suitable nucleophile to construct the carbon backbone, followed by functional group manipulation to yield the carboxylic acid.
Activation to this compound
The conversion of the free fatty acid to its CoA ester can be achieved using acyl-CoA synthetases. These enzymes catalyze the ATP-dependent formation of a thioester bond between the fatty acid and coenzyme A.[6]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on the enzymatic synthesis of other long-chain acyl-CoAs.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
16-methyloctadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
MgCl₂
-
A suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding a small volume of glacial acetic acid.
-
Purification: The resulting this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[7]
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the purification and analysis of long-chain acyl-CoAs.[7][8]
Experimental Protocol: HPLC Purification of Long-Chain Acyl-CoAs
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[9]
-
Mobile Phase B: Acetonitrile (B52724).[9]
-
Gradient: A linear gradient from a lower to a higher concentration of acetonitrile is used to elute the acyl-CoAs based on their hydrophobicity.
-
Detection: The eluent is monitored at 260 nm, the absorbance maximum of the adenine (B156593) ring of coenzyme A.[7]
Characterization and Data Presentation
The structural confirmation of synthesized this compound would rely on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Expected Value for this compound |
| Molecular Formula | C₄₀H₇₂N₇O₁₇P₃S |
| Monoisotopic Mass | 1047.3851 Da |
| Average Mass | 1048.02 Da |
| Key MS/MS Fragments | Fragments corresponding to the loss of phosphopantetheine, adenosine (B11128) 3',5'-diphosphate, and the acyl chain. |
Table 1: Theoretical Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule.
| Proton (¹H) NMR | Expected Chemical Shift (ppm) | Carbon (¹³C) NMR | Expected Chemical Shift (ppm) |
| Adenine H-8 | ~8.5 | Adenine C-8 | ~148 |
| Adenine H-2 | ~8.2 | Adenine C-5 | ~147 |
| Ribose H-1' | ~6.1 | Adenine C-4 | ~141 |
| Pantetheine -CH₂-N | ~3.5 | Adenine C-2 | ~140 |
| Pantetheine -CH₂-S | ~3.1 | Adenine C-6 | ~118 |
| Acyl α-CH₂ | ~2.5 | Acyl C=O | ~200 |
| Acyl β-CH₂ | ~1.6 | Acyl α-CH₂ | ~45 |
| Acyl -(CH₂)n- | 1.2-1.4 | Acyl β-CH₂ | ~34 |
| Acyl terminal CH₃ | ~0.8-0.9 | Acyl -(CH₂)n- | 20-30 |
| Acyl branch CH₃ | ~0.8-0.9 | Acyl terminal CH₃ | ~14 |
| Acyl branch CH₃ | ~19 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
Potential Biological Roles and Signaling Pathways
While direct evidence for the involvement of this compound in specific signaling pathways is not yet available, the known functions of other very-long-chain and branched-chain fatty acyl-CoAs provide a strong basis for hypothesizing its potential roles.
Regulation of Gene Expression via PPARα
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.
Allosteric Regulation of AMPK
Long-chain fatty acyl-CoAs can also act as allosteric regulators of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[10] Activation of AMPK by fatty acyl-CoAs can lead to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.
Conclusion
This compound represents an intriguing yet understudied molecule at the intersection of lipid metabolism and cellular signaling. While direct experimental data on this specific acyl-CoA is scarce, established methodologies for the synthesis, purification, and characterization of similar long-chain fatty acyl-CoAs provide a clear roadmap for future investigations. Based on the known biological activities of related molecules, it is plausible that this compound plays a role in the regulation of gene expression through nuclear receptors like PPARα and in the control of cellular energy homeostasis via allosteric regulation of AMPK. Further research is warranted to elucidate the precise biological functions of this and other novel branched-chain fatty acyl-CoAs, which may open new avenues for understanding metabolic regulation and for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16-Methyloctadecanoic acid | C19H38O2 | CID 5282601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 16-Methyloctadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Methyloctadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are important components of cellular membranes, particularly in bacteria, and are also found in mammals where they play roles in modulating membrane fluidity and have been implicated in various physiological and pathological processes.[1][2][3] Unlike straight-chain fatty acids, the biosynthesis of BCFAs utilizes specific branched-chain primers derived from the catabolism of branched-chain amino acids (BCAAs).[4] This guide provides a detailed technical overview of the biosynthetic pathway of this compound, focusing on the core enzymatic steps, quantitative data, and relevant experimental protocols.
Core Biosynthesis Pathway
The synthesis of this compound, an 18-carbon fatty acyl-CoA with a methyl group at the 16th position (an anteiso-BCFA), begins with the catabolism of the essential amino acid L-isoleucine. The resulting primer, 2-methylbutyryl-CoA, is then elongated by the fatty acid synthase (FASN) complex through the sequential addition of two-carbon units from malonyl-CoA.
The key steps in the pathway are:
-
Primer Synthesis from L-Isoleucine: L-isoleucine undergoes transamination to form α-keto-β-methylvaleric acid. This reaction is catalyzed by a branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation: α-keto-β-methylvaleric acid is then oxidatively decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex to produce 2-methylbutyryl-CoA.[5] This is a critical and irreversible step in the catabolism of isoleucine.[5]
-
Chain Elongation by Fatty Acid Synthase (FASN): 2-Methylbutyryl-CoA serves as the primer for the cytosolic fatty acid synthase (FASN). FASN catalyzes the condensation of the primer with malonyl-CoA, followed by a series of reduction, dehydration, and further reduction reactions to elongate the acyl chain by two carbons. This cycle is repeated six more times, with malonyl-CoA as the extender unit in each cycle, to ultimately produce 16-methyloctadecanoyl-ACP.
-
Thioesterase Activity: The final step is the hydrolysis of the thioester bond in 16-methyloctadecanoyl-ACP by the thioesterase (TE) domain of FASN, releasing 16-methyloctadecanoic acid.
-
Activation to Acyl-CoA: The free fatty acid is then activated to its CoA ester, this compound, by an acyl-CoA synthetase.
Pathway Diagram
Caption: Biosynthesis of this compound.
Key Enzymes and Quantitative Data
The biosynthesis of this compound is primarily regulated by the activity of two key enzyme complexes: the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) complex and Fatty Acid Synthase (FASN).
| Enzyme | Substrate(s) | Product | Km | Vmax | Tissue Localization |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex | α-Keto-β-methylvaleric acid, CoA, NAD+ | 2-Methylbutyryl-CoA, CO2, NADH | 37 µM (for α-keto-β-methylvalerate)[6] | - | Mitochondria (liver, muscle, kidney)[7] |
| Fatty Acid Synthase (FASN) | 2-Methylbutyryl-CoA, Malonyl-CoA, NADPH | 16-Methyloctadecanoyl-ACP | - | Lower turnover with branched-chain primers compared to acetyl-CoA[8] | Cytosol (adipose tissue, liver) |
| 2-Methyl-branched chain acyl-CoA dehydrogenase | S-2-methylbutyryl-CoA | Tiglyl-CoA | 20 µM[9] | 2.2 µmol min-1 mg-1[9] | Mitochondria (liver)[9] |
Experimental Protocols
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity
This protocol is adapted from methods described for measuring BCKAD activity in tissue extracts.[10][11]
Principle: The activity of the BCKAD complex is determined by measuring the rate of NADH production spectrophotometrically resulting from the oxidative decarboxylation of α-keto-β-methylvaleric acid.
Materials:
-
Tissue homogenizer
-
Extraction Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 2 mM EDTA, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors.
-
Assay Buffer: 30 mM potassium phosphate (pH 6.8), 2 mM MgCl₂, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), 1 mM NAD+, 0.2 mM Coenzyme A.
-
Substrate: 10 mM α-keto-β-methylvaleric acid.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Homogenize fresh or frozen tissue in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Resuspend the mitochondrial pellet in Extraction Buffer.
-
To a cuvette, add 900 µL of Assay Buffer and 50 µL of the mitochondrial extract.
-
Incubate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 50 µL of 10 mM α-keto-β-methylvaleric acid.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
In Vitro Fatty Acid Synthase (FASN) Assay with a Branched-Chain Primer
This protocol is a modification of standard FASN activity assays to accommodate a branched-chain primer.[8]
Principle: FASN activity is measured by monitoring the consumption of NADPH at 340 nm during the elongation of 2-methylbutyryl-CoA.
Materials:
-
Purified FASN enzyme
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.
-
Substrates: 10 mM 2-methylbutyryl-CoA, 10 mM malonyl-CoA, 10 mM NADPH.
-
Spectrophotometer with temperature control.
Procedure:
-
In a cuvette, prepare a reaction mixture containing 800 µL of Assay Buffer, 50 µL of 10 mM malonyl-CoA, and 50 µL of 10 mM NADPH.
-
Add a known amount of purified FASN enzyme to the mixture.
-
Equilibrate the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 10 mM 2-methylbutyryl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.
-
Calculate the rate of NADPH consumption to determine FASN activity.
Quantification of 16-Methyloctadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of branched-chain fatty acids in biological samples.[12][13]
Principle: Fatty acids are extracted from the sample, derivatized to form volatile fatty acid methyl esters (FAMEs), and then separated and quantified by GC-MS.
Materials:
-
Biological sample (e.g., tissue, cells)
-
Internal standard (e.g., heptadecanoic acid)
-
Chloroform:Methanol (2:1, v/v)
-
BF₃-methanol or HCl-methanol for derivatization
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Homogenize the biological sample with a known amount of internal standard in a chloroform:methanol solution.
-
Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the free fatty acids using BF₃-methanol or HCl-methanol by heating.
-
Extraction of FAMEs: Extract the resulting FAMEs with hexane.
-
GC-MS Analysis:
-
Inject the hexane extract into the GC-MS.
-
Use a suitable capillary column (e.g., a polar column like BPX70) for separation of FAME isomers.
-
Set the GC oven temperature program to achieve optimal separation.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.
-
-
Quantification: Identify the peak corresponding to 16-methyloctadecanoic acid methyl ester based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.
Experimental Workflow Diagram
Caption: Workflow for BCFA quantification by GC-MS.
References
- 1. Branched chain alpha-keto acid metabolism. II. Evidence for the common identity of alpha-ketoisocaproic acid and alpha-keto-beta-methyl-valeric acid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of 2-methyl-branched chain acyl coenzyme A dehydrogenase, an enzyme involved in the isoleucine and valine metabolism, from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: A Technical Guide to the Role of Branched-Chain Amino Acids in 16-Methyloctadecanoyl-CoA Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain amino acids (BCAAs), essential nutrients primarily recognized for their role in protein synthesis, are increasingly acknowledged as pivotal regulators of lipid metabolism. This technical guide provides a comprehensive exploration of the intricate biochemical pathways that connect the catabolism of BCAAs—specifically valine—to the de novo synthesis of 16-methyloctadecanoyl-CoA, a significant iso-fatty acid. We delve into the enzymatic machinery, regulatory networks, and detailed experimental protocols for investigating this metabolic intersection. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of targeting BCAA metabolism in diseases characterized by aberrant lipid profiles.
Introduction: BCAAs as Precursors for Branched-Chain Fatty Acid Synthesis
While the majority of fatty acids in mammals are straight-chain, branched-chain fatty acids (BCFAs) represent a unique class of lipids with distinct physicochemical properties. This compound, an iso-fatty acyl-CoA with a methyl group on the antepenultimate carbon, is a key example of a BCFAs derived from BCAA catabolism. The synthesis of such fatty acids is not a random event but a specific metabolic pathway that utilizes catabolites of BCAAs as primers for the fatty acid synthase (FAS) complex.
The catabolism of the BCAA valine generates isobutyryl-CoA, which can serve as a primer for FAS, initiating the synthesis of even-numbered iso-fatty acids. Similarly, isoleucine catabolism produces 2-methylbutyryl-CoA, a primer for odd-numbered anteiso-fatty acids. Leucine, on the other hand, primarily contributes to the acetyl-CoA pool for straight-chain fatty acid elongation.[1] This guide will focus on the pathway originating from valine leading to the synthesis of this compound.
The Metabolic Pathway: From Valine to this compound
The journey from valine to this compound involves a series of enzymatic reactions spanning BCAA catabolism and fatty acid synthesis.
Catabolism of Valine to Isobutyryl-CoA
The initial steps of valine catabolism occur within the mitochondria and are crucial for generating the branched-chain primer for FAS.
-
Transamination: Valine is first converted to α-ketoisovalerate by the action of branched-chain aminotransferase (BCAT).[2]
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA catabolism, catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.[3]
Priming and Elongation by Fatty Acid Synthase
Isobutyryl-CoA, once formed, can be utilized by the cytosolic fatty acid synthase (FAS) to initiate the synthesis of a branched-chain fatty acid.
-
Priming FAS: Instead of the usual acetyl-CoA, isobutyryl-CoA primes the FAS complex.
-
Elongation Cycles: The isobutyryl group is then elongated by the sequential addition of two-carbon units from malonyl-CoA in a series of condensation, reduction, dehydration, and reduction reactions, identical to the process for straight-chain fatty acid synthesis.[4] To synthesize 16-methyloctadecanoic acid (a C19 iso-fatty acid), the isobutyryl-CoA (a C4 branched primer) undergoes seven cycles of elongation.
The following diagram illustrates the core metabolic pathway:
Regulation of the Pathway
The flux of BCAAs towards branched-chain fatty acid synthesis is tightly regulated at several key enzymatic and signaling nodes.
Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The BCKDH complex is the rate-limiting enzyme in BCAA catabolism and is subject to covalent modification.[5]
-
Phosphorylation/Inactivation: BCKDH kinase (BCKDK) phosphorylates and inactivates the BCKDH complex, thus reducing the production of branched-chain acyl-CoAs.
-
Dephosphorylation/Activation: BCKDH phosphatase (PPM1K) dephosphorylates and activates the BCKDH complex.
The activity of BCKDK and PPM1K is, in turn, regulated by various factors, including the levels of BCAAs and their ketoacids, hormones like insulin (B600854), and the overall energy status of the cell.
Signaling Pathways
Insulin signaling plays a significant role in regulating BCAA metabolism. Insulin can promote the uptake and catabolism of BCAAs, thereby influencing the availability of primers for branched-chain fatty acid synthesis.[6][7][8] Elevated BCAA levels have been associated with insulin resistance, creating a complex feedback loop.[9]
The following diagram depicts the regulatory network controlling BCAA catabolism:
Quantitative Data
The contribution of BCAAs to the synthesis of fatty acids has been quantified in various studies. The following tables summarize key quantitative findings.
| Contribution of BCAAs to Lipogenic Precursors in 3T3-L1 Adipocytes | |
| Precursor Pool | Contribution from BCAAs |
| Lipogenic Acetyl-CoA | ~25% from Leucine and Isoleucine[1] |
| Lipogenic Propionyl-CoA | 100% from Valine and Isoleucine[1] |
| Relative Activity of Fatty Acid Synthase with Different Primers | |
| Primer | Relative Activity (Compared to Acetyl-CoA) |
| Isobutyryl-CoA | Data varies depending on the source of the FAS enzyme. Generally, branched-chain primers are utilized less efficiently than acetyl-CoA by mammalian FAS. |
| 2-Methylbutyryl-CoA | Similar to isobutyryl-CoA, it is a less preferred primer compared to acetyl-CoA for mammalian FAS. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BCAA-dependent synthesis of this compound.
Stable Isotope Tracing of Valine into Branched-Chain Fatty Acids
This protocol outlines the use of 13C-labeled valine to trace its incorporation into cellular fatty acids, including this compound, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Objective: To quantify the de novo synthesis of branched-chain fatty acids from valine.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (dialyzed)
-
[U-13C5]Valine
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (B151607), 0.9% NaCl solution (for lipid extraction)
-
BF3-methanol or HCl-methanol (for fatty acid methylation)
-
Internal standard (e.g., heptadecanoic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells (e.g., adipocytes) to the desired confluency.
-
Replace the standard medium with a medium containing [U-13C5]Valine at a known concentration.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the incorporation of the labeled precursor into fatty acids.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in a methanol/water solution.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a ratio that forms a two-phase system.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add the internal standard.
-
Add BF3-methanol or HCl-methanol and heat at 60-80°C for 1-2 hours to convert fatty acids to their methyl esters.
-
Add water and extract the FAMEs with hexane.
-
Collect the hexane layer and evaporate to near dryness.
-
Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-23 or similar) to separate the FAMEs.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular ions of the FAMEs and their isotopologues.
-
Identify the peak corresponding to the methyl ester of 16-methyloctadecanoic acid based on its retention time and mass spectrum.
-
Determine the mass isotopomer distribution of the target FAME to quantify the incorporation of 13C from valine.
-
Workflow Diagram:
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex from tissue or cell lysates.[10][11]
Objective: To determine the enzymatic activity of the BCKDH complex.
Materials:
-
Tissue or cell sample
-
Homogenization buffer (e.g., containing phosphate (B84403) buffer, EDTA, DTT, and protease inhibitors)
-
Assay buffer (e.g., phosphate buffer, MgCl2, NAD+, Coenzyme A, thiamine (B1217682) pyrophosphate)
-
Substrate: α-ketoisovalerate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the mitochondrial fraction (where BCKDH is located). Further mitochondrial isolation steps can be performed for higher purity.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Assay:
-
In a cuvette, mix the assay buffer and the cell/tissue lysate.
-
Incubate at 37°C for a few minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding the substrate, α-ketoisovalerate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Record the absorbance change over time.
-
-
Calculation of Activity:
-
Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).
-
Express the BCKDH activity as nmol of NADH produced per minute per milligram of protein.
-
Assay Principle Diagram:
Fatty Acid Synthase (FAS) Assay with Isobutyryl-CoA
This protocol is adapted from standard FAS assays to specifically measure the utilization of isobutyryl-CoA as a primer.[12][13][14][15][16][17]
Objective: To determine the activity of FAS using isobutyryl-CoA as a primer.
Materials:
-
Purified FAS enzyme or cell lysate containing FAS
-
Assay buffer (e.g., potassium phosphate buffer, EDTA, DTT)
-
Isobutyryl-CoA (primer)
-
Malonyl-CoA (extender)
-
NADPH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Enzyme Preparation:
-
Use purified FAS or a cytosolic extract from cells known to express FAS.
-
Determine the protein concentration.
-
-
Enzyme Assay:
-
In a cuvette, combine the assay buffer, NADPH, and the FAS enzyme preparation.
-
Add isobutyryl-CoA to the mixture.
-
Incubate at 37°C for a few minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which reflects the consumption of NADPH during the fatty acid elongation cycles.
-
Record the absorbance change over time.
-
-
Calculation of Activity:
-
Calculate the rate of NADPH consumption using the Beer-Lambert law.
-
Express the FAS activity as nmol of NADPH consumed per minute per milligram of protein.
-
A parallel assay using acetyl-CoA as the primer can be run for comparison of primer specificity.
-
Conclusion and Future Directions
The synthesis of this compound from branched-chain amino acids exemplifies a fascinating and physiologically significant intersection of amino acid and lipid metabolism. The pathway, initiated by the catabolism of valine and regulated by the intricate signaling networks controlling BCAA homeostasis, highlights the metabolic versatility of cells. Understanding the nuances of this pathway, from the kinetics of fatty acid synthase with branched-chain primers to the overarching influence of hormonal signals like insulin, opens new avenues for research and therapeutic intervention.
Future research should focus on elucidating the precise quantitative contribution of BCAAs to the branched-chain fatty acid pool in various tissues and disease states. The development of specific inhibitors for enzymes in the BCAA catabolic pathway could provide valuable tools for dissecting the physiological roles of BCFAs and for developing novel therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The detailed protocols and conceptual framework provided in this guide serve as a robust foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 4. Fatty Acids -- Enzymes and Isolated Reactions: Activities of FA Synthase [library.med.utah.edu]
- 5. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched-Chain Amino Acids and Insulin Resistance, from Protein Supply to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
16-Methyloctadecanoyl-CoA: An Uncharted Territory in Metabolic Disease Biomarkers
Despite growing interest in the role of branched-chain fatty acids and their CoA esters in metabolic diseases, a comprehensive analysis of the existing scientific literature reveals a significant gap in our understanding of 16-Methyloctadecanoyl-CoA. At present, there is a notable absence of specific quantitative data, detailed experimental protocols, and established signaling pathways directly linking this particular molecule to conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Consequently, the development of an in-depth technical guide on this compound as a biomarker is currently premature.
While the broader class of branched-chain fatty acids (BCFAs) has been implicated in various metabolic processes, including influencing insulin (B600854) sensitivity and inflammation, the specific contribution of this compound remains largely unexplored.[1] Research has more prominently focused on other branched-chain acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, particularly in the context of peroxisomal disorders like Refsum disease.
The Challenge of Specificity in Acyl-CoA Analysis
A generalized workflow for the analysis of acyl-CoAs, which would need to be adapted and validated for this compound, is outlined below.
Figure 1: Generalized workflow for acyl-CoA analysis.
The Unexplored Signaling Landscape
The molecular mechanisms through which long-chain fatty acyl-CoAs exert their effects are often mediated by nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and metabolic sensor kinases such as AMP-activated protein kinase (AMPK).[4] These pathways are crucial in regulating lipid and glucose metabolism. However, the current body of research does not provide direct evidence of this compound acting as a ligand or modulator for these or any other specific signaling pathways. Any proposed interactions remain speculative and would require dedicated biochemical and cell-based assays to be validated.
The hypothetical interaction of a generic fatty acyl-CoA with these key metabolic regulators is depicted in the following diagram.
Figure 2: Hypothetical signaling interactions of this compound.
Future Directions and the Path Forward
To establish this compound as a viable biomarker for metabolic diseases, a concerted research effort is required. This would involve:
-
Development of Analytical Standards and Methods: The synthesis of a pure analytical standard for this compound is the first critical step. This would be followed by the development and validation of a robust and sensitive analytical method, likely based on LC-MS/MS, for its accurate quantification in various biological samples.
-
Quantitative Studies in Human Cohorts: Large-scale clinical studies are needed to measure the levels of this compound in well-characterized patient cohorts with type 2 diabetes, obesity, and different stages of NAFLD, as well as in healthy control groups.
-
Mechanistic Studies: In vitro and in vivo studies are necessary to investigate the metabolic pathways responsible for the synthesis and degradation of this compound and to explore its potential interactions with key signaling molecules like PPARs and AMPK.
References
The Functional Role of 16-Methyloctadecanoyl-CoA in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Methyloctadecanoyl-CoA, an anteiso-branched-chain acyl-coenzyme A, is a component of the complex lipid landscape in various microbial species. As a precursor to anteiso-C19:0 fatty acids, its primary role lies in the modulation of cell membrane fluidity, a critical factor for microbial adaptation to environmental stressors, particularly low temperatures. The biosynthesis of this compound is intricately linked to the catabolism of the amino acid isoleucine, presenting a potential target for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the biosynthesis, function, and analysis of this compound and related branched-chain fatty acids in microbial metabolism. While specific quantitative data for the C19:0 variant is limited in current literature, this guide extrapolates from the well-studied C15:0 and C17:0 anteiso-fatty acids to provide a thorough understanding of its likely significance.
Introduction
Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, particularly Gram-positive bacteria.[1] They are broadly classified into two main series: iso- and anteiso-branched-chain fatty acids, which are characterized by a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon atom, respectively.[2] this compound is the activated form of 16-methyloctadecanoic acid (anteiso-C19:0), a long-chain anteiso-BCFA.
The primary function of anteiso-BCFAs is to maintain membrane fluidity.[3] The methyl branch disrupts the tight packing of the acyl chains in the lipid bilayer, thereby lowering the melting point of the membrane and ensuring its proper function at reduced temperatures.[3] This adaptation is crucial for the survival of psychrophilic and psychrotolerant bacteria and contributes to the virulence of pathogens such as Listeria monocytogenes. While anteiso-C15:0 and -C17:0 are the most abundant and well-studied anteiso-BCFAs, the principles of biosynthesis and function are applicable to longer-chain variants like anteiso-C19:0.
Biosynthesis of this compound
The biosynthesis of anteiso-branched-chain fatty acids, including this compound, initiates from the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FASII) system.
Pathway Description
-
Transamination of Isoleucine: The first step is the removal of the amino group from L-isoleucine to form α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This reaction is carried out by the branched-chain α-keto acid dehydrogenase complex.
-
Initiation of Fatty Acid Synthesis: 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase II (FASII) pathway. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which condenses the primer with malonyl-ACP.
-
Elongation Cycles: The resulting acyl-ACP undergoes successive rounds of elongation, with each cycle adding two carbon units from malonyl-ACP. The enzymes involved in the elongation cycles are β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).
-
Chain Length Determination: The final chain length of the fatty acid is determined by the substrate specificity of the various enzymes in the FASII pathway, particularly the condensing enzymes and acyltransferases.[4] For the synthesis of this compound, the elongation process continues until a C19 acyl-ACP is formed, which is then converted to the CoA thioester.
Signaling Pathway Diagram
Caption: Biosynthesis of this compound.
Function in Microbial Metabolism
The primary and most well-established function of anteiso-BCFAs is the regulation of cell membrane fluidity. The methyl branch in the acyl chain creates steric hindrance, preventing the fatty acids from packing tightly together. This results in a lower phase transition temperature, ensuring that the membrane remains in a fluid state at lower temperatures. This "homeoviscous adaptation" is critical for the survival of bacteria in cold environments and for the function of membrane-embedded proteins involved in transport and signaling.
While specific studies on the biophysical properties of membranes enriched with anteiso-C19:0 are scarce, it is expected to contribute to membrane fluidity in a manner similar to its shorter-chain homologs. The increased chain length of C19 may have additional effects on the thickness of the lipid bilayer and could potentially influence the interactions with specific membrane proteins.
In pathogenic bacteria like Listeria monocytogenes, the ability to produce anteiso-BCFAs is linked to virulence. Mutants deficient in BCFAs synthesis show impaired growth at low temperatures and reduced virulence.
Quantitative Data
Specific quantitative data for this compound or anteiso-C19:0 fatty acid in bacteria are not widely available in the literature. Most studies on bacterial BCFAs focus on the more abundant C15 and C17 homologs. The table below presents representative data on the relative abundance of major anteiso-fatty acids in selected bacteria to illustrate the general distribution of these lipids. The absence of anteiso-C19:0 in this table reflects its typically low abundance or its absence in the reported profiles of these organisms.
| Bacterial Species | Growth Temp (°C) | Anteiso-C15:0 (%) | Anteiso-C17:0 (%) | Reference |
| Listeria monocytogenes | 37 | 45.2 | 12.8 | [3] |
| Listeria monocytogenes | 10 | 63.1 | 8.5 | [3] |
| Bacillus subtilis | 37 | 35.6 | 13.9 | |
| Staphylococcus aureus | 37 | 50-60 | 5-10 | [4] |
Note: The presented values are approximate and can vary depending on the specific strain and growth conditions.
Experimental Protocols
The analysis of this compound and its corresponding fatty acid requires specialized analytical techniques. The following sections provide detailed methodologies for their extraction and quantification.
Extraction and Quantification of Long-Chain Acyl-CoAs (including this compound)
This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1.1. Materials
-
Bacterial cell pellet
-
Acetonitrile (ACN)
-
Isopropanol
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
5.1.2. Protocol
-
Cell Lysis and Extraction:
-
Resuspend the bacterial cell pellet in ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Add an equal volume of ACN:isopropanol:methanol (3:1:1) containing the internal standard.
-
Homogenize the sample thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the acyl-CoAs with a solution of ACN:water with a low concentration of a weak acid (e.g., acetic acid).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% ACN).
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., ACN).
-
Detect the acyl-CoAs using a tandem mass spectrometer in positive ion mode, monitoring for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For this compound, the specific MRM transitions would need to be determined empirically or from literature if available.
-
Analysis of Cellular Fatty Acid Composition (including anteiso-C19:0)
This protocol describes the conversion of cellular fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
5.2.1. Materials
-
Bacterial cell pellet
-
Methanol
-
Chloroform
-
Sodium methoxide (B1231860) solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
5.2.2. Protocol
-
Lipid Extraction:
-
Perform a Bligh-Dyer extraction on the bacterial cell pellet using a mixture of chloroform, methanol, and water to extract the total lipids.
-
-
Transesterification:
-
To the dried lipid extract, add a solution of sodium methoxide in methanol.
-
Incubate at room temperature for 30 minutes to convert the fatty acids to their methyl esters.
-
-
FAMEs Extraction:
-
Add hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane layer.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into the GC-MS.
-
Use a temperature program that allows for the separation of the different FAMEs.
-
Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards and library data. The mass spectrum of anteiso-FAMEs typically shows characteristic fragmentation patterns that allow for their identification.[5]
-
Experimental Workflow Diagram
Caption: Workflow for Acyl-CoA and Fatty Acid Analysis.
Role in Drug Development
The bacterial fatty acid synthesis (FASII) pathway is significantly different from the type I FAS (FASI) system found in mammals, making it an attractive target for the development of novel antibacterial drugs. The enzymes involved in the biosynthesis of branched-chain fatty acids, such as FabH, are essential for the survival of many pathogenic bacteria.
Inhibitors targeting the enzymes of the BCFAs synthesis pathway could disrupt membrane integrity and function, leading to bacterial cell death. The development of specific inhibitors against the FabH enzyme, for example, could be a promising strategy for creating new antibiotics with a novel mechanism of action. This is particularly relevant for pathogens like Staphylococcus aureus and Listeria monocytogenes, which rely heavily on BCFAs for their viability and virulence.
Conclusion
This compound is a precursor for the anteiso-C19:0 fatty acid, which plays a role in maintaining the fluidity of microbial cell membranes, a crucial aspect of adaptation to environmental stress. Its biosynthesis is directly linked to isoleucine metabolism, and the enzymes in this pathway represent promising targets for the development of new antibacterial agents. Although specific data on the abundance and unique functions of the C19:0 variant are limited, the foundational knowledge of anteiso-BCFAs provides a strong framework for its study. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the precise role of this compound and other very-long-chain branched fatty acids in microbial physiology and pathogenesis. Further research is warranted to elucidate the specific contribution of this and other long-chain BCFAs to the intricate biology of microorganisms.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 16-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methyloctadecanoyl-CoA is a long-chain, branched-chain acyl-coenzyme A (acyl-CoA) thioester. As a derivative of 16-methyloctadecanoic acid, a branched-chain fatty acid (BCFA), this molecule is an important intermediate in cellular metabolism. BCFAs and their CoA esters are increasingly recognized for their roles in modulating membrane fluidity, cellular signaling, and energy homeostasis. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the known and putative biological roles of this compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C40H72N7O17P3S | [1][2] |
| Molecular Weight | 1048.02 g/mol | [1][2] |
| Parent Fatty Acid | 16-Methyloctadecanoic acid | [3] |
| Parent Fatty Acid Molecular Formula | C19H38O2 | [3] |
| Parent Fatty Acid Molecular Weight | 298.5 g/mol | [3] |
| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |
| Solubility | Soluble in aqueous buffers and organic solvents like methanol (B129727) and acetonitrile (B52724) (presumed) | General knowledge of long-chain acyl-CoAs |
| Stability | Prone to hydrolysis of the thioester bond, especially at non-neutral pH and elevated temperatures. Should be stored at -20°C or lower for long-term stability. | General knowledge of acyl-CoA stability |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These methods are based on established procedures for long-chain acyl-CoAs and can be adapted for this specific molecule.
Synthesis of this compound
1. Enzymatic Synthesis using Acyl-CoA Synthetase:
This method utilizes the enzyme acyl-CoA synthetase to catalyze the formation of the thioester bond between 16-methyloctadecanoic acid and coenzyme A. This is the preferred method for producing a biologically active product.
-
Materials:
-
16-methyloctadecanoic acid
-
Coenzyme A (CoA), lithium salt
-
ATP, disodium (B8443419) salt
-
Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.5), ATP (10 mM), MgCl2 (10 mM), CoA (1 mM), DTT (2 mM), and Triton X-100 (0.1%).
-
Add 16-methyloctadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO) to a final concentration of 0.5 mM.
-
Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or LC-MS/MS.
-
Once the reaction is complete, stop it by adding an equal volume of cold acetonitrile or by acidifying the mixture.
-
2. Chemical Synthesis:
Chemical synthesis offers an alternative for producing larger quantities of this compound.
-
Materials:
-
16-methyloctadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI) or other activating agent
-
Coenzyme A (CoA), free acid or trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 16-methyloctadecanoic acid in anhydrous THF.
-
Add CDI in a slight molar excess and stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide.
-
In a separate flask, dissolve CoA in an aqueous sodium bicarbonate solution (pH ~8).
-
Slowly add the acyl-imidazolide solution to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the formation of the product by HPLC.
-
Acidify the reaction mixture to pH 3-4 with dilute HCl to stop the reaction.
-
Purification of this compound
High-Performance Liquid Chromatography (HPLC):
HPLC is the most common method for purifying long-chain acyl-CoAs.
-
Instrumentation:
-
HPLC system with a UV detector (monitoring at 260 nm)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
A linear gradient from 20% to 80% Mobile Phase B over 30-40 minutes is a good starting point. The gradient can be optimized to achieve the best separation.
-
-
Procedure:
-
Filter the crude reaction mixture to remove any precipitate.
-
Inject the filtered sample onto the equilibrated C18 column.
-
Run the gradient elution and collect fractions corresponding to the this compound peak, identified by its retention time and UV absorbance at 260 nm.
-
Pool the collected fractions and lyophilize to obtain the purified product.
-
Analysis of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.
-
Instrumentation:
-
LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reversed-phase column.
-
-
Mobile Phase:
-
Similar to the HPLC purification method, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): The [M+H]+ ion of this compound (m/z 1049.0).
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the phosphopantetheine moiety or the entire CoA molecule after neutral loss of the acyl chain.
-
-
Procedure:
-
Inject the purified sample or a cellular extract onto the LC-MS/MS system.
-
Separate the components using a suitable gradient.
-
Detect the precursor and product ions using Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and fragmentation for identification.
-
Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Biological Role and Signaling Pathways
This compound, as a branched-chain acyl-CoA, is involved in several key metabolic and signaling processes.
Metabolic Fate
The primary metabolic fate of this compound is its entry into the β-oxidation pathway for energy production. The methyl branch at the C-16 position influences the final steps of this pathway.
-
Activation: 16-methyloctadecanoic acid is activated to this compound by a long-chain acyl-CoA synthetase in the cytoplasm.[4][5]
-
Mitochondrial Transport: The acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.[5]
-
β-Oxidation: In the mitochondrial matrix, this compound undergoes cycles of β-oxidation, yielding acetyl-CoA molecules. Due to the methyl branch, the final cycle will produce propionyl-CoA instead of acetyl-CoA.
-
Propionyl-CoA Metabolism: Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[6]
Signaling Pathways
Long-chain acyl-CoAs, including branched-chain variants, are known to act as signaling molecules that can modulate the activity of various enzymes and transcription factors.
-
Enzyme Regulation: Long-chain acyl-CoAs can allosterically regulate key metabolic enzymes such as acetyl-CoA carboxylase (ACC), carnitine palmitoyltransferase 1 (CPT1), and glucokinase.[7][8] This regulation helps to coordinate fatty acid synthesis and oxidation.
-
Gene Expression: Acyl-CoAs can influence gene expression by binding to and activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and hepatocyte nuclear factor 4α (HNF4α).[7] These transcription factors regulate the expression of genes involved in lipid and glucose metabolism.
-
Protein Acylation: The acyl group from acyl-CoAs can be transferred to proteins, a post-translational modification that can alter protein function and localization.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Experimental Workflow for Analysis
Caption: Workflow for synthesis, purification, and analysis.
Signaling Role of Acyl-CoAs
Caption: Signaling functions of long-chain acyl-CoAs.
Conclusion
This compound is a key metabolic intermediate with emerging roles in cellular signaling. Understanding its physical and chemical properties, along with robust methods for its synthesis and analysis, is essential for elucidating its precise biological functions. This technical guide provides a foundational resource for researchers investigating the metabolism and signaling roles of branched-chain fatty acids and their CoA esters, with potential implications for understanding and treating metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 16-Methyloctadecanoic acid | C19H38O2 | CID 5282601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 6. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of 16-Methyloctadecanoyl-CoA with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between 16-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and various nuclear receptors. The primary focus is on its role as a high-affinity ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows. While direct data for this compound is limited, this guide draws upon extensive research on structurally analogous compounds, such as phytanoyl-CoA and pristanoyl-CoA, to provide a robust framework for understanding its biological activity.
Introduction: this compound and Nuclear Receptors
This compound is a saturated branched-chain fatty acyl-CoA. Fatty acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for β-oxidation and as signaling molecules. Branched-chain fatty acids and their CoA esters are derived from the diet, particularly from dairy products and ruminant fats, and through the metabolism of phytol, a constituent of chlorophyll.
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, development, and immunity. Upon ligand binding, these receptors undergo conformational changes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene expression. Key nuclear receptors involved in lipid homeostasis include the Peroxisome Proliferator-Activated Receptors (PPARs), Retinoid X Receptors (RXRs), Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), Constitutive Androstane Receptor (CAR), and Pregnane X Receptor (PXR).
Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
The most well-documented interaction of branched-chain fatty acyl-CoAs is with PPARα.[1][2][3] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, where it functions as a master regulator of lipid oxidation.[4]
Binding Affinity and Activation
Table 1: Quantitative Data for the Interaction of Branched-Chain Fatty Acyl-CoAs with PPARα
| Compound | Parameter | Value | Species | Assay Method | Reference |
| Phytanoyl-CoA | Kd | ~11 nM | Murine | Fluorescence Quenching | [2][3] |
| Pristanoyl-CoA | Kd | ~11 nM | Murine | Fluorescence Quenching | [2][3] |
| Phytanic Acid | EC50 | ~1 µM | Rat | Reporter Gene Assay | [5] |
| Pristanic Acid | EC50 | ~3 µM | Rat | Reporter Gene Assay | [5] |
Downstream Signaling Pathway
The activation of PPARα by ligands such as this compound initiates a cascade of events leading to the upregulation of genes involved in fatty acid transport and oxidation. PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6][7] This binding, coupled with the recruitment of co-activator proteins, enhances the transcription of genes encoding for proteins involved in:
-
Fatty Acid Uptake: such as CD36 and fatty acid transport proteins (FATPs).
-
Intracellular Fatty Acid Binding: including fatty acid-binding proteins (FABPs).
-
Mitochondrial and Peroxisomal β-oxidation: including Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (ACOX1), and 3-hydroxyacyl-CoA dehydrogenase.[4]
This signaling pathway is central to the role of PPARα in maintaining lipid homeostasis.
Figure 1: PPARα signaling pathway activated by this compound.
Potential Interactions with Other Nuclear Receptors
While the interaction with PPARα is well-established for related compounds, the role of this compound as a ligand for other nuclear receptors is less clear.
Retinoid X Receptor (RXR)
RXR is an obligate heterodimer partner for PPARα, and its activation can synergistically enhance PPARα-mediated gene transcription.[6][7] Some fatty acids have been shown to directly bind to and activate RXR, although generally with lower affinity than their interaction with PPARs.[8] It is plausible that this compound or its metabolites could modulate the PPARα-RXR heterodimer through interactions with RXR, but direct binding studies are needed for confirmation.
Liver X Receptors (LXRα and LXRβ)
LXRs are key regulators of cholesterol homeostasis and fatty acid metabolism. While their primary endogenous ligands are oxysterols, there is evidence of crosstalk between LXR and PPAR signaling pathways. Activation of LXRs can influence the expression of genes involved in fatty acid synthesis. It is currently unknown if this compound directly interacts with LXRs.
Farnesoid X Receptor (FXR)
FXR is the primary bile acid receptor and plays a crucial role in bile acid homeostasis, as well as lipid and glucose metabolism. While some fatty acids can modulate FXR activity, there is no direct evidence to suggest that this compound is a direct ligand for FXR.
Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR)
CAR and PXR are xenobiotic sensors that regulate the expression of drug-metabolizing enzymes and transporters. They are also implicated in the regulation of lipid and glucose metabolism.[9][10][11][12][13] Given their promiscuous ligand-binding pockets, it is conceivable that high concentrations of this compound or its metabolites could interact with these receptors, but this remains to be experimentally verified.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of fatty acyl-CoAs with nuclear receptors.
Ligand Binding Assay: Fluorescence Quenching
This method is used to determine the binding affinity (Kd) of a ligand to a nuclear receptor by measuring the quenching of intrinsic tryptophan fluorescence of the receptor upon ligand binding.
Protocol:
-
Protein Preparation: Purify the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARα-LBD) using a suitable expression system (e.g., E. coli) and chromatography techniques. Ensure the protein is properly folded and stored in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Ligand Preparation: Synthesize or obtain this compound and prepare a stock solution in an appropriate solvent (e.g., DMSO). Prepare a series of dilutions of the ligand in the assay buffer.
-
Fluorescence Measurement:
-
Set the excitation wavelength of a fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm.
-
Add a fixed concentration of the purified nuclear receptor LBD (e.g., 1 µM) to a quartz cuvette containing the assay buffer.
-
Record the initial fluorescence spectrum.
-
Titrate the receptor solution with increasing concentrations of the ligand, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each titration step.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution and any inner filter effect.
-
Plot the change in fluorescence intensity (ΔF) against the ligand concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Figure 2: Workflow for a fluorescence quenching ligand binding assay.
Cellular Reporter Assay for Receptor Activation
This assay measures the ability of a ligand to activate a nuclear receptor and induce the expression of a reporter gene in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the full-length nuclear receptor (e.g., pCMX-hPPARα).
-
A reporter plasmid containing a PPRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Ligand Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer and appropriate assay reagents.
-
-
Data Analysis:
-
Normalize the primary reporter activity to the control reporter activity for each sample.
-
Plot the normalized reporter activity against the logarithm of the ligand concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).
-
Figure 3: Workflow for a cellular reporter assay.
Co-activator/Co-repressor Recruitment Assay: Mammalian Two-Hybrid
This assay is used to investigate the ligand-dependent interaction between a nuclear receptor and its co-activators or co-repressors.
Protocol:
-
Plasmid Construction:
-
Construct a "bait" plasmid expressing the nuclear receptor LBD fused to a DNA-binding domain (DBD), such as GAL4 (e.g., pM-PPARα-LBD).
-
Construct a "prey" plasmid expressing a co-activator or co-repressor protein fused to a transcriptional activation domain (AD), such as VP16 (e.g., pVP16-SRC-1).
-
Use a reporter plasmid containing the upstream activating sequence (UAS) for the DBD, driving a reporter gene (e.g., pG5-luc).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line and co-transfect with the bait, prey, and reporter plasmids, along with a normalization control plasmid.
-
-
Ligand Treatment:
-
Treat the transfected cells with this compound or a vehicle control.
-
-
Reporter Gene Assay:
-
After incubation, lyse the cells and measure the reporter gene activity as described in the cellular reporter assay protocol.
-
-
Data Analysis:
-
An increase in reporter gene activity in the presence of the ligand indicates ligand-dependent recruitment of the co-activator to the nuclear receptor LBD. A decrease in activity with a co-repressor indicates ligand-induced dissociation.
-
Figure 4: Workflow for a mammalian two-hybrid assay.
Conclusion and Future Directions
This compound, as a representative of branched-chain fatty acyl-CoAs, is a potent endogenous ligand for the nuclear receptor PPARα. Its interaction leads to the transcriptional activation of genes involved in fatty acid oxidation, playing a crucial role in lipid homeostasis. While its interactions with other nuclear receptors are less defined, the potential for crosstalk with RXR and other metabolic regulators warrants further investigation.
Future research should focus on:
-
Determining the specific binding affinity and activation potential (Kd and EC50 values) of this compound for PPARα and other PPAR isoforms.
-
Investigating the direct interaction of this compound with other nuclear receptors, including RXR, LXR, FXR, CAR, and PXR, to elucidate potential off-target effects and broader metabolic roles.
-
Utilizing advanced techniques such as X-ray crystallography to solve the structure of the PPARα-LBD in complex with this compound to understand the molecular basis of their interaction.
-
Exploring the therapeutic potential of modulating the activity of PPARα with specific branched-chain fatty acyl-CoA analogs in metabolic diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the intricate role of this compound in nuclear receptor signaling and its implications for metabolic health and disease.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The peroxisome proliferator-activated receptor:retinoid X receptor heterodimer is activated by fatty acids and fibrate hypolipidaemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acids and retinoids control lipid metabolism through activation of peroxisome proliferator-activated receptor-retinoid X receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear receptors CAR and PXR as cardiometabolic regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule modulators of PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenoreceptors CAR and PXR activation and consequences on lipid metabolism, glucose homeostasis, and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 16-Methyloctadecanoyl-CoA in PPARα Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor alpha (PPARα) is a critical nuclear receptor that governs lipid and glucose homeostasis, making it a key target for therapeutic intervention in metabolic diseases. While the activation of PPARα by straight-chain fatty acids and synthetic ligands is well-documented, the role of branched-chain fatty acyl-CoAs, such as 16-methyloctadecanoyl-CoA, is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of PPARα activation by branched-chain fatty acyl-CoAs, with a specific focus on the inferred activity of this compound. Drawing on data from structurally similar compounds, this document outlines the signaling pathways, presents quantitative data from analogous activators, and provides detailed experimental protocols for investigating this interaction.
Introduction to PPARα and Branched-Chain Fatty Acyl-CoAs
PPARα is a ligand-activated transcription factor that, upon binding to its ligand, heterodimerizes with the retinoid X receptor (RXR).[1] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3] Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.[4][5]
While numerous studies have focused on straight-chain fatty acids, recent evidence highlights the potent activity of branched-chain fatty acids (BCFAs) and their CoA esters as PPARα ligands.[6][7] These molecules, including derivatives of phytanic and pristanic acids, have been shown to be high-affinity ligands for PPARα.[6] Notably, the CoA thioesters of BCFAs are significantly more potent activators than their corresponding free fatty acids.[4][6] This suggests that intracellular conversion to the CoA ester is a critical step for their biological activity.
This compound is a C19 iso-branched-chain fatty acyl-CoA. Although direct experimental data on its interaction with PPARα is limited in the current literature, studies on structurally similar monomethyl-branched fatty acids, such as isopalmitic acid (14-methylpentadecanoic acid), provide strong evidence to suggest it is a potent PPARα activator.[7]
The PPARα Signaling Pathway
The activation of PPARα by a ligand, such as a branched-chain fatty acyl-CoA, initiates a cascade of molecular events leading to the regulation of target gene expression.
Quantitative Data for Branched-Chain Fatty Acyl-CoA Activation of PPARα
| Compound | Assay Type | Parameter | Value | Reference |
| Phytanoyl-CoA | Fluorescence Quenching | Kd | ~11 nM | [6] |
| Pristanoyl-CoA | Fluorescence Quenching | Kd | ~11 nM | [6] |
| Isopalmitic Acid | Luciferase Reporter Assay | Fold Activation | Significant | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of branched-chain fatty acyl-CoAs with PPARα. These protocols can be adapted for the study of this compound.
Luciferase Reporter Gene Assay for PPARα Activation
This assay quantifies the ability of a test compound to activate PPARα-mediated gene transcription.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 or COS-7) in a 96-well plate and grow to 70-80% confluency.
-
Transfection: Co-transfect cells with a PPARα expression plasmid, a luciferase reporter plasmid containing PPREs, and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, replace the medium with a medium containing the vehicle control or varying concentrations of this compound. A known PPARα agonist (e.g., GW7647) should be used as a positive control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if PPARα directly binds to the promoter regions of its target genes in response to a specific ligand.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HepG2) with this compound or a vehicle control.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PPARα overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the PPRE regions of known PPARα target genes (e.g., CPT1A, ACOX1) to quantify the amount of immunoprecipitated DNA.
Conclusion and Future Directions
The available evidence strongly suggests that branched-chain fatty acyl-CoAs are a significant class of endogenous PPARα ligands. While direct experimental data for this compound is currently lacking, its structural similarity to known PPARα activators makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise role of this compound in PPARα signaling.
Future research should focus on:
-
Quantitative Binding Assays: Determining the binding affinity (Kd) of this compound to the PPARα ligand-binding domain.
-
Dose-Response Studies: Establishing the EC50 for PPARα activation by this compound in cell-based reporter assays.
-
Target Gene Expression Analysis: Quantifying the effect of this compound on the expression of known PPARα target genes in relevant cell types.
-
In Vivo Studies: Investigating the metabolic effects of this compound in animal models.
A deeper understanding of the interaction between this compound and PPARα will contribute to our knowledge of lipid sensing and metabolic regulation and may open new avenues for the development of novel therapeutics for metabolic disorders.
References
- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular localization of 16-Methyloctadecanoyl-CoA pools
An In-depth Technical Guide on the Subcellular Localization of 16-Methyloctadecanoyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a branched-chain fatty acyl-CoA whose subcellular distribution is critical to understanding its roles in cellular metabolism and signaling. While direct quantitative data for this specific molecule is limited, its localization can be inferred from the well-established metabolic pathways of other branched-chain fatty acids. This guide synthesizes the current understanding of branched-chain fatty acid metabolism to propose a model for the subcellular localization of this compound pools. It details the hypothesized metabolic pathways, the key organelles involved—mitochondria, peroxisomes, and the cytosol—and the experimental protocols required to elucidate its precise distribution. This document serves as a foundational resource for researchers investigating the metabolic fate and potential therapeutic relevance of this compound.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. Their subcellular compartmentalization is a key regulatory mechanism that dictates their metabolic fate and signaling functions. This compound, a C19 monomethyl-branched-chain fatty acyl-CoA, is of growing interest due to the emerging roles of branched-chain fatty acids (BCFAs) in cellular physiology and disease. Understanding where distinct pools of this compound reside within the cell is paramount for elucidating its biological functions and for the development of targeted therapeutic strategies.
This technical guide provides a comprehensive overview of the inferred subcellular localization of this compound, based on our knowledge of BCFA metabolism. We will explore its hypothesized synthesis and degradation pathways, the critical interplay between different organelles, and the state-of-the-art methodologies for its quantification in subcellular compartments.
Hypothesized Metabolic Pathways and Subcellular Localization
The metabolism of BCFAs is distinct from that of straight-chain fatty acids and necessitates specialized enzymatic machinery located in specific organelles.
Synthesis of this compound
The de novo synthesis of monomethyl BCFAs is thought to originate from the catabolism of branched-chain amino acids (BCAAs) in the mitochondria.[1][2] The resulting branched-chain acyl-CoA primers are then exported to the cytosol for elongation by the fatty acid synthase (FASN) complex.
-
Mitochondria: Catabolism of BCAAs (e.g., leucine, isoleucine, valine) generates short branched-chain acyl-CoA primers.
-
Cytosol: These primers are elongated by FASN to produce long-chain BCFAs, including 16-methyloctadecanoic acid. This fatty acid is then activated to this compound by an acyl-CoA synthetase.
Degradation of this compound
The degradation of BCFAs with a methyl group on an even-numbered carbon (from the carboxyl end), such as 16-methyloctadecanoic acid (a derivative of phytanic acid), is initiated in the peroxisomes.[3][4]
-
Peroxisomes: Due to the methyl group, this compound cannot directly undergo β-oxidation. It first undergoes α-oxidation to remove one carbon, followed by several cycles of β-oxidation.[5][6]
-
Mitochondria: The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA or propionyl-CoA.[3][7]
Quantitative Data Summary (Hypothetical Model)
While direct quantitative data for this compound is not available in the literature, we can propose a hypothetical distribution based on the metabolic pathways of similar BCFAs. The following tables summarize the expected relative abundance of this compound and the key enzymes involved in its metabolism across different subcellular compartments.
Table 1: Predicted Subcellular Distribution of this compound Pools
| Subcellular Compartment | Predicted Relative Abundance | Rationale |
| Cytosol | Moderate to High | Site of de novo synthesis and activation. |
| Peroxisomes | Moderate | Primary site of initial degradation (α- and β-oxidation). |
| Mitochondria | Low | Site of final degradation of shorter-chain metabolites. The full-length molecule is not expected to be a primary substrate here. |
| Endoplasmic Reticulum | Low to Moderate | Potential site for incorporation into complex lipids. |
| Nucleus | Very Low | Unlikely to be a major pool, though some acyl-CoAs are found here for histone acylation. |
Table 2: Predicted Subcellular Localization of Key Enzymes in this compound Metabolism
| Enzyme/Process | Key Enzymes | Predicted Primary Localization |
| Synthesis | ||
| Branched-Chain Amino Acid Catabolism | BCAT, BCKDH | Mitochondria |
| Fatty Acid Elongation | Fatty Acid Synthase (FASN) | Cytosol |
| Acyl-CoA Activation | Long-Chain Acyl-CoA Synthetase | Cytosol, ER, Peroxisomal Membrane |
| Degradation | ||
| α-Oxidation | Phytanoyl-CoA Hydroxylase-like | Peroxisomes |
| β-Oxidation (initial cycles) | Peroxisomal β-oxidation enzymes | Peroxisomes |
| β-Oxidation (final cycles) | Mitochondrial β-oxidation enzymes | Mitochondria |
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.
Subcellular Fractionation
The goal is to isolate different organelles while preserving their metabolic content. Differential centrifugation is a common method.
Protocol: Differential Centrifugation
-
Cell Lysis: Homogenize cultured cells or tissues in an ice-cold isotonic buffer (e.g., containing sucrose (B13894), MOPS, and protease inhibitors) using a Dounce homogenizer.
-
Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet the nuclei.
-
Mitochondrial Fraction: Centrifuge the supernatant from step 2 at a higher speed (e.g., 10,000 x g for 20 min) to pellet the mitochondria.
-
Peroxisomal/Microsomal Fraction: The supernatant from step 3 can be further centrifuged at very high speed (e.g., 100,000 x g for 60 min) to pellet microsomes and peroxisomes. Further purification can be achieved using density gradients (e.g., Percoll or sucrose gradients).
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
Purity Assessment: Analyze each fraction for marker enzymes (e.g., lactate (B86563) dehydrogenase for cytosol, cytochrome c oxidase for mitochondria, catalase for peroxisomes) to assess the purity of the fractions.
Acyl-CoA Extraction and Quantification
Acyl-CoAs are labile and present in low concentrations, requiring a robust extraction and highly sensitive detection method.
Protocol: LC-MS/MS Analysis of Acyl-CoAs
-
Extraction: To each subcellular fraction, add a mixture of internal standards (e.g., stable isotope-labeled acyl-CoAs). Extract the acyl-CoAs using a solid-phase extraction (SPE) method or a liquid-liquid extraction with acidic butanol.
-
LC Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (LC). A C18 column with a gradient of acetonitrile (B52724) in an aqueous solution of formic acid and ammonium (B1175870) acetate (B1210297) is commonly used.
-
MS/MS Detection: Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound would need to be determined using a synthesized standard.
-
Quantification: Calculate the concentration of this compound in each fraction by comparing its peak area to that of the corresponding internal standard.
Conclusion
While direct experimental evidence for the subcellular localization of this compound is currently lacking, a robust model can be constructed based on our extensive knowledge of branched-chain fatty acid metabolism. The synthesis is predicted to be a collaborative effort between mitochondria and the cytosol, while its degradation is likely initiated in peroxisomes and completed in mitochondria. This compartmentalization underscores the intricate metabolic network within the cell and highlights the importance of organelle crosstalk.
The experimental protocols outlined in this guide provide a clear path forward for researchers to quantitatively determine the subcellular pools of this compound. Such studies will be instrumental in validating the proposed model, uncovering the specific enzymes involved, and ultimately, in understanding the physiological and pathological roles of this unique fatty acyl-CoA. This knowledge will be invaluable for the drug development community in identifying new therapeutic targets within the complex landscape of cellular metabolism.
References
- 1. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human metabolism of phytanic acid and pristanic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
16-Methyloctadecanoyl-CoA: An In-Depth Technical Guide for Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methyloctadecanoyl-CoA is a long-chain, branched-chain acyl-coenzyme A (CoA) thioester. As a member of the branched-chain fatty acid (BCFA) family, specifically an anteiso-fatty acid, it plays a role in the complex landscape of lipid metabolism.[1][2] BCFAs are increasingly recognized for their diverse biological activities, including their influence on cell membrane fluidity, cell signaling, and their potential roles in various physiological and pathological processes.[2][3][4] This technical guide provides a comprehensive overview of this compound in the context of lipidomics, covering its biosynthesis, potential biological roles, and detailed methodologies for its analysis. While specific research on this compound is limited, this guide extrapolates from the broader knowledge of BCFAs and long-chain acyl-CoAs to provide a foundational resource for researchers in this field.
Biochemical Properties
This compound is the activated form of 16-methyloctadecanoic acid, an anteiso-C19:0 fatty acid. The CoA thioester linkage makes the fatty acyl group readily available for participation in various metabolic pathways.
| Property | Value | Reference |
| Molecular Formula | C40H72N7O17P3S | [5] |
| Molecular Weight | 1048.02 g/mol | [5] |
| Synonyms | 16-Methyloctadecanoyl-coenzyme A, Anteisononadecanoyl-CoA | [1] |
| Parent Acid | 16-Methyloctadecanoic acid | [1] |
| CAS Number | 898249-75-7 | [5] |
Biosynthesis of this compound
The biosynthesis of anteiso-branched-chain fatty acids like 16-methyloctadecanoic acid typically starts from the branched-chain amino acid isoleucine.[6][7] Isoleucine is converted to 2-methylbutyryl-CoA, which serves as a primer for fatty acid synthase. The subsequent elongation with malonyl-CoA units leads to the formation of odd-numbered, anteiso-fatty acids. The final step in the formation of this compound is the activation of 16-methyloctadecanoic acid by an acyl-CoA synthetase.
Caption: Proposed biosynthesis of this compound from isoleucine.
Potential Biological Roles and Signaling
While specific signaling pathways involving this compound have not been elucidated, BCFAs in general are known to influence cellular processes. They are integral components of bacterial cell membranes, modulating fluidity.[2][4] In mammals, BCFAs are obtained from dietary sources like dairy and ruminant meats and can also be synthesized by gut microbiota.[3][8][9] They have been implicated in various signaling pathways, including those related to inflammation and metabolism.[3] Branched-chain amino acids, the precursors for BCFAs, are known to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[10][11]
Caption: Generalized roles of BCFAs in cellular functions.
Quantitative Data
Table 1: Hypothetical Quantitative Analysis of Long-Chain Acyl-CoAs in Cultured Hepatocytes (pmol/mg protein)
| Acyl-CoA Species | Control | Treatment A | Treatment B |
| Palmitoyl-CoA (C16:0) | 15.2 ± 2.1 | 12.8 ± 1.9 | 25.6 ± 3.4 |
| Stearoyl-CoA (C18:0) | 10.8 ± 1.5 | 9.1 ± 1.2 | 18.9 ± 2.5 |
| Oleoyl-CoA (C18:1) | 22.5 ± 3.0 | 28.3 ± 3.7 | 15.4 ± 2.1 |
| This compound | 0.8 ± 0.2 | 1.5 ± 0.4 | 0.5 ± 0.1 |
| Arachidonoyl-CoA (C20:4) | 5.4 ± 0.7 | 4.9 ± 0.6 | 7.8 ± 1.0 |
Values are presented as mean ± standard deviation. This data is illustrative and not based on experimental results.
Experimental Protocols
The analysis of long-chain acyl-CoAs such as this compound requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[12][13]
Materials:
-
Homogenization buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Internal standards (e.g., C17:0-CoA or stable isotope-labeled long-chain acyl-CoAs)
-
Acetonitrile (B52724) (ACN)
-
2-Propanol
-
Glacial acetic acid
Procedure:
-
Weigh frozen tissue (10-50 mg) or collect cell pellet (1-5 million cells).
-
Add 500 µL of ice-cold homogenization buffer and internal standards.
-
Homogenize the sample using a tissue homogenizer or sonicator on ice.
-
Add 1 mL of 2-propanol/acetonitrile (1:1 v/v) to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Add 50 µL of glacial acetic acid and vortex again.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol outlines a general method for the separation and detection of long-chain acyl-CoAs.[12][13][14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the precursor ion [M+H]+ and a common product ion resulting from the neutral loss of the phosphopantetheine moiety (e.g., for C16:0-CoA, m/z 1004.6 -> 497.1). The specific transition for this compound would need to be determined based on its exact mass.
-
Collision Energy and other MS parameters: Optimize for each specific acyl-CoA.
Caption: A typical workflow for the analysis of acyl-CoAs in lipidomics.[15][16][17]
Conclusion
This compound is a fascinating, yet understudied, molecule within the realm of lipidomics. As a branched-chain acyl-CoA, it is positioned at the intersection of fatty acid and amino acid metabolism. While direct evidence of its specific biological functions and signaling roles is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. The continued development of advanced mass spectrometry techniques will undoubtedly shed more light on the precise roles of this compound and other BCFAs in health and disease, opening new avenues for therapeutic intervention and drug development.
References
- 1. 16-Methyloctadecanoic acid | C19H38O2 | CID 5282601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of iso-fatty acids in myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Branched-chain fatty acid content of foods and estimated intake in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Branched-Chain Amino Acids (BCAAs) on Muscle Cell Signalling [swimmingscience.net]
- 11. Branched Chain Amino Acid Supplementation: Impact on Signaling and Relevance to Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 15. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
The Isoprenoid Pathway's Contribution to the Diet: A Technical Guide to 16-Methyloctadecanoyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl branches on their carbon chain. Among these, 16-methyloctadecanoic acid, an anteiso-C19:0 fatty acid, and its metabolic precursor, 16-methyloctadecanoyl-CoA, are gaining increasing interest within the scientific community. Primarily of microbial origin, these fatty acids are incorporated into the human diet through the consumption of ruminant fats and fermented foods. Emerging research suggests that BCFAs may play a role in gut health and metabolic regulation, making them relevant to drug development and nutritional science. This technical guide provides a comprehensive overview of the natural sources, dietary relevance, and metabolic pathways of this compound precursors.
Natural Sources and Dietary Intake
The primary dietary sources of 16-methyloctadecanoic acid and other BCFAs are dairy products and ruminant meats.[1][2] These fatty acids are synthesized by bacteria in the rumen of animals like cows, sheep, and goats and are subsequently incorporated into their milk and adipose tissues.[3] Fermented foods, such as cheese, yogurt, and natto (fermented soybeans), also contain notable amounts of BCFAs.[1][4]
The estimated daily intake of BCFAs in Western diets is approximately 0.5 grams.[2] The concentration of these fatty acids can vary depending on the specific food item, the animal's diet, and the fermentation process used.
Quantitative Data on Branched-Chain Fatty Acids in Food
The following tables summarize the quantitative data on the content of branched-chain fatty acids in various food sources, with a focus on anteiso fatty acids where data is available. It is important to note that specific quantification of 16-methyloctadecanoic acid (anteiso-C19:0) is not always reported, and data is often presented as total BCFAs or as a profile of several iso and anteiso forms.
| Food Source | Total BCFAs (% of total fatty acids) | Key BCFA Isomers Reported | Reference |
| Cow's Milk | 1.7 - 3.4 | iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0, anteiso-C15:0, anteiso-C17:0 | [1] |
| Sheep Milk | 1.8 - 3.1 | Higher in iso- and anteiso- C15:0, C16:0, and C17:0 compared to goat milk | [2] |
| Goat Milk | 1.2 - 2.4 | iso-C13:0, iso-C14:0 | [2] |
| Food Product | Total BCFAs (mg/serving) | Serving Size | Fat Content (%) | Reference |
| Cheddar Cheese | 148 | 28.35 g | 33.0 | [1] |
| Mozzarella (low-moisture) | 82 | 28.35 g | 22.1 | [1] |
| Butter | 137 - 204 | 14.2 g | >80 | [1] |
| Ripening Cheeses (general) | >60% of total fatty acids are SFA, with a portion being BCFA | µg/g of cheese | Variable | [5][6] |
| Grass-fed Beef (Phospholipids) | 1.25 ± 0.05 (% w/w) | Not specified | Not specified | [7] |
| Angus & Prime Beef (Triacylglycerols) | 1.30 ± 0.37 (% w/w) | Not specified | Not specified | [7] |
Metabolic Pathway of this compound
The metabolism of 16-methyloctadecanoic acid, an odd-chain branched fatty acid, involves a series of enzymatic reactions primarily occurring in the peroxisomes and mitochondria. Due to the methyl branch at the antepenultimate carbon, it can undergo beta-oxidation directly without the need for an initial alpha-oxidation step, which is required for fatty acids with a branch at the β-carbon (e.g., phytanic acid).
The metabolic fate of this compound is catabolism through the β-oxidation pathway, yielding multiple molecules of acetyl-CoA and a final molecule of propionyl-CoA.
Caption: Metabolic pathway of this compound.
The propionyl-CoA is then converted to succinyl-CoA through a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, allowing it to enter the tricarboxylic acid (TCA) cycle.
Experimental Protocols
The analysis of 16-methyloctadecanoic acid and other BCFAs in biological and food matrices typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction
Folch Method (or modifications thereof) is commonly employed:
-
Homogenization: Homogenize the sample (e.g., 1 gram of cheese or beef) in a chloroform (B151607):methanol (2:1, v/v) solution.
-
Filtration: Filter the homogenate to remove solid residues.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate and vortex.
-
Phase Separation: Centrifuge the mixture to separate the chloroform (lower) and aqueous/methanol (upper) phases.
-
Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Boron Trifluoride-Methanol (BF3-Methanol) Method:
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.
-
Methylation: Add 14% BF3-methanol solution to the lipid extract.
-
Incubation: Heat the mixture in a sealed vial at 100°C for 1 hour.
-
Extraction: After cooling, add water and hexane (B92381). Vortex and centrifuge to separate the phases.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Washing: Wash the hexane layer with water to remove any remaining acid.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under nitrogen.
-
Reconstitution: Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.
-
Separation: Use a suitable capillary column (e.g., a polar BPX-70 or a non-polar DB-5) to separate the FAMEs based on their boiling points and polarity. A temperature gradient program is typically used to achieve optimal separation.
-
Detection: As the FAMEs elute from the column, they are ionized (typically by electron impact) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.
-
Identification: Individual FAMEs are identified by comparing their retention times and mass spectra to those of known standards.
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard added at the beginning of the extraction process.
Caption: General experimental workflow for BCFA analysis.
Dietary Relevance and Potential for Drug Development
The presence of 16-methyloctadecanoic acid and other BCFAs in the diet and their subsequent metabolism have implications for human health. While research is ongoing, some studies suggest that BCFAs may influence the gut microbiota and have anti-inflammatory properties.
For drug development professionals, understanding the metabolic pathways of these unique fatty acids could open avenues for targeting specific enzymes or pathways involved in lipid metabolism. The structural uniqueness of BCFAs may also be explored for the development of novel therapeutic agents. Furthermore, the analytical methods detailed here are crucial for pharmacokinetic and pharmacodynamic studies of any potential drug candidates derived from or targeting these pathways.
Conclusion
This compound precursors are naturally occurring branched-chain fatty acids primarily found in ruminant fats and fermented dairy products. Their metabolism follows the β-oxidation pathway, yielding energy and intermediates for the TCA cycle. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of these compounds in various matrices. As research into the biological roles of BCFAs continues to expand, a thorough understanding of their sources, metabolism, and analysis is essential for researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemometric Analysis of Fatty Acids Profile of Ripening Chesses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Composition, Fatty Acid Profile, and Lipid Quality Indices in Commercial Ripening of Cow Cheeses from Different Seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched Chain Fatty Acid Distribution in Beef Lipids (P08-110-19) - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Predicted Protein Binding Partners of 16-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methyloctadecanoyl-CoA, a branched-chain acyl-coenzyme A (acyl-CoA), is an intriguing molecule at the intersection of lipid metabolism and cellular signaling. While direct experimental evidence for its protein binding partners remains to be fully elucidated, its structural similarity to other long-chain and branched-chain acyl-CoAs allows for a predictive analysis of its interactions and biological roles. This technical guide provides an in-depth exploration of the predicted protein binding partners of this compound, the experimental methodologies to validate these predictions, and the signaling pathways it may modulate. All quantitative data for analogous compounds are summarized for comparative analysis, and key experimental and signaling workflows are visualized to facilitate understanding.
Predicted Protein Binding Partners
Based on the known interactions of structurally similar long-chain and branched-chain acyl-CoAs, the protein binding partners of this compound are predicted to fall into three main categories:
-
Acyl-CoA Binding Proteins (ACBPs): These are small, highly conserved intracellular proteins that bind long-chain acyl-CoA esters with high affinity.[1][2] ACBPs are thought to function as an intracellular pool of acyl-CoAs, protecting them from hydrolysis and non-specific interactions, and facilitating their transport between different cellular compartments and enzymes.[3][4]
-
Enzymes of Lipid Metabolism: As a substrate and potential regulator, this compound is predicted to interact with a variety of enzymes involved in fatty acid metabolism. These include:
-
Acyl-CoA Synthetases (ACSs): These enzymes catalyze the formation of acyl-CoAs from fatty acids and coenzyme A.[5]
-
Acyl-CoA Dehydrogenases (ACADs): Involved in the β-oxidation of fatty acids.
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to free fatty acids and CoA, thereby regulating the intracellular concentration of acyl-CoAs.
-
Carnitine Palmitoyltransferases (CPTs): Essential for the transport of long-chain fatty acids into the mitochondria for oxidation.
-
-
Transcription Factors and Signaling Proteins: Long-chain acyl-CoAs can act as signaling molecules that directly bind to and modulate the activity of certain transcription factors, thereby influencing gene expression.[6] They are also implicated in various signaling pathways.[1][7] Predicted interactors include:
-
Hepatocyte Nuclear Factor 4 alpha (HNF-4α): A key regulator of genes involved in lipid homeostasis.[6]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that play critical roles in lipid and glucose metabolism.
-
Fatty Acid-Activated Transcription Factor (FadR): In bacteria, this transcription factor's DNA binding activity is directly modulated by long-chain acyl-CoAs.[8]
-
Quantitative Data for Structurally Similar Acyl-CoAs
Direct quantitative binding data for this compound is not currently available in public databases. However, data for other long-chain acyl-CoAs provide a valuable reference for predicting the potential affinity of its interactions.
| Protein Target | Ligand | Binding Affinity (Kd) | Organism | Reference |
| Acyl-CoA-binding protein (ACBP) | Palmitoyl-CoA (C16:0) | ~10 nM | Bovine | [3] |
| Acyl-CoA-binding protein (ACBP) | Oleoyl-CoA (C18:1) | High Affinity (not quantified) | Bovine | [3] |
| Transcription Factor FadR | Oleoyl-CoA (C18:1) | 45 nM | Escherichia coli | [8] |
| Transcription Factor FadR | Myristoyl-CoA (C14:0) | 63 nM | Escherichia coli | [8] |
| Transcription Factor FadR | Palmitoyl-CoA (C16:0) | ~315 nM | Escherichia coli | [8] |
Experimental Protocols for Validating Protein Interactions
The identification and characterization of protein-16-methyloctadecanoyl-CoA interactions can be achieved through a combination of established biophysical and proteomic techniques.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This method is used to isolate and identify proteins from a complex mixture that bind to a specific ligand.
Protocol:
-
Immobilization of the Ligand: this compound is covalently coupled to a solid support matrix (e.g., sepharose beads) to create an affinity column.
-
Protein Extraction: A cellular lysate containing the potential binding partners is prepared.
-
Affinity Purification: The protein extract is passed through the affinity column. Proteins with affinity for this compound will bind to the matrix, while non-binding proteins will flow through.[9]
-
Washing: The column is washed with a series of buffers to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the column, typically by changing the pH, ionic strength, or by adding a competitive ligand.
-
Identification by Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]
Protocol:
-
Sample Preparation: A solution of the purified target protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small aliquots of the this compound solution are injected into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument. This heat change is due to the binding reaction.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[13]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rate constants) and affinity of an interaction.[14][15]
Protocol:
-
Immobilization: The purified target protein (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution of this compound (analyte) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Kinetic Analysis: The association of the analyte is monitored during the injection, and the dissociation is monitored during the subsequent flow of buffer.
-
Data Fitting: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[16]
Predicted Signaling Pathway Involvement
Long-chain acyl-CoAs are not only metabolic intermediates but also important signaling molecules. This compound is predicted to participate in similar signaling pathways.
Malonyl-CoA/Long-Chain Acyl-CoA Signaling Pathway in Insulin (B600854) Secretion
In pancreatic β-cells, glucose metabolism leads to an increase in cytosolic malonyl-CoA. Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), which in turn reduces the oxidation of long-chain fatty acids. This leads to an accumulation of cytosolic long-chain acyl-CoAs, which then act as signaling molecules to augment glucose-stimulated insulin secretion.[7]
Regulation of Gene Expression by Acyl-CoAs
Long-chain acyl-CoAs can directly bind to and regulate the activity of transcription factors. For example, in mammals, hepatocyte nuclear factor 4 alpha (HNF-4α) is a key regulator of genes involved in lipid metabolism, and its activity can be modulated by long-chain acyl-CoAs.[6] Similarly, branched-chain fatty acids have been shown to influence the expression of genes such as fatty acid synthase (FASN) via transcription factors like SREBP1.[17]
Conclusion
While the direct protein interactome of this compound is yet to be experimentally defined, a robust predictive framework can be established based on its structural characteristics and the known functions of similar lipid molecules. The predicted binding partners—ACBPs, metabolic enzymes, and transcription factors—highlight its potential dual role in both lipid metabolism and cellular signaling. The experimental protocols detailed in this guide provide a clear roadmap for the validation of these predictions and the quantitative characterization of these interactions. Further research in this area will be crucial for a comprehensive understanding of the biological significance of branched-chain acyl-CoAs and for exploring their potential as targets for therapeutic intervention in metabolic and signaling-related disorders.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 3. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 6. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Fatty acyl-CoA binding domain of the transcription factor FadR. Characterization by deletion, affinity labeling, and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 11. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal titration calorimetry [bio-protocol.org]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 16-Methyloctadecanoyl-CoA Enzyme Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Methyloctadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, plays a significant role in cellular metabolism and signaling. Understanding its interactions with key metabolic enzymes is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting lipid metabolic pathways. This technical guide provides an in-depth overview of the in silico modeling of this compound with critical enzymes, including Fatty Acid Synthase (FASN), Carnitine Acetyltransferase (CrAT), Acyl-CoA Dehydrogenases (ACADs), and Acyl-CoA Synthetases (ACSLs). Furthermore, its interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), is explored. This document details experimental protocols for studying these interactions and presents quantitative data in a structured format to facilitate comparative analysis. Visualizations of key pathways and workflows are provided to enhance understanding.
Introduction to this compound and Its Metabolic Significance
This compound is a branched-chain fatty acyl-CoA that is less common than its straight-chain counterparts. Branched-chain fatty acids (BCFAs) and their CoA esters are obtained from dietary sources or synthesized endogenously from branched-chain amino acids (BCAAs)[1]. These molecules are integral components of cellular membranes, influencing their fluidity, and are also involved in cellular signaling pathways[2]. The metabolism of BCFAs is a complex process involving several key enzymes that recognize and process these structurally distinct lipids. In silico modeling provides a powerful tool to investigate the specific interactions between this compound and these enzymes at a molecular level, offering insights that can guide further experimental work and drug discovery efforts.
Key Interacting Enzymes and In Silico Modeling Approaches
The metabolism of this compound involves a series of enzymatic reactions, primarily catabolic and anabolic pathways. The key enzymes that interact with this branched-chain fatty acyl-CoA are Fatty Acid Synthase (FASN), Carnitine Acetyltransferase (CrAT), Acyl-CoA Dehydrogenases (ACADs), and Acyl-CoA Synthetases (ACSLs).
Fatty Acid Synthase (FASN)
FASN is a multi-enzyme complex responsible for the de novo synthesis of fatty acids. While it primarily synthesizes straight-chain fatty acids, it can also utilize branched-chain primers to produce BCFAs[1]. In silico docking studies can be employed to investigate the binding of this compound to the various catalytic domains of FASN, such as the β-ketoacyl synthase (KS), enoyl reductase (ER), and thioesterase (TE) domains[3][4]. Molecular dynamics simulations can further elucidate the conformational changes and stability of the enzyme-ligand complex[5].
Carnitine Acetyltransferase (CrAT)
CrAT is a mitochondrial enzyme that facilitates the transport of acetyl- and other short-chain acyl-CoAs across the mitochondrial membrane. Studies on its substrate specificity have shown that CrAT preferentially converts short- to medium-chain acyl-CoAs (C2 to C10-CoA) and displays activity towards some BCAA oxidation intermediates[6]. No significant activity has been observed with long-chain species[6]. Therefore, this compound is unlikely to be a primary substrate for CrAT. However, in silico modeling could explore potential weak interactions or allosteric effects.
Acyl-CoA Dehydrogenases (ACADs)
ACADs are a family of mitochondrial enzymes that catalyze the initial step of fatty acid β-oxidation[7]. Several ACAD isoforms exist, each with different substrate specificities based on the acyl-chain length. Notably, there are specific ACADs, such as the short/branched-chain acyl-CoA dehydrogenase (ACADSB), that are specialized in the metabolism of BCFAs[8][9]. The crystal structure of human ACADSB provides a template for molecular docking and molecular dynamics simulations to predict the binding mode and catalytic mechanism for this compound[10].
Acyl-CoA Synthetases (ACSLs)
ACSLs are responsible for the activation of fatty acids by converting them into their corresponding acyl-CoA esters, a crucial step for their involvement in various metabolic pathways[11]. There are multiple ACSL isoforms with varying substrate preferences and subcellular localizations[12]. Long-chain ACSLs are known to activate fatty acids with chain lengths from 12 to 20 carbons. In silico studies can help predict which ACSL isoforms have the highest affinity for 16-methyloctadecanoic acid and model the binding within the enzyme's active site. Recent research has also highlighted the interaction of ACSL1 with other proteins, such as the anti-apoptotic protein MCL-1, which can influence long-chain fatty acid oxidation[13].
Interaction with Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors that play a critical role in the regulation of lipid and glucose metabolism[14]. Branched-chain fatty acids and their CoA esters have been identified as potential ligands for PPARs[15]. In particular, very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα[16]. The ligand-binding domain (LBD) of PPARs is known to be promiscuous, accommodating a variety of lipid molecules[14]. Molecular docking and simulation studies can be used to model the binding of this compound to the LBD of different PPAR isoforms (α, β/δ, and γ) to predict binding affinities and conformational changes that lead to receptor activation[17].
Quantitative Data on Enzyme Interactions
Quantitative data on the interaction of this compound with these enzymes is limited. The following tables summarize available data for closely related branched-chain fatty acids and acyl-CoAs to provide a comparative context.
Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs with PPARα
| Ligand | Kd (nM) | Reference |
| Phytanoyl-CoA | ~11 | [16] |
| Pristanoyl-CoA | ~11 | [16] |
| C20:0-CoA | 29 | [16] |
| C22:0-CoA | 3 | [16] |
| C24:0-CoA | 11 | [16] |
Table 2: Kinetic Parameters of FASN with Branched-Chain Extender Substrates Data for elongation of decanoyl-ACP.
| Extender Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Malonyl-CoA | 10.1 ± 1.2 | 1.8 ± 0.1 | [18] |
| Methylmalonyl-CoA | 15.3 ± 2.5 | 0.06 ± 0.004 | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in silico and in vitro investigation of this compound enzyme interactions.
Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or generate a homology model if the structure is unavailable[5]. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the enzyme's active site[4][18].
-
Analysis: Analyze the docking results to identify the most favorable binding poses based on scoring functions and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulations
-
System Setup: Place the docked protein-ligand complex in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.
-
Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
Production Run: Run the production simulation for a sufficient time (e.g., nanoseconds to microseconds) to observe the dynamics of the system[10][19].
-
Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate properties like root-mean-square deviation (RMSD) and binding free energies.
In Vitro Fatty Acid Synthase (FASN) Activity Assay
This protocol is adapted from a high-resolution mass spectrometry-based assay[20].
-
Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate (B84403) (pH 6.5), EDTA, fatty acid-free BSA, cysteine, NADPH, acetyl-CoA, and ¹³C-labeled malonyl-CoA.
-
Enzyme Reaction: Add purified FASN to the reaction mixture and incubate at 37°C. As a primer, this compound can be used in place of acetyl-CoA to study its elongation.
-
Reaction Termination and Extraction: At defined time points, terminate the reaction and extract the lipids using a suitable solvent system.
-
Analysis: Analyze the extracts by high-resolution mass spectrometry to quantify the de novo synthesized ¹³C-labeled fatty acids.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol provides a general framework for measuring the binding affinity of this compound to a target protein[21][22][23][24].
-
Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer. Degas the solutions before use.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe. Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Visualizations: Pathways and Workflows
Biosynthesis of this compound
In Silico Modeling Workflow
PPARα Activation Signaling Pathway
Conclusion
The in silico modeling of this compound interactions with key metabolic enzymes and nuclear receptors provides a valuable framework for understanding its biological roles. While specific quantitative data for this molecule remains to be fully elucidated, comparative analysis with related branched-chain fatty acyl-CoAs offers significant insights. The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research in this area, ultimately contributing to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications for human health and disease. The continued development of computational tools and experimental techniques will undoubtedly shed more light on the intricate molecular interactions of this and other bioactive lipid molecules.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of Human Fatty Acid Synthase and in Silico Docking of Acyl Carrier Protein Domain and Its Partner Catalytic Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Insights into Medium-chain Acyl-CoA Dehydrogenase Structure by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-apoptotic MCL-1 promotes long-chain fatty acid oxidation through interaction with ACSL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARs and lipid ligands in inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Dynamics Simulation of Cumulative Microscopic Damage in a Thermosetting Polymer under Cyclic Loading [mdpi.com]
- 20. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Isothermal Titration Calorimetry (ITC) [protocols.io]
Methodological & Application
Application Notes and Protocols: Synthesis of 16-Methyloctadecanoyl-CoA for Research Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 16-methyloctadecanoyl-CoA, a critical research standard for studies involving branched-chain fatty acid metabolism and signaling. The synthesis is based on the activation of 16-methyloctadecanoic acid to its N-hydroxysuccinimide (NHS) ester, followed by conjugation with Coenzyme A. Additionally, this note outlines the role of branched-chain fatty acyl-CoAs as signaling molecules, specifically as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα). Detailed experimental procedures, data presentation, and workflow diagrams are included to facilitate the production and application of this important research tool.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for β-oxidation and the synthesis of complex lipids. Beyond their metabolic roles, they also function as signaling molecules that regulate various cellular processes.[1] this compound is a branched-chain fatty acyl-CoA that is of particular interest for studying metabolic pathways that handle non-linear fatty acids. The presence of a methyl group on the antepenultimate carbon creates a unique substrate for metabolic enzymes and can influence membrane fluidity.[2]
Accurate and reliable research in this area requires high-purity standards. This protocol details a robust method for the synthesis, purification, and characterization of this compound to serve as a research standard.
Applications
-
Metabolic Studies: As a substrate for enzymes involved in branched-chain fatty acid oxidation.
-
Signaling Research: To investigate the activation of nuclear receptors, such as PPARα, by branched-chain fatty acyl-CoAs.[3][4]
-
Mass Spectrometry Standard: As an internal or external standard for the quantification of endogenous this compound in biological samples.
-
Drug Discovery: To screen for inhibitors of enzymes that metabolize branched-chain fatty acids.
Chemical Synthesis of this compound
The synthesis of this compound is a two-step process:
-
Activation of 16-Methyloctadecanoic Acid: The carboxylic acid is activated by forming an N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6][7]
-
Conjugation to Coenzyme A: The activated NHS-ester of 16-methyloctadecanoic acid is then reacted with the free sulfhydryl group of Coenzyme A to form the final thioester product.
Materials and Reagents
| Reagent | Supplier | Purity |
| 16-Methyloctadecanoic Acid | e.g., Sigma-Aldrich | >98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | e.g., Thermo Fisher | >99% |
| N-Hydroxysuccinimide (NHS) | e.g., Sigma-Aldrich | >98% |
| Coenzyme A, Trilithium Salt | e.g., Sigma-Aldrich | >95% |
| Dichloromethane (B109758) (DCM), Anhydrous | e.g., Sigma-Aldrich | >99.8% |
| N,N-Dimethylformamide (DMF), Anhydrous | e.g., Sigma-Aldrich | >99.8% |
| Sodium Bicarbonate | e.g., Fisher Sci. | ACS Grade |
| Diethyl Ether, Anhydrous | e.g., Sigma-Aldrich | >99% |
| HPLC Grade Acetonitrile (B52724) | e.g., Fisher Sci. | >99.9% |
| HPLC Grade Water | e.g., Fisher Sci. | >18 MΩ·cm |
| Trifluoroacetic Acid (TFA) | e.g., Sigma-Aldrich | >99% |
Experimental Protocol
Step 1: Synthesis of 16-Methyloctadecanoyl-NHS Ester
-
In a clean, dry round-bottom flask, dissolve 16-methyloctadecanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 16-methyloctadecanoyl-NHS ester.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Dissolve Coenzyme A, trilithium salt (1 equivalent) in a 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).
-
In a separate flask, dissolve the purified 16-methyloctadecanoyl-NHS ester (1.5 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the NHS ester solution dropwise to the stirred Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by reverse-phase HPLC.
-
Acidify the reaction mixture to pH 4-5 with dilute HCl.
-
The product can be purified by preparative reverse-phase HPLC.
Purification and Characterization
The final product should be purified by preparative reverse-phase HPLC using a C18 column. A common gradient is water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). The purified product should be lyophilized and stored at -80°C.
Characterization can be performed using:
-
LC-MS/MS: To confirm the molecular weight.
-
¹H NMR: To confirm the structure.
Expected Results
The following table summarizes expected (illustrative) quantitative data for the synthesis.
| Parameter | Expected Value |
| Yield of NHS Ester | 85-95% |
| Yield of this compound | 60-75% |
| Purity (by HPLC) | >98% |
| Molecular Weight (M+H)⁺ | Expected: 1066.5 |
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
PPARα Signaling Pathway
Branched-chain fatty acyl-CoAs, such as this compound, are known to be high-affinity ligands for PPARα.[3][4] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.
Caption: Activation of the PPARα signaling pathway by this compound.
Conclusion
The protocol described provides a reliable method for the synthesis of high-purity this compound. This research standard is essential for advancing our understanding of the metabolism and signaling roles of branched-chain fatty acids. The provided workflows and pathway diagrams offer a clear framework for the production and application of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of 16-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methyloctadecanoyl-CoA is the activated form of 17-methyloctadecanoic acid, a C19 iso-branched-chain fatty acid (BCFA). BCFAs are found in various biological systems and are gaining interest due to their roles in cellular signaling, membrane fluidity, and metabolism.[1] Accurate quantification of specific long-chain acyl-CoAs like this compound is crucial for understanding their metabolic fate and impact on cellular processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. However, due to the low volatility and high polarity of acyl-CoAs and their corresponding free fatty acids, a derivatization step is mandatory to convert them into volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.
These application notes provide a comprehensive protocol for the analysis of this compound, involving a two-step process: alkaline hydrolysis of the acyl-CoA to its free fatty acid form, followed by derivatization to its methyl ester for subsequent GC-MS quantification.
Metabolic Pathway of this compound
This compound, once hydrolyzed to 17-methyloctadecanoic acid, undergoes catabolism primarily through the mitochondrial beta-oxidation pathway.[2][3][4] Unlike even-chain fatty acids, the oxidation of this odd-chain fatty acid proceeds until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][4][5] Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[2][5] The metabolism of some long-chain and branched-chain fatty acids can also involve alpha-oxidation in peroxisomes.[2][3][6]
Experimental Protocols
A crucial aspect of analyzing acyl-CoAs by GC-MS is the initial hydrolysis to liberate the free fatty acid, followed by derivatization to a volatile form.
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the saponification (alkaline hydrolysis) of the thioester bond in this compound to yield the free fatty acid, 17-methyloctadecanoic acid.[7][8][9]
Materials:
-
Sample containing this compound
-
Methanolic KOH or NaOH (0.5 M)
-
6 M HCl
-
Deionized water
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
To your sample containing this compound in a glass reaction vial, add 1 mL of 0.5 M methanolic KOH.
-
Add an appropriate internal standard (e.g., heptadecanoic acid, C17:0) for quantification.
-
Securely cap the vial and vortex thoroughly.
-
Heat the mixture at 60°C for 60 minutes to ensure complete hydrolysis.
-
Cool the reaction vial to room temperature.
-
Acidify the mixture to a pH of approximately 2 by adding 6 M HCl. This protonates the fatty acid salt to the free fatty acid.
-
Add 1 mL of deionized water and 2 mL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the free fatty acid into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
Repeat the extraction (steps 7-10) with another 2 mL of hexane and combine the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen. The dried residue contains the free 17-methyloctadecanoic acid and is ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME)
This protocol details the conversion of the hydrolyzed fatty acid to its corresponding methyl ester using Boron Trifluoride (BF3)-Methanol.
Materials:
-
Dried fatty acid sample from Protocol 1
-
BF3-Methanol reagent (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried fatty acid residue, add 2 mL of 14% BF3-Methanol reagent.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 2 minutes to extract the FAME into the hexane layer.
-
Allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution containing the 17-methyloctadecanoic acid methyl ester is now ready for GC-MS analysis.
GC-MS Analysis Workflow
The following diagram illustrates the complete workflow from sample to data analysis.
GC-MS Parameters and Data Presentation
The following tables provide suggested GC-MS parameters for the analysis of C19 FAMEs and a template for presenting quantitative data.
Table 1: Suggested GC-MS Parameters
| Parameter | Suggested Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-23 (60 m x 0.25 mm I.D., 0.15 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Split Ratio | 20:1 (can be optimized based on concentration) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 10 min |
| MS System | Agilent 5977B or equivalent single quadrupole or triple quadrupole MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
| Data Acquisition | Full Scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Key ions for 17-methyloctadecanoate methyl ester include m/z 74, 87, and the molecular ion at m/z 312.[10] |
Table 2: Representative Quantitative Data of Branched-Chain Fatty Acids in a Cellular Model
The following table provides an example of how to present quantitative data for various BCFAs, including the target analyte, in different experimental conditions. The data presented here is illustrative and based on typical concentrations found in cellular models.[11]
| Fatty Acid | Control (µg/10⁹ cells) | Treatment A (µg/10⁹ cells) | Treatment B (µg/10⁹ cells) |
| 14-Methylpentadecanoic acid (iso-C16:0) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| 15-Methylhexadecanoic acid (iso-C17:0) | 1.2 ± 0.3 | 1.5 ± 0.4 | 2.1 ± 0.5 |
| 17-Methyloctadecanoic acid (iso-C19:0) | 0.8 ± 0.2 | 2.5 ± 0.6 | 0.4 ± 0.1 |
| 14-Methylhexadecanoic acid (anteiso-C17:0) | 2.4 ± 0.6 | 3.1 ± 0.8 | 4.5 ± 1.1 |
Data are presented as mean ± standard deviation (n=3).
Conclusion
The protocols and methods outlined in these application notes provide a robust framework for the reliable quantification of this compound using GC-MS. The key steps of alkaline hydrolysis followed by BF3-Methanol derivatization are effective for converting the non-volatile acyl-CoA into a volatile FAME suitable for GC analysis. The provided GC-MS parameters and data presentation formats offer a solid starting point for researchers in metabolic studies and drug development to accurately assess the levels of this and other long-chain branched-chain fatty acids in various biological matrices.
References
- 1. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. narayanamedicalcollege.com [narayanamedicalcollege.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 16-Methyloctadecanoyl-CoA from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. As with other fatty acyl-CoAs, it is a key intermediate in various metabolic pathways. The methyl branch in its structure necessitates specific considerations for its extraction and analysis, particularly for chromatographic separation from its straight-chain isomers. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from tissue samples, designed for researchers in metabolic studies and drug development.
Experimental Protocols
The following protocol is a comprehensive method for the extraction and analysis of long-chain acyl-CoAs, adapted for the specific requirements of analyzing this compound.
1. Tissue Collection and Homogenization
Proper tissue collection and immediate quenching of metabolic activity are critical for accurate acyl-CoA measurements.
-
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization buffer (100 mM KH2PO4, pH 4.9)
-
Glass homogenizer
-
-
Protocol:
-
Excise tissue samples as rapidly as possible and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen tissue powder (typically 50-100 mg).
-
Homogenize the tissue powder in a glass homogenizer with 10 volumes of ice-cold homogenization buffer.
-
2. Acyl-CoA Extraction
This procedure uses a solvent-based extraction to separate acyl-CoAs from other cellular components.
-
Materials:
-
2-propanol
-
Acetonitrile (B52724) (ACN)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Centrifuge capable of 20,000 x g and 4°C
-
-
Protocol:
-
To the tissue homogenate, add an equal volume of 2-propanol and homogenize again.
-
Add 0.25 volumes of saturated ammonium sulfate solution and 4 volumes of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
3. Solid-Phase Extraction (SPE) for Purification
SPE is used to purify and concentrate the acyl-CoA fraction.
-
Materials:
-
C18 SPE columns
-
2% Formic acid in water
-
2% Ammonium hydroxide (B78521) in water
-
5% Ammonium hydroxide in water
-
Nitrogen gas evaporator
-
-
Protocol:
-
Condition the C18 SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with 2.4 mL of 2% formic acid in water, followed by a wash with 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
Combine the eluted fractions and dry them under a stream of nitrogen gas at room temperature.
-
4. Sample Reconstitution and Analysis by LC-MS/MS
The purified acyl-CoAs are reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Reconstitution solvent (50% methanol in water or 20% acetonitrile in 50 mM ammonium acetate (B1210297) for long-chain species)[1]
-
UPLC/HPLC system with a C8 or C18 reversed-phase column
-
Tandem mass spectrometer
-
-
Protocol:
-
Reconstitute the dried acyl-CoA pellet in an appropriate volume (e.g., 100 µL) of reconstitution solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable gradient. A key consideration for this compound is its separation from straight-chain isomers. A high-resolution column and optimized gradient are necessary.
-
Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. The neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs[2].
-
Data Presentation
Table 1: Key Parameters for Acyl-CoA Extraction and Analysis
| Parameter | Value/Description | Reference |
| Tissue Amount | 50 - 100 mg | [1] |
| Homogenization Buffer | 100 mM KH2PO4, pH 4.9 | [1] |
| Extraction Solvents | 2-propanol, Acetonitrile | [1] |
| Centrifugation | 20,000 x g at 4°C for 10 min | [1] |
| SPE Column | C18 | [3] |
| LC Column | Reversed-phase C8 or C18 | [4] |
| MS Detection Mode | Positive Electrospray Ionization (ESI) with MRM | [4] |
Table 2: Example LC Gradient for Long-Chain Acyl-CoA Separation
| Time (min) | % Mobile Phase A (5 mM Ammonium Acetate in Water) | % Mobile Phase B (Methanol) |
| 0.0 | 98 | 2 |
| 1.5 | 98 | 2 |
| 3.0 | 85 | 15 |
| 5.5 | 5 | 95 |
| 14.5 | 5 | 95 |
| 15.0 | 98 | 2 |
| 20.0 | 98 | 2 |
This is an example gradient and should be optimized for the specific column and instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Putative Metabolic Pathway of this compound
The metabolic pathway of this compound is not well-documented. However, based on the metabolism of other branched-chain fatty acids, a putative pathway can be proposed. Branched-chain fatty acids are typically metabolized through a combination of alpha- and beta-oxidation.
Caption: Putative metabolic pathway for a branched-chain fatty acid.
References
- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled 16-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methyloctadecanoyl-CoA is the coenzyme A thioester of 16-methyloctadecanoic acid, a long-chain, methyl-branched fatty acid.[1][2] Branched-chain fatty acids (BCFAs) are important components of cellular lipids and play roles in various physiological and pathological processes. The study of their metabolism provides insights into lipid biochemistry and its dysregulation in disease. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[3][4] By introducing a heavy isotope-labeled version of this compound, researchers can track its incorporation into downstream metabolites, measure flux through metabolic pathways, and identify novel biochemical transformations. These application notes provide detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.
Principle of Metabolic Tracing
Metabolic tracing with stable isotopes relies on the introduction of a metabolite labeled with a non-radioactive, heavy isotope (e.g., ¹³C or ²H) into a biological system.[3] The labeled compound is metabolized by the cell's enzymatic machinery, and the heavy isotope is incorporated into downstream products. Mass spectrometry is then used to detect and quantify the labeled metabolites, allowing for the elucidation of metabolic pathways and the measurement of metabolic fluxes.[5]
Applications
-
Elucidation of Branched-Chain Fatty Acid Metabolism: Tracing the metabolism of labeled this compound can help identify the specific enzymes and pathways involved in its degradation and remodeling.
-
Investigation of Peroxisomal β-Oxidation: BCFAs are known to be metabolized in peroxisomes.[6] Isotope tracing can be used to quantify the flux of this compound through this pathway.
-
Studying the Role of BCFAs in Disease: Altered BCFA metabolism has been implicated in various diseases. Metabolic tracing can be employed to understand how the metabolism of this compound is altered in pathological states.
-
Drug Discovery and Development: The protocols described here can be used to screen for drugs that modulate BCFA metabolism.
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled 16-Methyloctadecanoic Acid
This protocol describes a general method for the synthesis of isotopically labeled saturated fatty acids, which can be adapted for 16-methyloctadecanoic acid.[7] The example below is for the synthesis of [U-¹³C]-16-methyloctadecanoic acid.
Materials:
-
ω-bromo-heptadecanoic acid
-
[U-¹³C]-methylmagnesium bromide (or other suitable labeled Grignard reagent)
-
Copper catalyst (e.g., CuCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Organic solvents for extraction (e.g., diethyl ether)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ω-bromo-heptadecanoic acid in anhydrous THF.
-
Add a catalytic amount of the copper catalyst to the solution.
-
Slowly add the [U-¹³C]-methylmagnesium bromide solution to the flask at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure [U-¹³C]-16-methyloctadecanoic acid.
-
Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR.
Protocol 2: Preparation of Isotopically Labeled this compound
This protocol describes the enzymatic synthesis of the CoA thioester from the free fatty acid.
Materials:
-
Isotopically labeled 16-methyloctadecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Triton X-100
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, and Triton X-100.
-
Add the isotopically labeled 16-methyloctadecanoic acid (solubilized in a suitable solvent, e.g., ethanol) to the reaction mixture.
-
Add Coenzyme A to the mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the resulting labeled this compound using solid-phase extraction or HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Protocol 3: Metabolic Tracing in Cell Culture
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Isotopically labeled this compound
-
Phosphate-buffered saline (PBS)
-
Cold methanol
-
Scraper
-
Centrifuge
-
Solvents for metabolite extraction (e.g., chloroform, methanol, water)
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the isotopically labeled this compound at a predetermined concentration.
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, rapidly wash the cells with ice-cold PBS to remove excess labeled substrate.
-
Quench metabolism by adding ice-cold methanol.
-
Harvest the cells by scraping and transfer to a centrifuge tube.
-
Perform metabolite extraction using a suitable method, such as the Folch or Bligh-Dyer method.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the phases for subsequent analysis.
Protocol 4: LC-MS/MS Analysis of Acyl-CoAs
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic content to separate the acyl-CoAs.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 40-50 °C
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
Precursor Ion: The [M+H]⁺ ion of the labeled this compound and its expected metabolites.
-
Product Ions: Characteristic fragment ions of the acyl-CoAs. For many acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pattern.[8]
-
Collision Energy: Optimized for each transition.
Data Presentation
Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Isotopic Enrichment of this compound in Cultured Cells Over Time.
| Time (hours) | Isotopic Enrichment (%) |
| 0 | 0 |
| 1 | 15.2 ± 1.8 |
| 4 | 45.7 ± 3.5 |
| 8 | 78.3 ± 5.1 |
| 24 | 92.1 ± 2.9 |
Disclaimer: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Table 2: Relative Abundance of Downstream Metabolites Labeled with the Stable Isotope.
| Metabolite | Relative Abundance (at 24 hours) |
| Labeled 14-Methylhexadecanoyl-CoA | 35.6% |
| Labeled 12-Methyltetradecanoyl-CoA | 22.1% |
| Labeled Acetyl-CoA | 15.8% |
| Other Labeled Species | 26.5% |
Disclaimer: The metabolites and their abundances are hypothetical and serve to illustrate how data from a tracing experiment would be presented.
Visualizations
Caption: Experimental workflow for metabolic tracing.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for xi-16-Methyloctadecanoic acid (HMDB0038070) [hmdb.ca]
- 2. 16-Methyloctadecanoic acid | C19H38O2 | CID 5282601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Cell-Based Luciferase Reporter Assay for Profiling 16-Methyloctadecanoyl-CoA Signaling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that is increasingly recognized for its potential role in cellular signaling and metabolic regulation. While the precise signaling pathways of many branched-chain fatty acids are still under investigation, evidence suggests that some act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] These receptors are key regulators of lipid and glucose metabolism, inflammation, and cellular differentiation. Dysregulation of PPAR signaling is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.
This application note provides a detailed protocol for a cell-based luciferase reporter assay designed to investigate the signaling activity of this compound. The assay utilizes a HEK293 cell line stably co-transfected with a PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[3] Upon activation by a ligand, the PPAR-LBD-GAL4 fusion protein binds to the UAS, driving the expression of luciferase. The resulting luminescence is a quantitative measure of receptor activation. This robust and sensitive assay is suitable for high-throughput screening of compounds that modulate PPAR activity and for characterizing the signaling properties of this compound.
Putative Signaling Pathway
Based on the known signaling mechanisms of other fatty acids, it is hypothesized that this compound, or its corresponding free fatty acid, 16-methyloctadecanoic acid, may enter the cell and bind to the ligand-binding domain of a nuclear receptor, such as PPARγ. This binding event is proposed to induce a conformational change in the receptor, leading to the recruitment of coactivators and subsequent activation of target gene transcription.
Materials and Methods
Reagents and Materials
-
HEK293T/PPARγ-GAL4 Luciferase Reporter Cell Line (e.g., from BPS Bioscience, Cat. No. 82838 or similar)[3]
-
DMEM, high glucose, with GlutaMAX™ Supplement
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
This compound (or 16-methyloctadecanoic acid as a precursor)
-
Rosiglitazone (positive control)
-
GW9662 (antagonist, optional)
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910) or similar
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture
The HEK293T/PPARγ-GAL4 Luciferase Reporter Cell Line should be cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
Experimental Workflow
The overall workflow for the cell-based assay is depicted below. It involves seeding the reporter cells, treating them with the test compounds, and finally measuring the luciferase activity.
Detailed Protocol
Day 1: Cell Seeding
-
Trypsinize and resuspend the HEK293T/PPARγ-GAL4 cells in fresh growth medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note: Due to the CoA moiety, cell permeability may be limited. Encapsulation or co-transfection with a fatty acid transporter may be necessary for optimal results. Alternatively, use the corresponding free fatty acid, 16-methyloctadecanoic acid.
-
Prepare serial dilutions of this compound (or 16-methyloctadecanoic acid) in Opti-MEM™ I. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Prepare serial dilutions of the positive control (Rosiglitazone, e.g., 1 nM to 10 µM) and vehicle control (DMSO, at the same final concentration as the test compound).
-
Carefully remove the growth medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C with 5% CO2 for 18-24 hours.
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Prepare the Luciferase Assay Reagent II (Luciferin) according to the manufacturer's instructions.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of the prepared Luciferase Assay Reagent II to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
(Optional, for dual-luciferase systems) Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Immediately measure the Renilla luciferase activity.
Data Analysis
-
If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Subtract the average background luminescence (from wells with no cells) from all experimental values.
-
Calculate the fold induction of luciferase activity for each treatment by dividing the average normalized luminescence of the treated wells by the average normalized luminescence of the vehicle control wells.
-
Plot the fold induction as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Expected Results
The positive control, Rosiglitazone, is expected to induce a significant, dose-dependent increase in luciferase activity. This compound, if it acts as a PPARγ agonist, should also elicit a dose-dependent increase in luminescence. The following table provides representative data for a hypothetical experiment.
| Compound | Concentration (µM) | Normalized Luminescence (RLU) | Fold Induction |
| Vehicle (DMSO) | - | 1,500 ± 150 | 1.0 |
| Rosiglitazone | 0.01 | 3,000 ± 250 | 2.0 |
| 0.1 | 15,000 ± 1,200 | 10.0 | |
| 1 | 45,000 ± 3,500 | 30.0 | |
| 10 | 75,000 ± 6,000 | 50.0 | |
| 16-MOCoA | 1 | 2,250 ± 200 | 1.5 |
| 10 | 9,000 ± 800 | 6.0 | |
| 50 | 22,500 ± 2,000 | 15.0 | |
| 100 | 30,000 ± 2,800 | 20.0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal | Poor cell health | Ensure proper cell culture conditions and viability. |
| Inactive compound | Verify the purity and activity of the compound. | |
| Low cell permeability of 16-MOCoA | Use 16-methyloctadecanoic acid or a suitable delivery agent. | |
| High background | Contamination | Use sterile techniques and check for mycoplasma contamination. |
| High autoluminescence | Use a plate reader with appropriate filters. | |
| High variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
The described cell-based luciferase reporter assay provides a sensitive and reliable method for investigating the signaling activity of this compound. This assay can be a valuable tool for researchers in drug discovery and metabolic research to identify and characterize novel modulators of nuclear receptor signaling pathways. Further optimization may be required depending on the specific cell line and experimental conditions.
References
- 1. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of distinct nuclear receptors in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cellular Uptake of Long-Chain Fatty Acyl-CoA Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acids (LCFAs) are fundamental metabolic substrates and signaling molecules. Their transport across the plasma membrane is a critical and regulated process. The cellular uptake of LCFAs is primarily mediated by a suite of proteins, including CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm)[1][2][3][4]. Once inside the cell, LCFAs are rapidly esterified to Coenzyme A (CoA) to form long-chain fatty acyl-CoAs (LCFA-CoAs), such as 16-Methyloctadecanoyl-CoA, by Acyl-CoA synthetases (ACSLs)[5]. This immediate conversion traps the fatty acid intracellularly and primes it for various metabolic fates, including β-oxidation for energy production or incorporation into complex lipids[3][4][5].
Data Presentation
The cellular uptake of long-chain fatty acids is a saturable process that can be characterized by Michaelis-Menten kinetics, with Vmax representing the maximum rate of uptake and Km the concentration of the fatty acid at which the uptake rate is half of Vmax. Below are tables summarizing kinetic data for the uptake of various LCFAs in different cell lines.
| Fatty Acid | Cell Line | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Oleate (18:1) | Caco-2 | 0.3 | Not Reported | [6] |
| Palmitate (16:0) | Caco-2 | 0.3 | Not Reported | [6] |
| Oleic Acid | Rat Hepatocytes | 0.09 | 835 | [7] |
Table 1: Kinetic Parameters of Long-Chain Fatty Acid Uptake in Various Cell Lines. Note that experimental conditions can influence these values.
| Fatty Acid Analog | Cell Line | KT (µM) | Vmax (µmol/min/10^6 cells) | Reference |
| BODIPY-FL-C16 | Caco-2 | 16.4 ± 7.1 | 0.81 ± 0.2 | [8] |
| BODIPY-FL-C16 | HepG2 | 37.41 ± 15.52 | 2.2 ± 0.67 | [8] |
Table 2: Kinetic Parameters for the Uptake of a Fluorescent Very-Long-Chain Fatty Acid Analog. KT is analogous to Km.
| Fatty Acid | Vmax (nmol/h/mg of cell protein) |
| Decanoate (10:0) | 20 ± 1 |
| Laurate (12:0) | Not Reported |
| Myristate (14:0) | Not Reported |
| Palmitate (16:0) | 47 ± 18 |
| Oleate (18:1) | Not Reported |
Table 3: Maximal Uptake Rates (Vmax) of Various Fatty Acids in Adult Rat Heart Myocytes. The Km for this saturable process was found to be approximately 1 µM and independent of fatty acid chain length[9].
Mandatory Visualization
Signaling Pathway for CD36-Mediated Fatty Acid Uptake
Caption: CD36-mediated fatty acid uptake signaling cascade.
Experimental Workflow for Measuring Cellular Fatty Acid Uptake
Caption: General workflow for a cellular fatty acid uptake assay.
Experimental Protocols
The following are detailed protocols for measuring the cellular uptake of long-chain fatty acids, which can be adapted for 16-Methyloctadecanoic acid.
Protocol 1: Radioactive Fatty Acid Uptake Assay
This protocol is a robust and sensitive method for quantifying LCFA uptake.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Radiolabeled fatty acid (e.g., [³H]oleic acid or [¹⁴C]palmitic acid)
-
Unlabeled long-chain fatty acid
-
Stop solution (ice-cold PBS with 0.2% BSA)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Culture: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to the assay, wash the cells twice with warm PBS and incubate in serum-free medium for 2-4 hours at 37°C.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of the unlabeled fatty acid in ethanol.
-
Prepare a BSA solution (e.g., 10% w/v) in serum-free medium.
-
Add the fatty acid stock solution to the BSA solution while gently vortexing to achieve the desired final concentration and molar ratio (e.g., 2:1 fatty acid:BSA).
-
Spike the solution with the radiolabeled fatty acid.
-
-
Uptake Assay:
-
Aspirate the serum-free medium from the cells.
-
Add the fatty acid-BSA complex solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine uptake kinetics.
-
-
Stopping the Reaction:
-
To terminate the uptake, aspirate the fatty acid solution and immediately wash the cells three times with ice-cold stop solution.
-
-
Cell Lysis and Quantification:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Data Analysis:
-
Express the fatty acid uptake as pmol of fatty acid per mg of protein per minute.
-
Protocol 2: Fluorescent Fatty Acid Uptake Assay
This protocol utilizes a fluorescently tagged fatty acid analog (e.g., BODIPY-labeled) and is suitable for high-throughput screening.
Materials:
-
Cell culture medium
-
FBS
-
PBS
-
Fatty acid-free BSA
-
Fluorescent fatty acid analog (e.g., BODIPY-FL C16)
-
Stop solution (ice-cold PBS with 0.2% BSA)
-
Cell lysis buffer (optional, for endpoint assays)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: As described in Protocol 1.
-
Preparation of Fluorescent Fatty Acid Solution: Prepare the fluorescent fatty acid analog in serum-free medium, with or without BSA, according to the manufacturer's instructions.
-
Uptake Assay (Kinetic):
-
Place the 96-well plate in a pre-warmed (37°C) fluorescence plate reader.
-
Inject the fluorescent fatty acid solution into the wells.
-
Immediately begin reading the fluorescence intensity from the bottom of the plate at appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 515 nm Em for BODIPY-FL) at regular intervals (e.g., every 30 seconds) for a desired duration.
-
-
Uptake Assay (Endpoint):
-
Add the fluorescent fatty acid solution to the wells and incubate for a fixed time at 37°C.
-
Stop the reaction by washing with ice-cold stop solution.
-
Measure the fluorescence intensity in a plate reader.
-
-
Data Analysis:
-
For kinetic assays, the rate of uptake is the slope of the initial linear portion of the fluorescence versus time plot.
-
For endpoint assays, compare the fluorescence intensity between different conditions.
-
Normalize data to cell number or protein concentration if significant variations exist between wells.
-
Protocol 3: Stable Isotope-Labeled Fatty Acid Uptake and Tracing
This protocol uses a non-radioactive, stable isotope-labeled fatty acid (e.g., ¹³C- or ²H-labeled) and allows for tracing the metabolic fate of the fatty acid using mass spectrometry.
Materials:
-
Cell culture medium
-
FBS
-
PBS
-
Fatty acid-free BSA
-
Stable isotope-labeled fatty acid (e.g., [U-¹³C]palmitic acid)
-
Stop solution (ice-cold PBS with 0.2% BSA)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Cell Culture and Serum Starvation: As described in Protocol 1.
-
Preparation of Labeled Fatty Acid-BSA Complex: As described for the radiolabeled fatty acid in Protocol 1, but using the stable isotope-labeled fatty acid.
-
Uptake and Tracing:
-
Incubate the cells with the labeled fatty acid-BSA complex for desired time points.
-
-
Stopping the Reaction and Cell Harvesting:
-
Stop the uptake by washing with ice-cold stop solution.
-
Scrape the cells in PBS and pellet by centrifugation.
-
-
Lipid Extraction:
-
Perform a total lipid extraction from the cell pellet using a method such as the Bligh-Dyer or Folch extraction.
-
-
Sample Preparation for Mass Spectrometry:
-
The extracted lipids can be analyzed directly (lipidomics) or first hydrolyzed to release the fatty acids, which are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by GC-MS or LC-MS to quantify the amount of the stable isotope-labeled fatty acid and its incorporation into different lipid species.
-
-
Data Analysis:
-
Calculate the amount of labeled fatty acid taken up by the cells and incorporated into various lipid pools by comparing the signal of the labeled species to that of an internal standard and the endogenous unlabeled fatty acid.
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers investigating the cellular uptake of long-chain fatty acids, which is a prerequisite for the formation of this compound. The choice of protocol will depend on the specific research question, available equipment, and desired throughput. By employing these methods, researchers can gain valuable insights into the mechanisms of fatty acid transport and metabolism, which are central to numerous areas of biomedical research and drug development.
References
- 1. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid uptake by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake and metabolism of fatty acids by dispersed adult rat heart myocytes. I. Kinetics of homologous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 16-Methyloctadecanoyl-CoA in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that can play a role in cellular metabolism and signaling. Fatty acyl-CoAs are key metabolic intermediates, serving as substrates for energy production and lipid biosynthesis.[1] Emerging evidence suggests that beyond their metabolic functions, specific fatty acyl-CoAs can act as signaling molecules that modulate gene expression.[2] This is often mediated through their interaction with nuclear receptors, a class of ligand-activated transcription factors that regulate genes involved in metabolism, inflammation, and development.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on gene transcription using in vitro transcription assays. The provided methodologies will enable researchers to assess whether this molecule can directly influence the transcriptional machinery or act as a ligand for nuclear receptors, thereby modulating the expression of target genes.
Potential Signaling Pathway
A plausible mechanism for this compound's effect on transcription is through the activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[4] These receptors heterodimerize with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. Ligand binding induces a conformational change in the nuclear receptor, leading to the recruitment of coactivator proteins and subsequent activation of transcription.[5][6]
Experimental Workflow
The general workflow for assessing the impact of this compound on in vitro transcription involves preparing a DNA template containing a promoter and the gene of interest, setting up the in vitro transcription reaction with the necessary components, adding this compound, and then analyzing the resulting RNA transcript.
Data Presentation
Table 1: Quantitative Parameters for In Vitro Transcription Assay
| Parameter | Description | Typical Range |
| DNA Template Concentration | Concentration of the linear DNA template containing the promoter and gene of interest. | 50 - 500 ng/µL |
| This compound | Concentration range to test for effects on transcription. | 1 - 100 µM |
| Nuclear Receptor Concentration | Concentration of purified recombinant nuclear receptor (e.g., PPARα). | 10 - 200 nM |
| RXR Concentration | Concentration of purified recombinant RXR. | 10 - 200 nM |
| RNA Polymerase II | Concentration of RNA Polymerase II holoenzyme. | 1 - 5 units/reaction |
| NTP Concentration | Concentration of each ribonucleotide triphosphate (ATP, GTP, CTP, UTP). | 0.5 - 2 mM |
| Incubation Time | Duration of the transcription reaction. | 30 - 120 minutes |
| Incubation Temperature | Temperature at which the transcription reaction is carried out. | 30 - 37 °C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Nuclease-free water
-
DMSO (optional, for solubility)
-
pH meter
Procedure:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in nuclease-free water to a stock concentration of 10 mM. If solubility is an issue, a small amount of DMSO can be used, but the final concentration in the assay should be kept below 0.1%.
-
Adjust the pH of the stock solution to 7.0-7.5 with a dilute NaOH solution if necessary.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Fatty acyl-CoAs are not stable and should ideally be used the same day they are prepared or thawed.[7]
Protocol 2: In Vitro Transcription Assay with Nuclear Extract
This protocol is suitable for a general assessment of the effect of this compound on transcription in the context of a complex mixture of transcription factors.
Materials:
-
Linearized plasmid DNA template with a promoter of interest (e.g., containing a PPRE)
-
HeLa or other suitable nuclear extract
-
In vitro transcription buffer (containing HEPES, MgCl₂, KCl, DTT)
-
Ribonucleotide triphosphates (NTPs) solution (ATP, GTP, CTP, UTP)
-
This compound stock solution
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
On ice, assemble the following reaction components in a nuclease-free microcentrifuge tube:
-
Nuclease-free water to a final volume of 25 µL
-
5 µL of 5X In Vitro Transcription Buffer
-
2.5 µL of 10X NTP solution
-
1 µL of linearized DNA template (100 ng/µL)
-
1 µL of RNase inhibitor
-
5 µL of nuclear extract (concentration as recommended by the manufacturer)
-
Variable volume of this compound stock solution to achieve the desired final concentration (e.g., 1, 10, 50, 100 µM). Add an equivalent volume of vehicle (water or DMSO) to the control reactions.
-
-
Gently mix the components by pipetting.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction by adding 175 µL of stop buffer (e.g., containing proteinase K and SDS).
-
Proceed with RNA purification using a standard phenol:chloroform extraction or a commercial RNA purification kit.
-
Analyze the synthesized RNA by methods such as denaturing agarose (B213101) gel electrophoresis, Northern blotting, or RT-qPCR.
Protocol 3: Reconstituted In Vitro Transcription Assay with Purified Factors
This protocol allows for a more defined assessment of the direct effect of this compound on a specific nuclear receptor.
Materials:
-
Linearized plasmid DNA template with a PPRE upstream of a reporter gene
-
Purified recombinant nuclear receptor (e.g., PPARα)
-
Purified recombinant RXR
-
General transcription factors (TFIID, TFIIA, TFIIB, TFIIF, TFIIE, TFIIH)
-
RNA Polymerase II
-
In vitro transcription buffer
-
NTP solution
-
This compound stock solution
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
On ice, assemble the pre-initiation complex by combining the following in a nuclease-free tube:
-
Nuclease-free water
-
2.5 µL of 10X In Vitro Transcription Buffer
-
1 µL of linearized DNA template (100 ng/µL)
-
General transcription factors (at optimized concentrations)
-
Purified nuclear receptor and RXR (e.g., 50 nM each)
-
Variable volume of this compound stock solution or vehicle.
-
-
Incubate for 20 minutes at 30°C to allow for complex formation.
-
Initiate transcription by adding:
-
1 µL of RNA Polymerase II
-
2.5 µL of 10X NTP solution
-
1 µL of RNase inhibitor
-
Adjust final volume to 25 µL with nuclease-free water.
-
-
Incubate for an additional 45-60 minutes at 30°C.
-
Terminate the reaction and purify the RNA as described in Protocol 2.
-
Analyze the transcript levels to determine the effect of this compound.
Logical Relationship for Troubleshooting
The protocols and information provided herein offer a robust framework for investigating the role of this compound in the regulation of gene expression. By utilizing these in vitro transcription assays, researchers can elucidate the molecular mechanisms by which this fatty acyl-CoA may act as a signaling molecule, potentially through the modulation of nuclear receptor activity. Such studies are crucial for understanding the interplay between metabolism and gene regulation and may open new avenues for drug development targeting metabolic and inflammatory diseases.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 5. Nuclear Receptor Coactivators: Structural and Functional Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor coregulators: modulators of pathology and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
Application of 16-Methyloctadecanoyl-CoA in Studying Fatty Acid Oxidation: A Theoretical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. While the oxidation of straight-chain fatty acids is well-characterized, the metabolism of branched-chain fatty acids presents unique enzymatic challenges and is an area of active investigation. 16-Methyloctadecanoyl-CoA, a C19 methyl-branched fatty acyl-CoA, represents a potential tool to probe the intricacies of branched-chain fatty acid oxidation. Its structure, with a methyl group near the end of the acyl chain, makes it a substrate that can help elucidate the specificity and mechanisms of enzymes involved in both peroxisomal and mitochondrial metabolic pathways.
This document provides a theoretical framework for the application of this compound in studying fatty acid oxidation, based on the established principles of branched-chain fatty acid metabolism. Due to a lack of specific experimental data for this particular molecule in the current scientific literature, the protocols and expected outcomes are extrapolated from studies on similar branched-chain fatty acids.
Theoretical Application and Significance
This compound can be utilized as a substrate to:
-
Investigate the substrate specificity of acyl-CoA dehydrogenases: By comparing its oxidation rate to that of straight-chain fatty acyl-CoAs, the impact of a methyl branch on enzyme activity can be quantified.
-
Elucidate the roles of peroxisomal and mitochondrial oxidation: The metabolism of branched-chain fatty acids often begins in peroxisomes. Using this compound in in-vitro assays with isolated organelles can help define the contributions of each.
-
Study disorders of fatty acid oxidation: Inborn errors of metabolism affecting branched-chain fatty acid oxidation could be investigated by assessing the metabolic fate of this compound in patient-derived cells.
-
Screen for novel therapeutic agents: The enzymatic steps involved in the oxidation of this compound could be targeted for the development of drugs aimed at modulating fatty acid metabolism.
Proposed Experimental Protocols
The following are proposed experimental protocols for studying the metabolism of this compound. These are generalized methods and would require optimization for specific experimental systems.
Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled this compound
Objective: To measure the rate of oxidation of this compound by isolated mitochondria or peroxisomes.
Materials:
-
Isolated mitochondria or peroxisomes
-
[1-¹⁴C]-16-Methyloctadecanoyl-CoA (custom synthesis required)
-
Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, L-carnitine, CoA, ATP, and a respiratory substrate like malate)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and isolated organelles.
-
Initiate the reaction by adding [1-¹⁴C]-16-Methyloctadecanoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Capture the released ¹⁴CO₂ using a trapping agent (e.g., NaOH).
-
Measure the radioactivity of the trapped ¹⁴CO₂ and the acid-soluble metabolites using a scintillation counter.
-
Calculate the rate of fatty acid oxidation based on the amount of radioactivity detected.
Protocol 2: Analysis of Acylcarnitine Profiles by Mass Spectrometry
Objective: To identify the metabolic intermediates of this compound oxidation in cultured cells.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
This compound
-
Cell culture medium
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Culture cells to near confluence.
-
Incubate the cells with a medium containing this compound for a specific duration.
-
Harvest the cells and the culture medium.
-
Extract acylcarnitines from the cell pellet and the medium.
-
Analyze the acylcarnitine species by MS/MS.
-
Compare the acylcarnitine profile of treated cells to untreated controls to identify metabolites specific to this compound metabolism.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Oxidation Rates of Fatty Acyl-CoAs in Isolated Mitochondria
| Substrate | Oxidation Rate (nmol/min/mg protein) |
| Palmitoyl-CoA (C16:0) | 10.5 ± 1.2 |
| This compound | 4.2 ± 0.8 |
| Stearoyl-CoA (C18:0) | 8.9 ± 1.0 |
Table 2: Hypothetical Acylcarnitine Profile in Fibroblasts Incubated with this compound
| Acylcarnitine Species | Control (pmol/mg protein) | This compound Treated (pmol/mg protein) |
| C19-methyl-AC | < 0.1 | 5.8 ± 0.9 |
| C17-methyl-AC | < 0.1 | 2.1 ± 0.4 |
| C5-DC-AC | 0.2 ± 0.1 | 1.5 ± 0.3 |
| C3-AC (Propionylcarnitine) | 0.5 ± 0.2 | 3.2 ± 0.7 |
AC: Acylcarnitine; DC: Dicarboxylcarnitine
Visualizations
The following diagrams illustrate the theoretical metabolic pathways and experimental workflows for studying the oxidation of this compound.
Caption: Proposed metabolic pathway for this compound.
Caption: Experimental workflow for studying this compound metabolism.
Conclusion
While direct experimental data on the application of this compound in studying fatty acid oxidation is currently limited, its potential as a research tool is significant. The theoretical framework and proposed protocols provided here offer a starting point for researchers to design and execute experiments aimed at unraveling the complexities of branched-chain fatty acid metabolism. Further research in this area will be invaluable for understanding metabolic diseases and for the development of novel therapeutic strategies.
Application Notes and Protocols: 16-Methyloctadecanoyl-CoA as a Substrate for Acyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction:
16-Methyloctadecanoyl-CoA is the activated form of 16-methyloctadecanoic acid, a C19 branched-chain fatty acid. The metabolism of branched-chain fatty acids is crucial for various cellular processes, and their incorporation into complex lipids is mediated by a class of enzymes known as acyltransferases. These enzymes catalyze the transfer of the fatty acyl group from Coenzyme A (CoA) to an acceptor molecule, which can be glycerol-3-phosphate, diacylglycerol, cholesterol, or a protein. Understanding the interaction of this compound with various acyltransferases is essential for elucidating its metabolic fate and its potential role in cellular signaling and disease.
This document provides a comprehensive overview of this compound as a substrate for key acyltransferases involved in lipid metabolism. It includes a summary of potential substrate specificity, detailed experimental protocols for assessing enzyme activity, and diagrams of relevant metabolic pathways and workflows.
Data Presentation: Acyltransferase Substrate Specificity
While specific kinetic data for this compound with many acyltransferases is not extensively documented in publicly available literature, we can infer its potential as a substrate based on the known specificities of these enzymes for other long-chain and branched-chain fatty acyl-CoAs. The following table summarizes the expected relative activities of various acyltransferases with this compound compared to common straight-chain fatty acyl-CoAs like Palmitoyl-CoA (16:0) and Stearoyl-CoA (18:0). This data is largely predictive and serves as a guide for experimental design.
| Enzyme Family | Specific Enzyme (Example) | Acyl-CoA Acceptor | Expected Relative Activity with this compound | Reference Substrates & Notes |
| Glycerol-3-Phosphate Acyltransferases (GPATs) | Mitochondrial GPAT1 | Glycerol-3-Phosphate | Moderate to Low | GPAT1 shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[1][2] The methyl branch in this compound may hinder optimal binding. |
| Microsomal GPATs | Glycerol-3-Phosphate | Moderate | Microsomal GPATs generally exhibit broader substrate specificity compared to the mitochondrial isoform.[1][3] | |
| Diacylglycerol Acyltransferases (DGATs) | DGAT1 | Diacylglycerol | Moderate | DGAT1 is known to have broad substrate specificity and is involved in the synthesis of triacylglycerols and other neutral lipids.[4][5] |
| DGAT2 | Diacylglycerol | Moderate to Low | DGAT2 often displays more specific substrate preferences, which can vary between species and isoforms.[4][5] | |
| Sterol O-Acyltransferases (SOATs/ACATs) | SOAT1 (ACAT1) | Cholesterol | Moderate | SOAT1 is widely expressed and esterifies cholesterol with a variety of long-chain fatty acyl-CoAs.[6][7][8] |
| Carnitine Acyltransferases | Carnitine Palmitoyltransferase II (CPT-II) | Carnitine | Low | CPT-II is specific for long straight-chain fatty acyl-CoAs for transport into the mitochondria for β-oxidation. Branched chains are generally poor substrates. |
| Carnitine Acetyltransferase (CrAT) | Carnitine | Moderate (for shorter branched-chain acyl-CoAs) | CrAT has been shown to be active with short- to medium-chain branched-chain acyl-CoAs, but its activity with long-chain variants like this compound is likely reduced.[9] |
Experimental Protocols
The following protocols are adapted from established methods for measuring acyltransferase activity and can be optimized for use with this compound.
Protocol 1: Synthesis of this compound
Objective: To enzymatically synthesize this compound from 16-methyloctadecanoic acid.
Principle: An acyl-CoA synthetase (ACS) catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of 16-methyloctadecanoic acid and the sulfhydryl group of Coenzyme A.
Materials:
-
16-methyloctadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (from Pseudomonas sp. or a commercially available long-chain ACS)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT, and 10% glycerol)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a stock solution of 16-methyloctadecanoic acid in a suitable organic solvent (e.g., ethanol) and then emulsify it in the reaction buffer containing Triton X-100 and BSA.
-
In a reaction vessel, combine the reaction buffer, ATP, CoA, and the emulsified 16-methyloctadecanoic acid.
-
Initiate the reaction by adding Acyl-CoA Synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to observe the formation of the acyl-CoA peak and the disappearance of the fatty acid peak.
-
Once the reaction is complete, purify the this compound using reverse-phase HPLC.
-
Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).
Protocol 2: In Vitro Acyltransferase Activity Assay using a Radiometric Method
Objective: To determine the activity of an acyltransferase (e.g., DGAT1) with this compound as the acyl donor.
Principle: This assay measures the incorporation of a radiolabeled acyl group from [¹⁴C]-16-Methyloctadecanoyl-CoA into the lipid product (e.g., triacylglycerol).
Materials:
-
Enzyme source (e.g., microsomes isolated from cells expressing the acyltransferase of interest)
-
[¹⁴C]-16-Methyloctadecanoyl-CoA (synthesized using [¹⁴C]-16-methyloctadecanoic acid)
-
Acyl acceptor (e.g., 1,2-diacylglycerol for DGAT)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mg/mL BSA)
-
Reaction termination solution (e.g., Isopropanol:Heptane (B126788):Water, 80:20:2, v/v/v)
-
Heptane
-
Silica (B1680970) gel for Thin Layer Chromatography (TLC)
-
TLC developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 70:30:1, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, acyl acceptor, and enzyme source.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]-16-Methyloctadecanoyl-CoA.
-
Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the termination solution.
-
Add heptane and water to extract the lipids. Vortex and centrifuge to separate the phases.
-
Transfer the upper organic phase containing the lipids to a new tube.
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the lipid products (e.g., triacylglycerol) from the unreacted acyl-CoA.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the spot corresponding to the product into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and protein concentration.
Protocol 3: Spectrophotometric Acyltransferase Assay
Objective: To continuously monitor acyltransferase activity.
Principle: This assay couples the release of Coenzyme A (CoA) from the acyltransferase reaction to a reaction that produces a colored or fluorescent product. A common method uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.
Materials:
-
Purified acyltransferase
-
This compound
-
Acyl acceptor
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DTNB solution
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
In a cuvette, prepare the reaction mixture containing the assay buffer, acyl acceptor, and DTNB.
-
Add the purified acyltransferase to the cuvette and mix.
-
Place the cuvette in the spectrophotometer and record a baseline reading at 412 nm.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed as µmol of CoA released per minute per mg of protein.
Visualizations
Signaling Pathways and Metabolic Fates
The metabolic fate of this compound is intertwined with central lipid metabolic pathways. Upon its formation from 16-methyloctadecanoic acid, it can be directed towards storage, membrane synthesis, or catabolism.
Caption: Metabolic fate of this compound.
Experimental Workflow: Acyltransferase Assay
The general workflow for determining the activity of an acyltransferase with this compound involves several key steps, from substrate preparation to data analysis.
Caption: General workflow for an in vitro acyltransferase assay.
Conclusion
While this compound is not as commonly studied as straight-chain fatty acyl-CoAs, its role as a substrate for various acyltransferases is critical to understanding the metabolism of branched-chain fatty acids. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate the enzymatic interactions of this molecule. Further studies are needed to fully characterize the kinetic parameters of different acyltransferases with this compound and to elucidate its specific roles in health and disease. This knowledge will be invaluable for drug development professionals targeting lipid metabolic pathways.
References
- 1. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice deficient in mitochondrial glycerol-3-phosphate acyltransferase-1 have diminished myocardial triacylglycerol accumulation during lipogenic diet and altered phospholipid fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]
- 7. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 8. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Illuminating Cellular Metabolism: A Guide to Fluorescently Labeling 16-Methyloctadecanoyl-CoA for Advanced Imaging
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for the fluorescent labeling of 16-Methyloctadecanoyl-CoA, a critical molecule in fatty acid metabolism. These detailed application notes and protocols provide a roadmap for synthesizing and utilizing a fluorescently tagged version of this long-chain acyl-CoA, enabling real-time visualization of its dynamics within living cells. This powerful tool is poised to accelerate research into metabolic disorders, drug efficacy, and the fundamental processes of cellular lipid transport and utilization.
The provided methodologies focus on the use of BODIPY (boron-dipyrromethene) dyes, which are well-suited for lipid labeling due to their intrinsic lipophilicity, high fluorescence quantum yields, and excellent photostability. By covalently attaching a BODIPY fluorophore to this compound, researchers can create a probe that mimics the behavior of the natural molecule while allowing for sensitive detection using standard fluorescence microscopy techniques.
These application notes offer two primary strategies for probe synthesis, detailed experimental protocols for cellular imaging, and guidance on data analysis. Furthermore, potential impacts of the fluorescent label on the bioactivity of the acyl-CoA are discussed, providing a complete framework for the successful implementation of this advanced imaging technique.
Core Applications
The ability to visualize the subcellular localization and trafficking of this compound opens up new avenues for investigation in several key research areas:
-
Metabolic Pathway Analysis: Directly observe the incorporation of this compound into complex lipids and its transport to organelles such as mitochondria and peroxisomes for β-oxidation.
-
Drug Discovery and Development: Screen for compounds that modulate fatty acid uptake, transport, and metabolism by monitoring the fluorescence signal of the labeled acyl-CoA in response to drug candidates.
-
Understanding Disease Mechanisms: Investigate how defects in fatty acid metabolism, often associated with conditions like obesity, diabetes, and cardiovascular disease, alter the subcellular distribution and processing of long-chain acyl-CoAs.
-
High-Throughput Screening: The fluorescent nature of the probe is amenable to automated microscopy and high-content screening platforms, enabling the rapid analysis of large compound libraries.
Quantitative Data Summary
| Property | Typical Value for BODIPY FL | Reference |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~512 nm | |
| Molar Extinction Coefficient | >80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | High (often >0.9) | |
| Photostability | High |
Experimental Protocols
Two primary strategies are presented for the preparation of fluorescently labeled this compound for cellular imaging.
Strategy 1: Direct Labeling of Coenzyme A Followed by Acylation
This method involves the fluorescent labeling of the thiol group of Coenzyme A (CoA) prior to the attachment of the 16-methyloctadecanoyl fatty acid.
Protocol 1: Synthesis of BODIPY-16-Methyloctadecanoyl-CoA via Direct Labeling of CoA
-
Preparation of Reagents:
-
Dissolve Coenzyme A in a degassed buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5).
-
Dissolve a thiol-reactive BODIPY dye, such as BODIPY FL maleimide, in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the BODIPY-maleimide solution to the Coenzyme A solution.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of BODIPY-CoA:
-
Purify the BODIPY-CoA conjugate from unreacted dye and CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]
-
Use a C18 column and a gradient of acetonitrile (B52724) in water or a suitable buffer (e.g., triethylammonium (B8662869) acetate).
-
Monitor the elution profile by absorbance at 260 nm (for CoA) and the excitation wavelength of the BODIPY dye (e.g., ~500 nm).
-
Collect and lyophilize the fractions containing the purified BODIPY-CoA.
-
-
Activation of 16-Methyloctadecanoic Acid:
-
Dissolve 16-methyloctadecanoic acid in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add an activating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and stir at room temperature to form the acyl-imidazolide.
-
-
Acylation of BODIPY-CoA:
-
Add the purified BODIPY-CoA to the activated 16-methyloctadecanoate.
-
Allow the reaction to proceed at room temperature until completion, monitoring by HPLC.
-
-
Final Purification:
-
Purify the final product, BODIPY-16-Methyloctadecanoyl-CoA, by RP-HPLC using a similar gradient as in step 3.
-
Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectroscopy.
-
Strategy 2: Labeling of 16-Methyloctadecanoic Acid and Subsequent Enzymatic Coenzyme A Thioesterification
This alternative approach involves first synthesizing the fluorescently labeled fatty acid, which is then converted to its CoA thioester using an acyl-CoA synthetase.
Protocol 2: Cellular Imaging with BODIPY-16-Methyloctadecanoyl-CoA
This protocol provides a general guideline for introducing the fluorescently labeled acyl-CoA into cultured cells for imaging. Optimization may be required for specific cell types and experimental goals.
-
Cell Culture:
-
Plate cells of interest (e.g., hepatocytes, adipocytes, or cardiomyocytes) on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency in their appropriate growth medium.
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of BODIPY-16-Methyloctadecanoyl-CoA in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in serum-free culture medium to the final working concentration (typically 1-5 µM). To enhance solubility, the fluorescent acyl-CoA can be pre-complexed with fatty acid-free bovine serum albumin (BSA).
-
-
Cell Labeling:
-
Wash the cells once with warm phosphate-buffered saline (PBS).
-
Replace the medium with the labeling solution containing the fluorescent acyl-CoA.
-
Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will influence the extent of metabolic processing of the probe.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells two to three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Proceed with live-cell imaging using a confocal or widefield fluorescence microscope.
-
Microscopy Settings (General Guidelines):
-
Excitation: Use a laser line or filter set appropriate for the BODIPY dye (e.g., 488 nm for BODIPY FL).
-
Emission: Use a bandpass filter that captures the emission spectrum of the dye (e.g., 500-550 nm for BODIPY FL).
-
Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Laser Power and Exposure Time: Minimize laser power and exposure time to reduce phototoxicity and photobleaching, especially for time-lapse imaging of live cells.[4][5]
-
Confocal Settings: If using a confocal microscope, adjust the pinhole to achieve the desired optical section thickness and reduce out-of-focus light.
Considerations for Data Interpretation
While fluorescently labeled molecules are powerful tools, it is crucial to consider the potential influence of the fluorescent tag on the biological activity of this compound. The addition of a bulky BODIPY dye may alter its recognition and processing by enzymes involved in fatty acid metabolism.[6] For instance, the rate of β-oxidation or incorporation into complex lipids might differ from that of the unlabeled counterpart. Therefore, it is advisable to perform biochemical assays to compare the enzymatic activity of the labeled and unlabeled acyl-CoA with relevant enzymes, such as acyl-CoA dehydrogenases or acyltransferases.[7][8]
Conclusion
The fluorescent labeling of this compound provides an invaluable tool for the detailed investigation of fatty acid metabolism in living cells. The protocols and guidelines presented here offer a solid foundation for researchers to synthesize and apply these probes in their studies. By enabling the direct visualization of metabolic processes, this technology will undoubtedly contribute to a deeper understanding of cellular physiology and the pathogenesis of metabolic diseases, ultimately aiding in the development of new therapeutic strategies.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. ibidi.com [ibidi.com]
- 5. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of enzymes by fatty acyl coenzyme A. Interactions of short and long chain spin-labeled acyl-CoA with the acetyl-CoA site on pig heart citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of 16-Methyloctadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction 16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. The identification and quantification of such specific acyl-CoA species are crucial for understanding various metabolic pathways and their dysregulation in disease. Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) offers the sensitivity and specificity required for the unambiguous identification of these low-abundance molecules in complex biological matrices.[1] This document outlines a detailed protocol for the extraction and identification of this compound using a UPLC-HRMS platform.
Principle The method employs ultra-performance liquid chromatography (UPLC) for the chromatographic separation of acyl-CoAs from other cellular components. The separated molecules are then introduced into a high-resolution mass spectrometer via electrospray ionization (ESI). Identification is based on two key criteria: the accurate mass measurement of the protonated molecular ion ([M+H]⁺) and the characteristic fragmentation pattern observed in tandem mass spectrometry (MS/MS). Acyl-CoAs exhibit a common fragmentation pattern, including a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and a product ion corresponding to the CoA pantetheine (B1680023) phosphate (B84403) fragment (m/z 428), which provides a specific signature for this class of molecules.[2][3]
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Tissues or Cells
This protocol is adapted from established methods for acyl-CoA extraction.[2][4]
Materials:
-
Biological sample (approx. 40 mg tissue or 10⁷ cells)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)[4]
-
Internal Standard (e.g., Heptadecanoyl-CoA)[2]
-
Solid Phase Extraction (SPE) Cartridge (e.g., Silica-based)
-
SPE Activation Solution: Methanol
-
SPE Equilibration Buffer: 50 mM Ammonium Formate (pH 6.3)
-
SPE Elution Buffers:
-
Nitrogen gas evaporator
-
Reconstitution Solvent: 50 mM Ammonium Acetate in water[5]
Procedure:
-
Homogenization: Homogenize the frozen tissue sample or cell pellet in 1 mL of ice-cold 10% TCA. Add a known amount of internal standard (e.g., Heptadecanoyl-CoA) to the mixture.
-
Protein Precipitation: Sonicate the sample for 10-15 seconds and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]
-
SPE Cartridge Preparation:
-
Activate the silica (B1680970) SPE cartridge by passing 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of SPE Equilibration Buffer.[2]
-
-
Sample Loading: Load the supernatant from step 2 onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of Equilibration Buffer to remove unbound contaminants.[2]
-
Elution: Elute the trapped acyl-CoAs sequentially with:
-
3 mL of Elution Buffer A
-
3 mL of Elution Buffer B
-
3 mL of Elution Buffer C[2]
-
-
Drying: Combine the eluates and dry the sample completely under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent, vortex, sonicate for 2 minutes, and centrifuge to remove any undissolved material before transferring to an autosampler vial for LC-MS analysis.[5]
UPLC-HRMS Analysis
This protocol utilizes a reverse-phase UPLC system coupled to a Q Exactive or similar high-resolution mass spectrometer.[1]
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.8)[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-5.0 min: 2% to 95% B
-
5.0-10.0 min: Hold at 95% B
-
10.1-15.0 min: Return to 2% B (re-equilibration)
-
HRMS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Full MS followed by data-dependent MS/MS (dd-MS²)
-
Full MS Scan Range: m/z 700-1200
-
Resolution (Full MS): 70,000
-
MS/MS Scan Range: m/z 100-1100
-
Resolution (MS/MS): 17,500
-
Collision Energy: Normalized Collision Energy (NCE) stepped at 20, 30, 40
-
Sheath Gas Flow Rate: 40 units
-
Aux Gas Flow Rate: 10 units
-
Capillary Temperature: 320°C
Data Presentation and Analysis
The identity of this compound is confirmed by matching the accurate mass of the precursor ion and its characteristic fragment ions against theoretical values within a narrow mass tolerance window (e.g., < 5 ppm).
Table 1: Quantitative Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Chemical Formula | C₄₀H₇₂N₇O₁₇P₃S | Molecular formula of the neutral molecule. |
| Theoretical Mass | 1047.4096 g/mol | Monoisotopic mass of the neutral molecule. |
| Precursor Ion [M+H]⁺ | 1048.4169 m/z | The protonated molecule observed in Full MS. |
| Key Fragment 1 | [M+H - 507]⁺ | 541.2093 m/z |
| Key Fragment 2 | [C₁₁H₂₃N₂O₇P₂S]⁺ | 428.0600 m/z |
Visualizations
Experimental Workflow
Caption: Workflow for this compound identification.
Fragmentation Pathway of this compound
Caption: Characteristic fragmentation of protonated acyl-CoAs.
Simplified Metabolic Context
Caption: Biosynthetic pathways leading to branched-chain acyl-CoAs.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Synthetic 16-Methyloctadecanoyl-CoA via NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of synthetically derived 16-methyloctadecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data analysis are presented. Expected chemical shifts and correlation patterns are summarized to facilitate the unambiguous structural confirmation of the title molecule, a branched long-chain fatty acyl-coenzyme A derivative of interest in various metabolic studies.
Introduction
This compound is a saturated, branched-chain fatty acyl-coenzyme A. As an analog of stearoyl-CoA, it serves as a valuable tool in biochemical and pharmacological research, particularly in studies involving fatty acid metabolism, enzyme kinetics, and the development of therapeutics targeting lipid pathways. Accurate structural confirmation of the synthetic product is paramount to ensure the validity of experimental results. NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural assignment of such molecules in solution. This note details the application of a suite of NMR experiments for the definitive identification and characterization of this compound.
Predicted NMR Data and Structural Assignment
The structure of this compound consists of two principal moieties: the 16-methyloctadecanoyl (isostearoyl) chain and the Coenzyme A (CoA) unit. The expected NMR signals can be analyzed by considering each part individually and then confirming their linkage via the thioester bond.
16-Methyloctadecanoyl Chain
The numbering of the fatty acyl chain begins at the carbonyl carbon (C-1).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 16-Methyloctadecanoyl Moiety.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| 1 | - | ~200.0 | HMBC: H-2, H-3 |
| 2 (α-CH₂) | 2.8 - 3.0 (t) | ~45.0 | COSY: H-3; HMBC: C-1, C-3, C-4 |
| 3 (β-CH₂) | 1.6 - 1.7 (m) | ~25.0 | COSY: H-2, H-4; HMBC: C-1, C-2, C-4, C-5 |
| 4-14 (-(CH₂)₁₁-) | 1.2 - 1.4 (br m) | ~29.0 - 30.0 | COSY: H-3, H-5, adjacent CH₂ |
| 15 (-CH₂) | 1.1 - 1.2 (m) | ~39.0 | COSY: H-14, H-16 |
| 16 (-CH) | 1.5 - 1.6 (m) | ~34.0 | COSY: H-15, H-17, H-18; HMBC: C-15, C-17, C-18 |
| 17, 18 (-CH₃)₂ | 0.8 - 0.9 (d) | ~22.5 | COSY: H-16; HMBC: C-15, C-16 |
Chemical shifts are predicted based on data for isostearic acid and general values for long-chain fatty acids. Actual values may vary depending on solvent and concentration. t=triplet, d=doublet, m=multiplet, br m=broad multiplet.
Coenzyme A Moiety
The CoA moiety presents a more complex series of signals due to its various functional groups.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Coenzyme A Moiety.
| CoA Moiety Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pantothenate | |||
| CH₂ (adjacent to thioester) | 3.0 - 3.2 (t) | ~30.0 | |
| CH₂ (adjacent to amide) | 3.5 - 3.7 (t) | ~40.0 | |
| CH (OH) | 4.0 - 4.2 (s) | ~75.0 | |
| C(CH₃)₂ | - | ~70.0 | |
| CH₃ | 0.8 - 1.0 (s) | ~20.0 | |
| Adenosine (B11128) | |||
| H-1' | 6.1 - 6.3 (d) | ~88.0 | |
| H-2' | 4.6 - 4.8 (t) | ~75.0 | |
| H-3' | 4.4 - 4.6 (t) | ~72.0 | |
| H-4' | 4.2 - 4.4 (q) | ~85.0 | |
| H-5' | 4.1 - 4.3 (m) | ~65.0 | |
| H-2 | 8.1 - 8.3 (s) | ~153.0 | |
| H-8 | 8.4 - 8.6 (s) | ~149.0 |
Chemical shifts are based on published data for CoA in D₂O. s=singlet, t=triplet, d=doublet, q=quartet, m=multiplet.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of long-chain fatty acyl-CoAs is the mixed anhydride (B1165640) method.
Materials:
-
16-Methyloctadecanoic acid (isostearic acid)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution, aqueous
-
HPLC-grade water and acetonitrile
Protocol:
-
Dissolve 16-methyloctadecanoic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous sodium bicarbonate solution.
-
Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring, maintaining the temperature at 0-4 °C.
-
Allow the reaction to proceed for 1-2 hours, monitoring by HPLC.
-
Purify the product using solid-phase extraction followed by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Lyophilized this compound (5-10 mg for ¹H and 2D NMR; 20-30 mg for ¹³C NMR)
-
Deuterium oxide (D₂O, 99.9%) or other suitable deuterated solvent (e.g., CD₃OD)
-
5 mm NMR tubes of good quality
-
Pipette with a cotton or glass wool filter
Protocol:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1][2]
-
Cap the NMR tube securely.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.
Table 3: Recommended NMR Acquisition Parameters.
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Spectral Width | 12-16 ppm | Covers all expected proton signals. |
| Acquisition Time | 2-4 s | Ensures good digital resolution. | |
| Relaxation Delay | 5 s | Allows for full relaxation of protons, crucial for quantitative analysis. | |
| Number of Scans | 16-64 | Depends on sample concentration. | |
| ¹³C NMR | Spectral Width | 220-250 ppm | Covers carbonyls, aromatic, and aliphatic carbons. |
| Acquisition Time | 1-2 s | ||
| Relaxation Delay | 2 s | ||
| Number of Scans | 1024-4096 | ¹³C has low natural abundance, requiring more scans. | |
| COSY | Spectral Width (F1, F2) | 12-16 ppm | |
| TD(F1) | 256-512 | Number of increments in the indirect dimension. | |
| Number of Scans | 4-16 | ||
| HSQC | Spectral Width (F1) | 160-180 ppm | ¹³C dimension. |
| Spectral Width (F2) | 12-16 ppm | ¹H dimension. | |
| TD(F1) | 128-256 | ||
| Number of Scans | 8-32 | ||
| HMBC | Spectral Width (F1) | 220-250 ppm | ¹³C dimension. |
| Spectral Width (F2) | 12-16 ppm | ¹H dimension. | |
| TD(F1) | 256-512 | ||
| Number of Scans | 16-64 | ||
| Long-range J-coupling | 8 Hz | Optimized for 2-3 bond correlations. |
Data Analysis and Structural Elucidation Workflow
The following workflow outlines the logical steps for assigning the NMR spectra and confirming the structure of this compound.
-
¹H NMR Analysis: Identify key proton signals: the terminal methyl doublet of the iso-group (~0.85 ppm), the broad methylene (B1212753) envelope (~1.2-1.4 ppm), the α-CH₂ protons (~2.8-3.0 ppm), and the characteristic aromatic and ribose protons of the CoA moiety.
-
¹³C NMR Analysis: Identify the thioester carbonyl (~200 ppm), the adenosine carbons (140-155 ppm and 70-90 ppm), and the aliphatic carbons of the fatty acyl chain.
-
HSQC Analysis: Correlate each proton to its directly attached carbon. This is the primary method for assigning the carbons of the fatty acyl chain and the protonated carbons of the CoA moiety.
-
COSY Analysis: Trace the proton-proton coupling network. Start from an unambiguous signal, such as the α-CH₂ protons (H-2), and walk down the fatty acyl chain (H-2 to H-3 to H-4, etc.). Similarly, trace the spin systems within the ribose and pantothenate portions of CoA.
-
HMBC Analysis: Confirm the connectivity between different fragments. The most critical correlation is between the α-CH₂ protons (H-2) of the fatty acyl chain and the thioester carbonyl carbon (C-1), confirming the formation of the thioester bond. Other key HMBC correlations will link the different parts of the CoA molecule and confirm the branching point of the fatty acid.
Visualizations
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
References
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Genes Involved in 16-Methyloctadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids, playing roles in membrane fluidity, cell signaling, and energy metabolism. The dysregulation of BCFA metabolism has been implicated in various metabolic diseases. 16-Methyloctadecanoyl-CoA is a specific long-chain BCFA whose metabolic pathway is not fully elucidated. This document provides a comprehensive guide for utilizing CRISPR-Cas9 genome-wide or targeted screening to identify and characterize the genes involved in the synthesis, degradation, and regulation of this compound.
CRISPR-Cas9 technology enables systematic loss-of-function screening to uncover gene dependencies in various biological processes.[1] By coupling a pooled CRISPR-Cas9 library with a robust phenotypic assay, researchers can identify novel genes and pathways that modulate the levels of this compound, offering potential therapeutic targets for metabolic disorders.
I. Application Notes
Overview of the CRISPR-Cas9 Screening Approach
A pooled CRISPR-Cas9 screen involves the introduction of a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells. Each sgRNA is designed to target and knock out a specific gene.[1] The cell population is then subjected to a selection pressure or a phenotypic sort that enriches for cells with altered metabolism of this compound. Deep sequencing of the sgRNA cassette from the enriched and control populations allows for the identification of genes whose knockout confers the desired phenotype.
Designing a Focused sgRNA Library
For studying the metabolism of this compound, a targeted sgRNA library is often more efficient than a genome-wide screen. The library should be designed to target genes known or predicted to be involved in fatty acid metabolism. Key gene families to include are:
-
Fatty Acid Synthase (FASN) and Elongases (ELOVLs): Responsible for the synthesis and elongation of fatty acid chains.
-
Branched-Chain Amino Acid Aminotransferases (BCAT1, BCAT2): Catalyze the initial step in the catabolism of branched-chain amino acids (BCAAs), which can serve as precursors for BCFA synthesis.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: Catalyzes the oxidative decarboxylation of branched-chain α-keto acids, a key step in generating primers for BCFA synthesis.[2][3]
-
Acyl-CoA Synthetases and Thioesterases: Involved in the activation and hydrolysis of fatty acyl-CoAs.
-
Enzymes of Alpha- and Beta-Oxidation: Responsible for the degradation of fatty acids. For BCFAs with a methyl group at the β-position, alpha-oxidation is a critical initial step.[4][5]
-
Lipid Transport and Droplet Formation Proteins: Genes involved in the trafficking and storage of lipids.
Phenotypic Selection Strategy
A crucial component of a successful screen is a robust and sensitive phenotypic assay to detect changes in this compound levels or a related downstream effect. Potential strategies include:
-
Mass Spectrometry-based Lipidomics: Direct quantification of this compound or its free fatty acid form in cell lysates. This provides the most direct readout but can be low-throughput.
-
Fluorescent Lipid Probes: Utilization of fluorescent analogs of fatty acids or dyes that accumulate in lipid droplets. Changes in fluorescence intensity can be measured by flow cytometry for high-throughput cell sorting.
-
Cell Viability or Proliferation Assays: If an accumulation or depletion of this compound is toxic to the cells under specific culture conditions (e.g., nutrient deprivation), a growth-based screen can be employed.
II. Experimental Protocols
Protocol 1: Generation of Cas9-Expressing Stable Cell Line
-
Cell Line Selection: Choose a cell line relevant to the biological context of interest (e.g., hepatocytes for liver metabolism, adipocytes for fat metabolism). Ensure the cell line is easily transfectable or transducible.
-
Lentiviral Transduction:
-
Plate 1 x 10^6 cells in a 6-well plate.
-
The next day, infect the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., puromycin (B1679871) resistance) at a multiplicity of infection (MOI) of 0.3-0.5.
-
Incubate for 48-72 hours.
-
-
Selection:
-
Replace the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., 1-10 µg/mL puromycin).
-
Culture the cells for 7-10 days, replacing the selection medium every 2-3 days, until a resistant population is established.
-
-
Validation of Cas9 Activity:
-
Transfect a small population of the Cas9-stable cells with a plasmid encoding an sgRNA targeting a non-essential gene (e.g., AAVS1) and a fluorescent reporter.
-
Assess the knockout efficiency by Sanger sequencing of the target locus or by a T7 endonuclease I assay.
-
Protocol 2: Pooled CRISPR-Cas9 Library Screening
-
Lentiviral Library Production: Package the pooled sgRNA library into lentiviral particles. Titer the virus to determine the optimal volume for transduction.
-
Library Transduction:
-
Plate a sufficient number of Cas9-expressing cells to ensure at least 300-500x representation of the sgRNA library (e.g., for a library of 10,000 sgRNAs, use at least 3-5 million cells).
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
-
Antibiotic Selection: 48 hours post-transduction, select the transduced cells with the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Baseline Cell Collection (T0): Harvest a representative population of cells to serve as the baseline for sgRNA representation.
-
Phenotypic Selection:
-
Culture the remaining cells for a period sufficient for gene knockout and phenotypic manifestation (typically 7-14 days).
-
Apply the chosen selection pressure (e.g., treatment with a metabolic inhibitor) or perform the phenotypic sort (e.g., FACS for cells with high/low lipid content).
-
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and the selected cell populations.
-
sgRNA Library Amplification and Sequencing:
-
Amplify the sgRNA cassette from the genomic DNA using PCR with primers containing Illumina sequencing adapters and barcodes.
-
Perform high-throughput sequencing of the amplified sgRNA libraries.
-
Protocol 3: Data Analysis and Hit Identification
-
Quality Control: Assess the quality of the sequencing data, including read depth and sgRNA representation in the T0 sample.
-
sgRNA Abundance Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA in each sample.
-
Hit Identification: Use statistical tools like MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the selected population compared to the control population.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the identified hit genes to uncover biological processes involved in this compound metabolism.
Protocol 4: Hit Validation
-
Individual sgRNA Validation:
-
Synthesize 2-3 of the top-scoring sgRNAs for each hit gene.
-
Individually transduce these sgRNAs into the Cas9-expressing cell line.
-
Confirm gene knockout by western blot or qPCR.
-
Validate the phenotype using the same assay as in the primary screen.
-
-
Orthogonal Validation:
-
Use an alternative method to suppress the expression of the hit gene, such as RNA interference (siRNA or shRNA), to confirm that the phenotype is not due to off-target effects of the CRISPR-Cas9 system.
-
-
Rescue Experiments:
-
In the knockout cells, re-express a cDNA of the target gene that is resistant to the sgRNA (e.g., by introducing silent mutations in the sgRNA target site).
-
A reversal of the phenotype upon re-expression confirms the on-target effect of the gene knockout.
-
III. Data Presentation
Table 1: Hypothetical Top 10 Enriched Genes from a Positive Selection Screen for Increased this compound Levels.
| Gene Symbol | Gene Name | sgRNA Count | Log2 Fold Change | p-value | FDR |
| ACSL4 | Acyl-CoA Synthetase Long Chain Family Member 4 | 4 | 5.8 | 1.2e-8 | 2.5e-7 |
| BCAT1 | Branched Chain Amino Acid Transaminase 1 | 3 | 5.2 | 3.5e-8 | 5.1e-7 |
| BCKDHB | Branched Chain Keto Acid Dehydrogenase E1 Subunit Beta | 4 | 4.9 | 8.1e-8 | 9.3e-7 |
| ELOVL3 | ELOVL Fatty Acid Elongase 3 | 3 | 4.5 | 1.5e-7 | 1.2e-6 |
| ACAA1 | Acetyl-CoA Acyltransferase 1 | 4 | 4.1 | 2.8e-7 | 1.9e-6 |
| HSD17B12 | Hydroxysteroid 17-Beta Dehydrogenase 12 | 3 | 3.9 | 5.4e-7 | 3.1e-6 |
| PHYH | Phytanoyl-CoA Hydroxylase (PhyH) | 4 | -6.2 | 9.8e-9 | 1.5e-7 |
| ACOX1 | Acyl-CoA Oxidase 1 | 3 | -5.5 | 2.1e-8 | 3.8e-7 |
| CPT2 | Carnitine Palmitoyltransferase 2 | 4 | -5.1 | 6.7e-8 | 7.9e-7 |
| ACADSB | Acyl-CoA Dehydrogenase Short/Branched Chain | 3 | -4.8 | 1.1e-7 | 1.0e-6 |
Table 2: Validation of Top Hits by Individual sgRNA Knockout and Phenotypic Analysis.
| Gene Target | sgRNA ID | Knockout Efficiency (%) | Change in this compound Level (Fold Change vs. Control) |
| ACSL4 | sgACSL4-1 | 92 | 5.5 |
| sgACSL4-2 | 88 | 5.1 | |
| BCAT1 | sgBCAT1-1 | 95 | 4.9 |
| sgBCAT1-2 | 91 | 4.6 | |
| PHYH | sgPHYH-1 | 89 | 0.2 |
| sgPHYH-2 | 85 | 0.3 |
IV. Visualizations
Caption: Experimental workflow for CRISPR-Cas9 screening.
Caption: Metabolism of a methyl-branched fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Roles of pyruvate dehydrogenase and branched-chain α-keto acid dehydrogenase in branched-chain membrane fatty acid levels and associated functions in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. nepjol.info [nepjol.info]
Troubleshooting & Optimization
Improving solubility of 16-Methyloctadecanoyl-CoA for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 16-Methyloctadecanoyl-CoA for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a long-chain branched fatty acyl-coenzyme A. Like other long-chain fatty acyl-CoAs, it is an amphiphilic molecule with a polar head (CoA) and a long, nonpolar hydrocarbon tail. This structure leads to very low solubility in aqueous solutions like cell culture media.[1] Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into micelles, which can affect their availability to cells and interfere with experiments.[2][3]
Q2: How does the methyl branch on this compound affect its solubility compared to a straight-chain equivalent?
A2: The methyl branch on the acyl chain introduces a kink, which disrupts the close packing of the lipid molecules.[4][5] This disruption can reduce the van der Waals forces between adjacent molecules, which may slightly increase its solubility and lower its melting point compared to its straight-chain counterpart, nonadecanoyl-CoA. However, it remains a poorly soluble lipid in aqueous solutions.
Q3: What are the primary methods for solubilizing long-chain fatty acyl-CoAs for cell culture?
A3: The most common and recommended method is to complex the fatty acyl-CoA with fatty acid-free Bovine Serum Albumin (BSA).[6] BSA acts as a carrier protein, sequestering the hydrophobic acyl chain and presenting the molecule in a more soluble form to the cells.[6] Other methods, such as using organic solvents like ethanol (B145695) or DMSO, are also employed, but care must be taken to avoid solvent toxicity to the cells.[6]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent-like molecules, such as long-chain fatty acyl-CoAs, begin to form micelles in an aqueous solution.[2][3] Below the CMC, the molecules exist as monomers. Above the CMC, both monomers and micelles are present. For cell culture experiments, it is often desirable to work with concentrations below the CMC or in a BSA-complexed form to ensure a consistent and available supply of the molecule to the cells.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Approximate CMC in Aqueous Buffer | Notes |
| Palmitoyl-CoA (C16:0) | 1006.3 | 7 - 250 µM[2] | CMC is highly dependent on buffer composition, pH, and ionic strength. |
| Stearoyl-CoA (C18:0) | 1034.4 | Lower than Palmitoyl-CoA | As chain length increases, CMC generally decreases. |
| Oleoyl-CoA (C18:1) | 1032.4 | Higher than Stearoyl-CoA | Unsaturation increases the CMC compared to the saturated counterpart. |
| This compound (C19:0, branched) | 1048.4 | Estimated to be low µM | The methyl branch may slightly increase the CMC compared to a C19 straight-chain acyl-CoA. |
Experimental Protocols
Protocol for Solubilizing this compound with Bovine Serum Albumin (BSA)
This protocol describes the preparation of a 1 mM stock solution of this compound complexed with fatty acid-free BSA at a 1:1 molar ratio.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, nuclease-free water
-
Sterile PBS (Phosphate Buffered Saline)
-
0.22 µm sterile filter
-
Sterile conical tubes
Procedure:
-
Prepare a 10% (w/v) BSA solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.
-
Gently rock or stir at 37°C until the BSA is completely dissolved. Avoid vigorous shaking to prevent frothing.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Prepare a 10 mM stock of this compound:
-
Due to its poor aqueous solubility, initially dissolve a small, accurately weighed amount of this compound in a minimal volume of ethanol or DMSO. Caution: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically <0.1%).
-
For example, dissolve 10.48 mg of this compound in 1 mL of ethanol to make a 10 mM stock.
-
-
Complex this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 10 mM this compound stock solution dropwise to the BSA solution while gently stirring. For a 1:1 molar ratio to create a 1 mM final solution, you would add 100 µL of the 10 mM acyl-CoA stock to 900 µL of the 10% BSA solution.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.
-
-
Final Preparation and Storage:
-
The resulting solution is a 1 mM stock of this compound complexed with BSA.
-
This stock can be further diluted in cell culture medium to the desired final concentration.
-
For long-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution or cell culture medium. | 1. The concentration of this compound is too high. 2. Incomplete complexation with BSA. 3. The final concentration of organic solvent is too high, causing precipitation upon dilution in aqueous medium. | 1. Prepare a more dilute stock solution. 2. Increase the BSA to acyl-CoA molar ratio (e.g., 2:1 or 3:1). Ensure adequate incubation time and temperature for complexation. 3. Use a more concentrated initial stock in organic solvent to minimize the volume added to the BSA solution. |
| Inconsistent experimental results. | 1. Formation of micelles at higher concentrations. 2. Degradation of the this compound stock solution. 3. Variability in BSA-complexation efficiency. | 1. Work at concentrations well below the estimated CMC or consistently use BSA-complexed acyl-CoA. 2. Prepare fresh stock solutions regularly and store them properly at low temperatures. Avoid repeated freeze-thaw cycles. 3. Standardize the BSA-complexation protocol, ensuring consistent timings, temperatures, and mixing. |
| Cell toxicity observed. | 1. Toxicity from the organic solvent used for initial solubilization. 2. Lipotoxicity from high concentrations of free this compound. | 1. Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). 2. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. Ensure efficient complexation with BSA to reduce the concentration of free acyl-CoA. |
Visualizations
Caption: Experimental workflow for preparing and using BSA-complexed this compound.
Caption: Troubleshooting logic for common issues with this compound solubility.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 16-Methyloctadecanoyl-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 16-Methyloctadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and handling of this compound.
Q1: I am observing low or no recovery of this compound in my samples. What are the potential causes?
A1: Low recovery of long-chain acyl-CoAs like this compound can be attributed to several factors during sample preparation. These molecules are inherently unstable and susceptible to both enzymatic and chemical degradation. Key areas to troubleshoot include:
-
Sample Handling and Storage: Immediate processing of fresh tissue is ideal. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles as this can significantly impact lipid stability.
-
Inefficient Extraction: Incomplete cell lysis or insufficient extraction solvent volume can lead to poor recovery. Ensure thorough homogenization of the tissue and consider using a glass homogenizer for better disruption.[1] A 20-fold excess of extraction solvent to tissue weight is often recommended.[1]
-
Degradation During Extraction: Both enzymatic and chemical degradation can occur rapidly. It is crucial to work quickly, keep samples on ice at all times, and use fresh, high-purity solvents.[1] The use of an acidic buffer during homogenization can help to inhibit enzymatic activity.[1]
-
Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent loss of the analyte.[1]
Q2: What is the optimal pH and temperature for handling this compound to minimize degradation?
A2: While specific data for this compound is limited, general guidelines for long-chain acyl-CoAs suggest that maintaining a slightly acidic to neutral pH is preferable. A common homogenization buffer is 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[1] For storage of extracts, a buffer at pH 6.8, such as 50 mM ammonium (B1175870) acetate, has been shown to provide good stability for acyl-CoAs at 4°C for up to 48 hours.[2]
Throughout the extraction process, it is critical to keep samples on ice (0-4°C) to minimize enzymatic activity.[1] For long-term storage of tissue samples, -80°C is recommended.[1] Very little degradation of long-chain fatty acids has been observed at temperatures up to 90-160°C for short durations (30 minutes), though this is not representative of typical sample prep conditions and refers to the free fatty acids, not the CoA esters which are more labile.[3]
Q3: How can I prevent oxidative degradation of this compound during sample preparation?
A3: Oxidation is a significant concern for long-chain acyl-CoAs. To mitigate this, consider the following:
-
Use of Antioxidants: The addition of antioxidants to the extraction solvents is a common practice. Butylated hydroxytoluene (BHT) is frequently used to prevent lipid peroxidation. Concentrations in the range of 50 µM to 100 µM are often employed.[4] Another common antioxidant is α-tocopherol (a form of Vitamin E).
-
Degas Solvents: Where possible, use solvents that have been degassed to remove dissolved oxygen.
-
Work Under Inert Gas: For highly sensitive samples, performing extraction steps under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The use of a proper internal standard is crucial for accurate quantification. For acyl-CoA analysis, a stable isotope-labeled version of the analyte is ideal but often not commercially available. In such cases, an odd-chain fatty acyl-CoA is a suitable alternative as they are typically not endogenous to most biological systems.[5]
Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the analysis of long-chain acyl-CoAs.[6][7] Its chemical properties are similar to other long-chain acyl-CoAs, ensuring comparable extraction efficiency and ionization response in mass spectrometry, thus allowing for reliable correction of sample loss and matrix effects.
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the stability of a mixture of acyl-CoA standards in different solvents at 4°C over 48 hours, as indicated by the coefficient of variation (CV) of mass spectrometry signal intensities. Lower CV values indicate higher stability.
| Solvent Composition | pH | Average CV (%) over 48h at 4°C | Reference |
| Water | Neutral | > 20% (unstable) | [2] |
| 50 mM Ammonium Acetate | 4.0 | ~15-20% | [2] |
| 50 mM Ammonium Acetate | 6.8 | < 10% (most stable) | [2] |
| 50% Methanol (B129727)/Water | Neutral | ~10-15% | [2] |
| 50% Methanol/50 mM Ammonium Acetate | 4.0 | ~10-15% | [2] |
| 50% Methanol/50 mM Ammonium Acetate | 6.8 | < 10% (most stable) | [2] |
Data adapted from a study on a mixture of 12 acyl-CoA standards. While not specific to this compound, it provides a general guideline for optimal storage conditions.[2]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples and is suitable for subsequent LC-MS/MS analysis.[1][6]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenizer (glass homogenizer recommended)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Internal Standard (e.g., Heptadecanoyl-CoA) solution
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of a ACN:Isopropanol (3:1 v/v) mixture and homogenize again.[6]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Vortex vigorously for 2 minutes, then sonicate for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Re-extract the pellet with another 1 mL of ACN:Isopropanol (3:1 v/v), vortex, sonicate, and centrifuge as before.
-
Combine the supernatants.
-
-
Sample Concentration:
-
Dry the combined supernatant under a stream of nitrogen or using a vacuum concentrator at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of reconstitution solvent.
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Degradation Pathway of this compound
The degradation of branched-chain fatty acids like this compound involves an initial alpha-oxidation step to remove the methyl branch, followed by beta-oxidation.
Caption: Alpha- and Beta-Oxidation of this compound.
Experimental Workflow for this compound Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating 16-Methyloctadecanoyl-CoA from Straight-Chain Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of 16-methyloctadecanoyl-CoA from its straight-chain isomers, such as nonadecanoyl-CoA (C19:0).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in differentiating this compound from its straight-chain isomers?
A1: The primary challenge lies in their structural similarity. As isomers, they have the same molecular weight and elemental composition, making them indistinguishable by standard mass spectrometry alone. The differentiation, therefore, heavily relies on chromatographic separation prior to detection. Additionally, the Coenzyme A (CoA) moiety dominates the fragmentation pattern in tandem mass spectrometry (MS/MS), often masking the subtle structural differences in the acyl chain.[1]
Q2: Which analytical techniques are most suitable for this differentiation?
A2: The most effective techniques are those that combine high-resolution chromatography with mass spectrometry. Specifically:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful method for analyzing acyl-CoAs directly.[2][3][4] The key is to achieve chromatographic separation of the isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying the fatty acid portion of the molecule after hydrolysis and derivatization.[5][6][7]
Q3: Is it possible to distinguish this compound and its straight-chain isomer using only mass spectrometry?
A3: Generally, it is very difficult with conventional tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID). The fragmentation of acyl-CoAs is dominated by the CoA part of the molecule, leading to nearly identical fragmentation patterns for isomers of the acyl chain.[1] While specialized techniques like radical-directed dissociation (RDD) mass spectrometry can provide more detailed structural information about the acyl chain, they are not as commonly available.[8] Therefore, chromatographic separation is crucial.
Q4: What is the expected elution order of this compound and a straight-chain isomer in reversed-phase liquid chromatography?
A4: In reversed-phase liquid chromatography (RPLC), retention is primarily based on hydrophobicity. Straight-chain molecules can interact more fully with the stationary phase compared to their branched-chain counterparts of the same carbon number. However, this compound has a total of 19 carbons, the same as nonadecanoyl-CoA. The methyl branch in this compound slightly reduces its overall hydrophobicity and can cause it to elute slightly earlier than the straight-chain nonadecanoyl-CoA on a C18 column.[9][10]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Symptoms:
-
Co-eluting peaks for this compound and its straight-chain isomer.
-
A single broad peak where two distinct peaks are expected.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | For reversed-phase LC, ensure a high-quality C18 or C30 column with a high surface area is used. For complex mixtures, connecting two columns in series can improve resolution.[11] |
| Suboptimal Mobile Phase Gradient | A shallow gradient is often necessary to separate isomers. Decrease the rate of change of the organic solvent in your gradient. For example, reduce the rate of increase of acetonitrile (B52724) or methanol. |
| Incorrect Flow Rate | Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. Experiment with flow rates in the range of 0.2-0.4 mL/min for a standard analytical column. |
| Inappropriate Column Temperature | Temperature affects viscosity and mass transfer. Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between peak shape and resolution.[9] |
| Sample Overload | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample. |
// Nodes start [label="Start: Poor Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Is the column appropriate?\n(e.g., C18, high efficiency)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_gradient [label="Is the mobile phase gradient optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_flow [label="Is the flow rate optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the column temperature optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; check_load [label="Is there sample overload?", fillcolor="#FBBC05", fontcolor="#202124"];
solution_column [label="Action: Use high-resolution C18\nor C30 column. Consider columns\nin series.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_gradient [label="Action: Decrease gradient slope.\n(e.g., slower increase in organic solvent)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_flow [label="Action: Reduce the flow rate.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Action: Test a range of temperatures\n(e.g., 30-50°C).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_load [label="Action: Reduce injection volume\nor dilute sample.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Resolution Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_column; check_column -> optimize_gradient [label="No"]; check_column -> solution_column [label="Yes"]; solution_column -> optimize_gradient;
optimize_gradient -> adjust_flow [label="No"]; optimize_gradient -> solution_gradient [label="Yes"]; solution_gradient -> adjust_flow;
adjust_flow -> check_temp [label="No"]; adjust_flow -> solution_flow [label="Yes"]; solution_flow -> check_temp;
check_temp -> check_load [label="No"]; check_temp -> solution_temp [label="Yes"]; solution_temp -> check_load;
check_load -> end [label="No"]; check_load -> solution_load [label="Yes"]; solution_load -> end; } Caption: Troubleshooting workflow for poor chromatographic resolution.
Issue 2: Ambiguous Mass Spectrometry Identification
Symptoms:
-
Identical precursor mass and very similar MS/MS fragmentation patterns for two adjacent chromatographic peaks.
-
Inability to confidently assign the identity of the branched-chain and straight-chain isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Dominant CoA Fragmentation | As mentioned, the CoA moiety produces dominant fragment ions (e.g., neutral loss of 507 Da) that are common to all acyl-CoAs, making isomer differentiation by MS/MS difficult.[1][12] |
| Lack of Authentic Standards | Without running pure standards of this compound and the corresponding straight-chain isomer, peak assignment based on elution order is presumptive. |
| Insufficient Mass Resolution | Low-resolution mass spectrometers may not be able to resolve subtle differences in fragment masses if any exist. |
Troubleshooting Steps:
-
Confirm Chromatographic Separation: Ensure baseline or near-baseline separation of the isomers using the steps outlined in "Issue 1".
-
Analyze Authentic Standards: If available, run pure standards for both this compound and the straight-chain isomer (e.g., nonadecanoyl-CoA) to confirm their respective retention times under your experimental conditions.
-
Utilize High-Resolution Mass Spectrometry: While it may not resolve the primary fragmentation issue, high-resolution MS can confirm the elemental composition of precursor and fragment ions with high accuracy.
-
Consider GC-MS of Derivatized Fatty Acids: If direct analysis of acyl-CoAs is inconclusive, hydrolyze the acyl-CoAs to free fatty acids and derivatize them to fatty acid methyl esters (FAMEs). Branched-chain FAMEs often have distinct retention times and fragmentation patterns compared to their straight-chain counterparts in GC-MS.[13]
// Nodes start [label="Start: Ambiguous MS ID", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_separation [label="Is chromatographic separation\nbaseline-resolved?", fillcolor="#FBBC05", fontcolor="#202124"]; run_standards [label="Have authentic standards been run?", fillcolor="#FBBC05", fontcolor="#202124"]; use_gcms [label="Is direct analysis of acyl-CoAs\nstill ambiguous?", fillcolor="#FBBC05", fontcolor="#202124"];
solution_separation [label="Action: Optimize chromatography\n(see resolution workflow).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_standards [label="Action: Analyze pure standards\nto confirm retention times.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_gcms [label="Action: Hydrolyze, derivatize to FAMEs,\nand analyze by GC-MS.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Confident Isomer ID", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_separation; check_separation -> run_standards [label="Yes"]; check_separation -> solution_separation [label="No"]; solution_separation -> run_standards;
run_standards -> use_gcms [label="Yes"]; run_standards -> solution_standards [label="No"]; solution_standards -> use_gcms;
use_gcms -> end [label="No"]; use_gcms -> solution_gcms [label="Yes"]; solution_gcms -> end; } Caption: Logical steps for resolving ambiguous mass spectrometry identification.
Experimental Protocols
Protocol 1: LC-MS/MS for Direct Analysis of Acyl-CoAs
-
Sample Extraction:
-
Homogenize approximately 40 mg of frozen tissue in 0.5 mL of 100 mM potassium phosphate (B84403) (pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:isopropanol:methanol containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[3]
-
Vortex, sonicate, and centrifuge the homogenate at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant and re-extract the pellet with the same solvent mixture.
-
Combine the supernatants and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 1:1 methanol:water for analysis.[3]
-
-
LC Separation:
-
Column: High-strength silica (B1680970) C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for this compound and its isomer (m/z will be identical).
-
Product Ion (Q3): Monitor for the characteristic fragment of the CoA moiety. A neutral loss scan of 507 Da can also be used for profiling.[4][12]
-
Protocol 2: GC-MS for Analysis of Derivatized Fatty Acids
-
Hydrolysis and Derivatization:
-
To the acyl-CoA extract, add 1 mL of 0.5 M methanolic NaOH.
-
Heat at 80°C for 10 minutes to hydrolyze the thioester bond.
-
Cool and add 1 mL of 14% boron trifluoride in methanol.
-
Heat at 80°C for 2 minutes to form fatty acid methyl esters (FAMEs).
-
Add 1 mL of hexane (B92381) and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for analysis.
-
-
GC Separation:
-
Column: A polar capillary column (e.g., DB-225ms, 30 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Identification: Branched-chain FAMEs will exhibit characteristic fragmentation patterns, often with a prominent ion resulting from cleavage at the branch point.[13] They will also have different retention times compared to their straight-chain counterparts.
-
Quantitative Data Summary
The following table provides expected relative retention times (RRT) for the compounds of interest using the protocols described above. The straight-chain isomer is used as the reference (RRT = 1.00).
| Compound | Analytical Method | Expected Relative Retention Time (RRT) | Expected m/z (Precursor/Fragment) |
| Nonadecanoyl-CoA (C19:0) | LC-MS/MS | 1.00 (Reference) | [M+H]+ / [M-507+H]+ |
| This compound | LC-MS/MS | ~0.98 | [M+H]+ / [M-507+H]+ |
| Nonadecanoic acid methyl ester | GC-MS | 1.00 (Reference) | M+ and characteristic fragments |
| 16-Methyloctadecanoic acid methyl ester | GC-MS | ~0.95 | M+ and characteristic fragments |
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow - PURSPEC [purspec.com]
- 9. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Very Long Chain Fatty Acids GC-MS Analysis Kit - Creative Proteomics [mspro.creative-proteomics.com]
Troubleshooting low yield in 16-Methyloctadecanoyl-CoA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 16-Methyloctadecanoyl-CoA.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses common issues that can lead to decreased product yield during the chemoenzymatic synthesis of this compound. The typical synthesis involves two main stages: activation of 16-methyloctadecanoic acid and the subsequent enzymatic reaction with Coenzyme A.
Issue 1: Inefficient Activation of 16-Methyloctadecanoic Acid
Question: My reaction to activate 16-methyloctadecanoic acid before the enzymatic step shows low conversion. What are the potential causes and solutions?
Answer:
The activation of the fatty acid is a critical step that can be a significant source of yield loss. Common methods include conversion to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for complete activation. Consider extending the reaction time or slightly increasing the temperature, while monitoring for potential side product formation.
-
Reagent Quality: The activating agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) for NHS esters, isobutyl chloroformate for mixed anhydrides) may have degraded. Use fresh or properly stored reagents.
-
Moisture Contamination: The presence of water can hydrolyze the activated intermediate, reducing the amount available for the subsequent reaction with Coenzyme A. Ensure all solvents and glassware are anhydrous.
-
Steric Hindrance: The branched nature of 16-methyloctadecanoic acid may cause steric hindrance, slowing down the reaction. A different activating agent that is less sensitive to steric bulk might be beneficial.
Troubleshooting Workflow for Fatty Acid Activation
Caption: Troubleshooting logic for the fatty acid activation step.
Issue 2: Low Efficiency in the Enzymatic Synthesis Step
Question: The conversion of the activated fatty acid and Coenzyme A to this compound is low. How can I improve the yield of the enzymatic reaction?
Answer:
The enzymatic coupling of the activated fatty acid with Coenzyme A is catalyzed by an acyl-CoA synthetase or ligase. The efficiency of this step is dependent on several factors.
Potential Causes & Solutions:
-
Suboptimal pH: The enzyme has an optimal pH range for activity. Verify that the buffer pH is appropriate for the specific acyl-CoA synthetase being used.
-
Incorrect Substrate Ratio: An incorrect molar ratio of the activated fatty acid to Coenzyme A can limit the reaction. Titrate the ratio to find the optimal balance, often starting with a slight excess of the activated fatty acid.
-
Enzyme Inhibition: The product, this compound, can cause feedback inhibition of the enzyme.[1] Consider strategies to remove the product as it is formed, such as in-situ purification, if feasible. High concentrations of the fatty acid substrate can also be inhibitory.
-
Low Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it is stored at the correct temperature. Perform an activity assay with a standard substrate to confirm its viability.
-
Presence of Inhibitors: Contaminants from the activation step, such as residual DCC, can inhibit the enzyme. Ensure proper purification of the activated fatty acid before adding it to the enzymatic reaction.
Table 1: Typical Reaction Parameters for Enzymatic Acyl-CoA Synthesis
| Parameter | Typical Range | Troubleshooting Action |
| pH | 7.0 - 8.5 | Adjust buffer pH to the enzyme's optimum. |
| Temperature | 25 - 37 °C | Optimize temperature for enzyme stability and activity. |
| Activated Fatty Acid:CoA Ratio | 1.1:1 to 1.5:1 | Titrate the molar ratio to maximize conversion. |
| Enzyme Concentration | 1 - 10 µM | Increase enzyme concentration if the reaction is slow. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress over time to determine the optimal endpoint. |
Issue 3: Product Loss During Purification
Question: I seem to be losing a significant amount of my product during the purification step. What are the best practices for purifying this compound to maximize recovery?
Answer:
Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature. High-performance liquid chromatography (HPLC) is a common and effective method.[2][3]
Potential Causes & Solutions:
-
Inappropriate HPLC Column: A C18 reversed-phase column is typically suitable for long-chain acyl-CoAs.[3] Ensure the column is in good condition and properly equilibrated.
-
Suboptimal HPLC Gradient: The elution gradient may not be optimized for your specific compound, leading to poor peak shape and co-elution with impurities. A slow, shallow gradient of an organic solvent (like acetonitrile) in a buffered aqueous phase (e.g., potassium phosphate (B84403) buffer) is often effective.[2][3]
-
Product Degradation: Long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Keep samples cold and use buffers within a stable pH range (typically around 4.5-6.0) during purification.
-
Non-specific Binding: The product can adsorb to glassware and plasticware. Using low-adsorption tubes and glassware can help minimize this type of loss.
HPLC Purification Workflow
Caption: A typical workflow for the HPLC purification of long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of a long-chain branched acyl-CoA like this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and purification efficiency. Chemoenzymatic methods for similar long-chain acyl-CoAs can have yields ranging from 40% to over 70%.[4] A yield below 30% would warrant troubleshooting.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using a combination of techniques:
-
HPLC: Compare the retention time of your product with a known standard if available. The peak should be sharp and symmetrical.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.
-
UV-Vis Spectroscopy: The presence of the adenine (B156593) ring in Coenzyme A results in a characteristic absorbance maximum at approximately 260 nm.
Q3: My 16-methyloctadecanoic acid precursor is not commercially available. What is a reliable method for its synthesis?
A3: While less common than straight-chain fatty acids, synthetic routes for branched-chain fatty acids have been described in the literature. One approach involves the coupling of an organometallic reagent with a suitable electrophile to construct the carbon skeleton, followed by oxidation to the carboxylic acid.
Q4: Can I use a different acyl-CoA synthetase for the enzymatic step?
A4: Yes, different acyl-CoA synthetases exhibit varying substrate specificities.[5][6] If you are experiencing low yields, it may be beneficial to screen a panel of enzymes to find one that is more efficient at activating 16-methyloctadecanoic acid. Enzymes with specificity for long-chain and branched-chain fatty acids are more likely to be successful.
Q5: What are the best storage conditions for this compound?
A5: Like other long-chain acyl-CoAs, this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C to prevent hydrolysis and other forms of degradation. Avoid repeated freeze-thaw cycles.
Detailed Experimental Protocol: Chemoenzymatic Synthesis of this compound
This protocol provides a general framework. Optimization of specific parameters may be necessary.
Part 1: Activation of 16-Methyloctadecanoic Acid to its N-Hydroxysuccinimide (NHS) Ester
-
Dissolve 16-methyloctadecanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent.
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 16-methyloctadecanoyl-NHS ester.
Part 2: Enzymatic Synthesis of this compound
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing Coenzyme A (trilithium salt, 1 equivalent) and a suitable long-chain acyl-CoA synthetase (e.g., 5 µM).
-
Dissolve the crude 16-methyloctadecanoyl-NHS ester (1.2 equivalents) in a minimal amount of a suitable organic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Add the NHS ester solution dropwise to the reaction buffer while stirring.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of the product by HPLC, observing the decrease in the CoA peak and the appearance of the this compound peak.
-
Quench the reaction by adding an acid (e.g., formic acid) to a final concentration of 1%.
Part 3: Purification by HPLC
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered solution onto a C18 reversed-phase HPLC column.
-
Elute the product using a linear gradient of acetonitrile in an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3).[3]
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
Stabilizing 16-Methyloctadecanoyl-CoA in aqueous solutions
Technical Support Center: 16-Methyloctadecanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing this compound in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity and stability of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in aqueous solutions?
Long-chain acyl-CoAs like this compound are amphiphilic molecules, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. This dual nature makes them prone to forming micelles and precipitating out of solution, especially at concentrations above their critical micelle concentration (CMC).[1] Furthermore, the thioester bond is susceptible to hydrolysis, and the long fatty acid chain can undergo oxidation, leading to degradation of the molecule.[2][3][4][5][6]
Q2: My this compound solution appears cloudy or has formed a precipitate. What is happening and how can I fix it?
Cloudiness or precipitation is typically due to the low aqueous solubility of the long acyl chain, causing the molecules to aggregate and exceed their CMC.[1]
-
Cause: The concentration of the acyl-CoA is too high for the aqueous buffer, or the temperature is too low, reducing solubility.
-
Solution: Prepare stock solutions in a small amount of an organic co-solvent like DMSO before diluting to the final concentration in your aqueous buffer.[7][8] It is often recommended to prepare aqueous solutions fresh for each experiment to minimize stability issues.[7] Gentle warming and vortexing may temporarily redissolve the compound, but for long-term stability, adjusting the solvent system is necessary.
Q3: How can I prevent the hydrolysis of the thioester bond in my solution?
The thioester bond in acyl-CoAs is thermodynamically favored to hydrolyze in the presence of water, a reaction catalyzed by both acidic and basic conditions.[2][3][6]
-
pH Control: Maintain the pH of the aqueous solution within a neutral to slightly acidic range (pH 6.0-7.5). The rate of thioester hydrolysis increases significantly at alkaline pH.
-
Temperature: Store solutions at low temperatures (-20°C or -80°C for long-term storage) to slow the rate of all chemical reactions, including hydrolysis. Avoid repeated freeze-thaw cycles.
-
Enzymatic Degradation: If working with cell lysates or tissue extracts, be aware of endogenous thioesterase enzymes that can rapidly hydrolyze the acyl-CoA.[4][5] Keep samples on ice and consider using thioesterase inhibitors if necessary.
Q4: What are the signs of oxidation, and what steps can I take to prevent it?
The long hydrocarbon chain is susceptible to oxidation by reactive oxygen species (ROS).
-
Signs of Oxidation: Degradation of the parent compound, which can be detected by analytical methods like LC-MS, and potential interference in downstream biological assays.
-
Prevention:
-
Use Degassed Buffers: Deoxygenate aqueous buffers by sparging with an inert gas like argon or nitrogen before use.
-
Add Antioxidants: Consider adding antioxidants like Vitamin E or other lipid-soluble antioxidants to your solution, though their compatibility with your specific experimental system must be verified.[9][10]
-
Storage: Store aliquots under an inert atmosphere (e.g., argon) to minimize exposure to oxygen.
-
Q5: How can I verify the integrity and concentration of my this compound solution?
Due to its instability, it is crucial to verify the quality of your acyl-CoA solution.
-
Recommended Method: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12][13][14] This technique can separate the intact acyl-CoA from its degradation products (e.g., the free fatty acid and Coenzyme A) and provide accurate quantification.
-
Alternative Methods: HPLC with UV detection can also be used to quantify acyl-CoAs.[12][14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Solution is Cloudy / Precipitate Forms | Concentration exceeds solubility or CMC. | Prepare a concentrated stock in DMSO and dilute into aqueous buffer immediately before use. Prepare smaller, fresh batches. Gentle warming may help temporarily.[7] |
| Loss of Activity in Biological Assay | Hydrolysis: Thioester bond has cleaved. | Maintain solution pH between 6.0 and 7.5. Prepare solutions fresh and keep on ice. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. |
| Oxidation: The fatty acyl chain has been damaged. | Use deoxygenated buffers. Store aliquots under an inert gas (argon). Consider adding compatible antioxidants.[9][10] | |
| Inconsistent Experimental Results | Degradation during storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles. Verify the concentration and purity of a representative aliquot via LC-MS before starting a new set of experiments.[11][13] |
Visual Guides and Workflows
Degradation Pathways
Caption: Primary degradation pathways for this compound in aqueous media.
Troubleshooting Decision Tree
Caption: A logical workflow to diagnose common issues with acyl-CoA solutions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol describes how to prepare a 100 µM working solution of this compound from a lyophilized powder.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Experimental aqueous buffer (e.g., PBS, HEPES, or Tris), pH 6.5-7.5, deoxygenated by sparging with argon for 20 minutes.
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Stock Solution Preparation (e.g., 10 mM):
-
Carefully add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
This organic stock is more stable than aqueous solutions. Aliquot into small volumes in tubes flushed with argon and store at -80°C.
-
-
Working Solution Preparation (100 µM):
-
Thaw one aliquot of the 10 mM DMSO stock solution immediately before use.
-
Calculate the volume needed for your final working solution (e.g., for 1 mL of 100 µM solution, you will need 10 µL of the 10 mM stock).
-
Add 990 µL of your pre-chilled, deoxygenated aqueous buffer to a new microcentrifuge tube.
-
While gently vortexing the buffer, add the 10 µL of the DMSO stock solution dropwise to facilitate mixing and prevent precipitation.
-
-
Final Use:
-
Keep the final aqueous working solution on ice and use it within a few hours for best results. Do not store dilute aqueous solutions.
-
Protocol 2: Assessing Stability by LC-MS
This protocol provides a conceptual workflow for a time-course experiment to assess the stability of this compound in a specific buffer.
Objective: To quantify the degradation of this compound over time at a specific temperature and pH.
Procedure:
-
Preparation: Prepare a fresh aqueous solution of this compound at the desired concentration (e.g., 50 µM) in your buffer of interest, as described in Protocol 1.
-
Time Points: Aliquot the solution into several sealed, airtight vials. Designate time points for analysis (e.g., T=0, 1h, 2h, 4h, 8h, 24h).
-
Incubation: Store the vials under the desired experimental condition (e.g., on ice at 4°C, or at room temperature).
-
Sample Quenching: At each time point, take one vial and immediately quench any potential enzymatic activity by adding a 3-fold excess of cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet any precipitated protein or debris.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a C18 reversed-phase column and a gradient elution to separate this compound from its potential hydrolysis products (16-methyloctadecanoic acid and free Coenzyme A).[12]
-
Data Analysis: Monitor the parent ion of this compound and a specific fragment ion. Quantify the peak area relative to the internal standard at each time point. Plot the remaining percentage of intact acyl-CoA versus time to determine its stability profile under your specific conditions.
Caption: Experimental workflow for an LC-MS-based stability assessment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 16-Methyloctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 16-Methyloctadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for the quantification of this compound?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated this compound.[1][2] These standards are considered the "gold standard" as they share near-identical chemical and physical properties with the analyte, ensuring they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[2]
However, a specific deuterated standard for this compound may not be commercially available. In such cases, the next best option is a structurally similar analog that is not naturally present in the sample.[2] Odd-chain fatty acyl-CoAs, such as Heptadecanoyl-CoA (C17:0-CoA), are a widely accepted alternative for the quantification of long-chain acyl-CoAs.[3][4]
Q2: Why are stable isotope-labeled internal standards preferred?
Stable isotope-labeled internal standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are preferred for several reasons:[2][5]
-
Co-elution: They chromatograph nearly identically to the unlabeled analyte, ensuring they experience the same analytical conditions.
-
Similar Ionization: They have very similar ionization efficiencies in the mass spectrometer's ion source.
-
Correction for Matrix Effects: They effectively compensate for signal suppression or enhancement caused by the sample matrix.[2]
-
Accurate Correction for Sample Loss: They account for any loss of the analyte during the multi-step sample preparation and extraction process.[2]
Q3: What are the key considerations when using an odd-chain fatty acyl-CoA as an internal standard?
When using an odd-chain fatty acyl-CoA like C17:0-CoA, consider the following:
-
Structural Similarity: While not identical, its long-chain aliphatic nature is similar enough to many even-chained acyl-CoAs to provide reasonable correction.
-
Endogenous Levels: It's crucial to confirm that the chosen odd-chain acyl-CoA is not endogenously present in your specific sample type, or that its natural abundance is negligible compared to the amount you spike in.[2]
-
Potential for Differential Response: Be aware that there might be slight differences in extraction recovery and ionization response compared to the analyte. It is advisable to validate the method by assessing the recovery of both the analyte and the internal standard.
Troubleshooting Guide
Issue 1: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure a standardized and reproducible protocol for sample extraction and handling. Add the internal standard at the very beginning of the sample preparation process to account for variability in recovery.[2] |
| Matrix effects | The sample matrix can suppress or enhance the analyte signal.[6] Diluting the sample may mitigate this, provided the analyte concentration remains above the limit of detection.[6] Optimizing the chromatographic separation to better resolve the analyte from interfering matrix components is also recommended.[6] |
| Inappropriate internal standard concentration | If the internal standard concentration is too low, the signal-to-noise ratio will be poor, leading to imprecise measurements. If it is too high, it could lead to detector saturation or ion suppression of the analyte. Optimize the concentration of the internal standard to be within the linear dynamic range of the assay and ideally close to the expected concentration of the analyte. |
| Instability of acyl-CoAs | Acyl-CoA molecules can be unstable.[7] Ensure that samples are processed quickly and at low temperatures to minimize degradation. The choice of reconstitution solvent after extraction is also critical for stability.[7] |
Issue 2: Poor Peak Shape or Co-elution Issues
| Possible Cause | Troubleshooting Step |
| Suboptimal chromatographic conditions | Optimize the liquid chromatography method, including the column, mobile phase composition, gradient, and flow rate, to achieve good peak shape and resolution for both the analyte and the internal standard.[3] |
| Analyte and internal standard do not co-elute | If using a structural analog internal standard that does not co-elute with the analyte, they may experience different matrix effects, leading to inaccurate quantification.[2] While perfect co-elution may not be possible with a non-isotopic standard, aim for the closest possible elution. |
Issue 3: Inaccurate Quantification Despite Using an Internal Standard
| Possible Cause | Troubleshooting Step |
| Isotopic or chemical impurities in the internal standard | Verify the purity of the internal standard using high-resolution mass spectrometry or quantitative NMR.[1] Always request a certificate of analysis from the supplier.[1] |
| Isotopic exchange | Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely with deuterons on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1] |
| Differential matrix effects | Even with an internal standard, severe matrix effects can lead to non-linear responses. Assess matrix effects by performing a post-extraction spike experiment. |
Quantitative Data Summary
The following table summarizes typical performance metrics for LC-MS/MS methods for the quantification of long-chain acyl-CoAs. Note that these are representative values and will vary depending on the specific instrumentation, method, and sample matrix.
| Parameter | C16:0-CoA | C18:0-CoA | C18:1-CoA | Reference |
| Limit of Detection (LOD) | ~0.1 - 1 fmol | ~0.1 - 1 fmol | ~0.1 - 1 fmol | [8] |
| Limit of Quantification (LOQ) | ~0.5 - 5 fmol | ~0.5 - 5 fmol | ~0.5 - 5 fmol | [8] |
| Linear Dynamic Range | ~3 orders of magnitude | ~3 orders of magnitude | ~3 orders of magnitude | [8] |
| Recovery | >85% | >85% | >85% | [8] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is a general guideline for the extraction of acyl-CoAs from mammalian cell cultures.[7]
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add a pre-chilled extraction solution (e.g., methanol) containing the internal standard (e.g., C17:0-CoA) directly to the cells.
-
For adherent cells, use a cell scraper to scrape the cells in the extraction solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate thoroughly and centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7).
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a representative LC-MS/MS method for the analysis of long-chain acyl-CoAs.[3][8]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[3]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
Visualizations
Caption: A generalized workflow for the quantification of acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of 16-Methyloctadecanoyl-CoA in assays
Welcome to the technical support center for assays involving 16-Methyloctadecanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to its use in experimental settings, with a focus on mitigating non-specific binding.
Troubleshooting Guides & FAQs
FAQ 1: Why am I observing high background signals and poor reproducibility in my assay?
High background and variability are common issues when working with long-chain acyl-CoAs like this compound. The primary cause is non-specific binding (NSB), where the molecule adheres to unintended surfaces within your assay system, such as plastic labware (microplates, pipette tips) and even other proteins.[1][2] This occurs due to the molecule's long, hydrophobic acyl chain, which readily interacts with hydrophobic surfaces, and potential electrostatic interactions.[2][3][4] This unwanted binding can sequester the molecule, leading to inaccurate measurements and high background noise.[5][6]
Caption: Specific vs. Non-Specific Binding of Acyl-CoA.
FAQ 2: What is a systematic approach to troubleshooting non-specific binding?
A stepwise approach is the most effective way to identify and solve the root cause of non-specific binding. Start with the simplest and most common solutions, such as adding blocking agents, before moving to more complex optimizations of your assay buffer.
Caption: Systematic Workflow for Troubleshooting Non-Specific Binding.
FAQ 3: How do blocking agents and surfactants work, and what concentrations should I use?
Blocking agents and surfactants are the first line of defense against non-specific binding.
-
Bovine Serum Albumin (BSA): This protein effectively coats the hydrophobic surfaces of plastic labware, creating a neutral, hydrophilic layer that prevents the acyl-CoA from sticking.[1][3][7]
-
Non-Ionic Surfactants (e.g., Tween-20, Triton X-100): These detergents work by disrupting hydrophobic interactions.[1][4] They can prevent the analyte from binding to labware and can also help keep hydrophobic molecules solubilized in the buffer.[3][8]
Caption: Mechanism of Action for Common Assay Additives.
Table 1: Recommended Additives to Reduce Non-Specific Binding
| Additive | Mechanism of Action | Typical Starting Concentration | Considerations |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Coats hydrophobic surfaces to prevent analyte adhesion.[1][3][7] | 0.1 - 1% (w/v)[3][8] | Use high-purity, fatty-acid-free BSA. May interfere with some protein-protein interaction studies. |
| Tween-20 | Non-ionic surfactant that disrupts hydrophobic interactions.[1][4] | 0.01 - 0.1% (v/v) | Can form micelles at higher concentrations. Verify it does not inhibit your enzyme of interest. |
| Triton X-100 | Non-ionic surfactant, stronger than Tween-20. | 0.01 - 0.1% (v/v) | More likely to interfere with enzyme activity or cell membranes than Tween-20. Use with caution. |
FAQ 4: Can modifying my assay buffer's pH or salt concentration help?
Yes, optimizing the buffer can significantly reduce NSB, particularly if it is driven by electrostatic interactions.
-
pH Adjustment: The charge of your target protein and the acyl-CoA can be influenced by pH.[8] Adjusting the buffer pH towards the isoelectric point of your protein can minimize charge-based interactions with surfaces.[3][4]
-
Increased Salt Concentration: Adding salt (e.g., NaCl) can create a shielding effect that masks surface charges on both the analyte and the labware, thereby reducing electrostatic-driven non-specific binding.[3][4][8]
Table 2: Effect of Buffer Modifications on Non-Specific Binding
| Modification | Principle | Recommended Range | Notes |
|---|---|---|---|
| Increase Salt (NaCl) | Shields electrostatic charges to reduce charge-based interactions.[3][4] | 50 - 250 mM | High salt concentrations can affect enzyme activity or stability. Titrate to find the optimal balance. |
| Adjust pH | Modulates the surface charge of proteins and analytes to minimize electrostatic attraction to surfaces.[4][8] | pH 6.0 - 8.0 | Ensure the chosen pH is within the optimal functional range for your enzyme. |
FAQ 5: Does the type of microplate or tube I use make a difference?
Absolutely. Standard polystyrene labware is often hydrophobic and can be a major source of non-specific binding.[1] Switching to labware designed to minimize binding is a crucial step.
-
Low-Binding Labware: These products are treated with a hydrophilic or neutral coating to prevent hydrophobic molecules from adsorbing to the surface.
-
Polypropylene vs. Polystyrene: Polypropylene is generally less hydrophobic than polystyrene and can sometimes offer a slight improvement.
For highly "sticky" compounds like this compound, investing in certified low-binding plates and tubes is highly recommended.[2]
Detailed Experimental Protocols
Protocol 1: Preparation of an Optimized Assay Buffer
This protocol describes how to prepare a universal starting buffer designed to minimize non-specific binding of this compound.
Materials:
-
Base buffer (e.g., HEPES, Tris-HCl, PBS at desired pH)
-
High-purity, fatty-acid-free BSA
-
10% Tween-20 solution (v/v) in sterile water
-
Sodium Chloride (NaCl)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Base Buffer: Prepare your primary buffer at the desired pH and concentration (e.g., 1 L of 50 mM HEPES, pH 7.4).
-
Add Salt: Dissolve NaCl into the base buffer to a final concentration of 150 mM. Stir until fully dissolved.
-
Add BSA: Slowly add BSA powder to a final concentration of 0.1% (w/v), which is 1 g per 1 L of buffer. Stir gently to avoid frothing until the BSA is completely dissolved. Do not shake vigorously, as this can denature the protein.
-
Add Surfactant: Add the 10% Tween-20 stock solution to a final concentration of 0.05% (v/v). For 1 L of buffer, this would be 5 mL of the 10% stock.
-
Finalize Volume and Filter: Adjust the final volume with sterile water. For best results, filter the complete buffer through a 0.22 µm sterile filter to remove any aggregates.
-
Storage: Store the optimized assay buffer at 4°C for up to one week.
Protocol 2: Systematic Testing of Assay Conditions
This protocol provides a framework for methodically determining the optimal concentration of additives to reduce background signal.
Setup:
-
Use a 96-well microplate (low-binding is recommended).
-
Prepare a matrix of assay buffers with varying concentrations of BSA (e.g., 0%, 0.1%, 0.5%) and Tween-20 (e.g., 0%, 0.01%, 0.05%).
-
For each condition, you will set up two types of wells:
-
"No Enzyme" Control: Contains all assay components (buffer, this compound, detection reagents) except for your target enzyme. This measures the background signal from non-specific binding.
-
"Test" Well: Contains all assay components, including the enzyme.
-
Procedure:
-
Plate Layout: Designate sections of your plate for each buffer condition. For each condition, allocate at least triplicate wells for the "No Enzyme" control and triplicate wells for the "Test" condition.
-
Add Buffers: Pipette the different prepared assay buffers into the appropriate wells.
-
Add this compound: Add your acyl-CoA substrate to all wells at its final working concentration.
-
Add Enzyme/Blank: Add your enzyme to the "Test" wells. Add an equal volume of enzyme dilution buffer (without enzyme) to the "No Enzyme" control wells.
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Detection: Add detection reagents and measure the signal (e.g., fluorescence, absorbance).
-
Analysis:
-
Calculate the average signal for the "No Enzyme" wells for each condition. This is your background.
-
Calculate the average signal for the "Test" wells.
-
Determine the Signal-to-Background ratio (Test Signal / Background Signal) for each condition.
-
Select the buffer condition that provides the lowest background signal while maintaining a high signal-to-background ratio, indicating that enzyme activity has not been compromised.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Delivery of 16-Methyloctadecanoyl-CoA to Cells
Welcome to the technical support center for the delivery of 16-Methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cellular delivery of this branched-chain fatty acyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Cellular Uptake or Inconsistent Results
Question: I am observing low or highly variable uptake of this compound in my cell line. What are the potential causes and how can I improve the delivery efficiency?
Answer:
Low and variable uptake can stem from several factors related to the delivery vehicle, the compound's stability, and the health of the cells.
-
Potential Cause 1: Suboptimal Liposome (B1194612) Formulation. The composition of your lipid-based delivery vehicle is critical.
-
Solution: Optimize the lipid composition of your liposomes. The inclusion of cationic lipids can facilitate interaction with the negatively charged cell membrane. Experiment with different ratios of phospholipids, cholesterol, and cationic lipids to find the optimal formulation for your specific cell type.
-
-
Potential Cause 2: Instability of this compound. Long-chain acyl-CoAs can be susceptible to hydrolysis in aqueous solutions.
-
Solution: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider conducting a stability test of your compound in your cell culture medium over the time course of your experiment.
-
-
Potential Cause 3: Cell Health and Confluency. Cells that are unhealthy, stressed, or overly confluent may exhibit reduced endocytic activity.
-
Solution: Ensure your cells are in the logarithmic growth phase and are at an optimal confluency (typically 70-80%) at the time of treatment. Perform a cell viability assay to confirm that your cell culture conditions are optimal.
-
-
Potential Cause 4: Presence of Serum. Serum proteins can bind to the liposomes or the this compound itself, interfering with uptake.
-
Solution: While some protocols suggest using serum-free media during the initial incubation with the delivery complex, this can also impact cell viability. If you are using serum-free conditions, ensure the incubation time is minimized. Alternatively, test different serum concentrations to find a balance between cell health and uptake efficiency.
-
Issue 2: High Cell Toxicity or Death Post-Treatment
Question: I am observing significant cell death after treating my cells with this compound. How can I reduce this toxicity?
Answer:
Cell toxicity can be caused by the delivery reagent, the this compound itself, or the combination of the two.
-
Potential Cause 1: High Concentration of Delivery Reagent. Cationic lipids used in lipofection can be toxic to cells at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of your delivery reagent that maximizes uptake while minimizing toxicity.
-
-
Potential Cause 2: Intrinsic Toxicity of this compound. At high intracellular concentrations, fatty acyl-CoAs can have detergent-like effects on membranes and can induce lipotoxicity. Saturated fatty acids, in particular, have been shown to be more cytotoxic than their unsaturated counterparts[1].
-
Solution: Titrate the concentration of this compound to find the highest concentration that does not significantly impact cell viability. Consider co-treatment with an unsaturated fatty acid, which has been shown to mitigate the toxic effects of saturated fatty acids[1].
-
-
Potential Cause 3: Extended Incubation Time. Prolonged exposure to the delivery complex can increase toxicity.
-
Solution: Optimize the incubation time. It is possible that a shorter exposure is sufficient for adequate delivery and can reduce the toxic effects. After the initial incubation, consider replacing the medium with fresh, complete medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to deliver this compound to my cells?
A1: Liposome-mediated delivery is a common and effective method for introducing amphipathic molecules like fatty acyl-CoAs into cells. This technique involves encapsulating the molecule within lipid vesicles that can fuse with the cell membrane, releasing their contents into the cytoplasm. Electroporation is another potential method, but it can be harsher on cells and may require more extensive optimization.
Q2: How can I verify that this compound has been successfully delivered into the cells?
A2: The most direct method is to quantify the intracellular concentration of this compound using liquid chromatography-mass spectrometry (LC-MS). This technique is highly sensitive and specific. Alternatively, you can use a fluorescently labeled version of a similar long-chain fatty acyl-CoA to visualize uptake via fluorescence microscopy or quantify it using flow cytometry. You can also assess the engagement of downstream targets, such as the activation of PPARα-regulated genes.
Q3: What are the expected cellular effects of introducing this compound?
A3: Branched-chain fatty acids and their CoA esters can have several cellular effects. They are known to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism.[2][3][4] Therefore, you might expect to see changes in the expression of genes related to fatty acid oxidation. Additionally, branched-chain fatty acids have been shown to influence the expression of genes involved in inflammation and fatty acid synthesis in hepatocytes and adipocytes.[2][3][5]
Q4: Should I complex the this compound with a carrier protein like BSA?
A4: For extracellular application to study uptake through membrane transporters, complexing with fatty acid-free Bovine Serum Albumin (BSA) is the standard method as it mimics the physiological transport in the bloodstream. However, for direct intracellular delivery using liposomes, it is generally better to encapsulate the this compound directly without BSA, as the protein could interfere with the encapsulation process and the fusion of the liposome with the cell membrane.
Quantitative Data Summary
The following table summarizes hypothetical data for the delivery of a long-chain fatty acyl-CoA using a liposomal formulation to provide a target for optimization. Actual results will vary depending on the cell type, specific protocol, and the purity of the this compound.
| Delivery Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Lipid:Drug Ratio (w/w) | 5:1 | 10:1 | 20:1 |
| Concentration of this compound | 10 µM | 10 µM | 10 µM |
| Incubation Time | 4 hours | 4 hours | 4 hours |
| Cell Viability (%) | 85% | 92% | 75% |
| Uptake Efficiency (%) | 45% | 78% | 65% |
| Intracellular Concentration (pmol/10^6 cells) | 5 | 12 | 9 |
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from egg yolk)
-
Cholesterol
-
Cationic lipid (e.g., DOTAP)
-
Sterile, nuclease-free water or buffer (e.g., PBS)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and the cationic lipid in chloroform. A common starting molar ratio is 2:1:1.
-
Add the this compound to the lipid mixture in chloroform. The lipid-to-drug ratio should be optimized, starting with a w/w ratio of 10:1.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile, nuclease-free water or buffer by gentle rotation. The volume of the aqueous solution should be chosen to achieve the desired final concentration of this compound.
-
The resulting mixture will contain multilamellar vesicles (MLVs). To create small unilamellar vesicles (SUVs), sonicate the suspension in a bath sonicator until the solution becomes clear.
-
For a more uniform size distribution, pass the liposome suspension through an extruder with a 100 nm polycarbonate membrane at least 10 times.
-
The prepared liposomes can be stored at 4°C for a short period, but fresh preparations are recommended.
Protocol 2: Delivery of this compound Liposomes to Cultured Cells
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Liposome preparation of this compound
-
Phosphate-buffered saline (PBS)
Methodology:
-
One day before the experiment, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
On the day of the experiment, dilute the liposome preparation of this compound to the desired final concentration in serum-free medium.
-
Gently wash the cells with PBS.
-
Remove the PBS and add the diluted liposome solution to the cells.
-
Incubate the cells for a predetermined time (e.g., 2-6 hours) at 37°C in a CO2 incubator.
-
After the incubation period, you can either proceed with your downstream assays or replace the medium with a complete, serum-containing medium and incubate for a longer period to observe the cellular effects.
-
For analysis of uptake, wash the cells thoroughly with PBS to remove any remaining extracellular liposomes before cell lysis and subsequent analysis (e.g., by LC-MS).
Mandatory Visualizations
Caption: Experimental workflow for liposomal delivery of this compound.
Caption: PPARα signaling pathway activation by this compound.
References
- 1. Long-term effects of fatty acids on cell viability and gene expression of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts during the lipidomics analysis of 16-Methyloctadecanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in Mass Spectrum | In-source fragmentation of this compound or other co-eluting lipids. | Optimize ionization source conditions (e.g., lower collision energy) to minimize fragmentation. Analyze a pure standard of this compound to identify its characteristic fragments. |
| Presence of salt adducts (e.g., [M+Na]+, [M+K]+). | Use high-purity solvents and additives. Incorporate a desalting step in the sample preparation protocol. | |
| Contamination from sample collection, preparation, or instrument. | Use high-purity solvents and reagents. Thoroughly clean the LC-MS system. Include blank injections between samples to identify carryover. | |
| Poor Peak Shape or Tailing | Interaction of the phosphate (B84403) groups with the stationary phase or metal surfaces. | Use a column with a modern stationary phase designed for polar analytes. Consider phosphate methylation as a derivatization strategy to reduce polarity. |
| Suboptimal mobile phase pH. | Adjust the mobile phase pH to ensure consistent ionization of the analyte. | |
| Inconsistent Retention Time | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure precise and consistent mobile phase preparation. |
| Matrix effects from complex biological samples. | Implement a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. Utilize a stable isotope-labeled internal standard. | |
| Low Signal Intensity or Poor Sensitivity | Degradation of this compound during sample preparation or storage. | Keep samples on ice or at 4°C during preparation. Store extracts at -80°C. Avoid repeated freeze-thaw cycles. |
| Ion suppression due to matrix effects. | Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the sample preparation to remove suppressive agents. | |
| Difficulty Distinguishing from Isomers | Co-elution with other C19:0 fatty acyl-CoA isomers (e.g., nonadecanoyl-CoA). | Optimize the chromatographic gradient to improve separation. Consider using a longer column or a column with a different selectivity. Analyze fragmentation patterns for characteristic ions of branched-chain lipids. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the coenzyme A thioester of 16-methyloctadecanoic acid, a branched-chain fatty acid. Its molecular formula is C40H72N7O17P3S, and its molecular weight is 1048.02 g/mol .[1]
2. What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry?
As an acyl-CoA, this compound is expected to exhibit two characteristic fragmentation patterns in positive ion mode ESI-MS/MS:
-
A neutral loss of 507.0 Da , corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[2][3]
-
A product ion at m/z 428.0 , representing the pantetheine-phosphate portion of the CoA molecule.[2]
Due to the methyl branch at the 16-position (an iso branch), additional characteristic fragments may arise from cleavage at the branch point. This can help to distinguish it from its straight-chain isomer, nonadecanoyl-CoA.
Expected Fragmentation of this compound
Caption: Expected fragmentation pathways for this compound in MS/MS.
3. How can I avoid the degradation of this compound during sample preparation?
Acyl-CoAs are susceptible to hydrolysis. To minimize degradation:
-
Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C.
-
Control pH: Avoid strongly acidic or alkaline conditions.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
-
Proper Storage: Store extracts under an inert gas (e.g., argon or nitrogen) at -80°C for long-term storage. Avoid multiple freeze-thaw cycles.
-
Use of Inhibitors: Consider adding protease and phosphatase inhibitors to your extraction solvent if enzymatic degradation is a concern.
4. What are common sources of artifacts in the analysis of this compound?
Common artifacts can originate from several sources:
-
In-source Fragmentation: The high-energy environment of the mass spectrometer's ion source can cause premature fragmentation of the analyte, leading to the appearance of fragments as if they were parent ions.
-
Matrix Effects: Components of the biological matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.
-
Chemical Noise: Contaminants from solvents, reagents, and labware can introduce interfering peaks.
-
Adduct Formation: The analyte can form adducts with salts (e.g., Na+, K+) or solvents, resulting in ions with different m/z values.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying the source of unexpected peaks.
5. How can I improve the chromatographic separation of this compound from its isomers?
Separating branched-chain from straight-chain acyl-CoA isomers can be challenging due to their similar hydrophobicity.[4] To improve resolution:
-
Optimize the Gradient: Use a shallower, longer gradient to increase the separation window.
-
Column Selection: Employ a longer analytical column or a column with a different stationary phase chemistry that may offer better selectivity for isomers.
-
Temperature Control: Optimize the column temperature, as this can affect the selectivity of the separation.
-
Mobile Phase Modifiers: Experiment with different organic modifiers (e.g., isopropanol (B130326) in addition to acetonitrile) or additives, but be mindful of their compatibility with your mass spectrometer.
Experimental Protocols
Sample Extraction Protocol for Acyl-CoAs from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
Table 1: Common Adducts of this compound in Mass Spectrometry
| Ion Species | Formula | Theoretical m/z |
| [M+H]+ | [C40H73N7O17P3S]+ | 1049.39 |
| [M+Na]+ | [C40H72N7NaO17P3S]+ | 1071.37 |
| [M+K]+ | [C40H72N7KO17P3S]+ | 1087.34 |
| [M+NH4]+ | [C40H76N8O17P3S]+ | 1066.42 |
Table 2: Characteristic MS/MS Fragments of Acyl-CoAs
| Fragment Description | Theoretical m/z | Origin |
| CoA Moiety | 428.037 | Cleavage of the pyrophosphate bond |
| Neutral Loss of 3'-phosphoadenosine 5'-diphosphate | [M+H - 507.0]+ | Loss of the nucleotide portion |
References
Technical Support Center: Quantification of 16-Methyloctadecanoyl-CoA
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with calibration curves during the quantification of 16-Methyloctadecanoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Calibration Curve Issues
This section addresses common problems observed during the construction and use of calibration curves for this compound quantification.
Question: Why is my calibration curve showing poor linearity (R² < 0.99)?
Answer: Poor linearity is a common issue and can stem from several sources. Here are the primary causes and how to address them:
-
Analyte Instability: Long-chain acyl-CoAs are susceptible to degradation. Ensure samples and standards are kept cold (autosampler at ~4-5°C) and processed quickly.[1] Avoid repeated freeze-thaw cycles.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If the curve flattens at the top, reduce the concentration of your highest standards or narrow the calibration range.
-
Inappropriate Weighting: Standard linear regression assumes uniform variance across the concentration range, which is often not the case in LC-MS data. Apply a weighting factor, such as 1/x or 1/x², to give more weight to the lower concentration points where the variance is typically smaller.[2]
-
Standard Preparation Error: Inaccurate serial dilutions can introduce significant errors. Prepare standards from a fresh stock solution and consider preparing each calibration point independently to avoid cumulative errors.
-
Adsorption: Long-chain acyl-CoAs can adsorb to plasticware and metallic surfaces in the LC system, leading to signal loss, especially at lower concentrations.[3] Using polypropylene (B1209903) vials and ensuring a well-conditioned LC system can help mitigate this.
Question: My signal-to-noise ratio is low, and I'm struggling to achieve the required Limit of Quantification (LOQ). What can I do?
Answer: Low sensitivity can prevent the accurate measurement of low-abundance analytes. Consider the following solutions:
-
Optimize MS/MS Parameters: Ensure that the mass spectrometer parameters, including declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP), are optimized specifically for this compound.[4] Positive electrospray ionization (ESI) mode is generally more sensitive for long-chain acyl-CoAs.[4]
-
Improve Sample Cleanup: Matrix components from biological samples can suppress the ionization of the target analyte. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids.
-
Enhance Chromatographic Peak Shape: Poor peak shape (e.g., broad peaks or tailing) reduces the peak height and thus the signal-to-noise ratio.[5] Adjusting the mobile phase composition (e.g., using ammonium (B1175870) hydroxide (B78521) at a high pH) or switching to a different column (e.g., C8 instead of C18) can improve peak shape for these molecules.[5][6]
-
Increase Sample Injection Volume: A larger injection volume can increase the signal, but be mindful that this can also worsen peak shape and increase matrix effects. This approach should be tested carefully.
Question: I am observing significant signal variability and poor reproducibility between injections. What is the likely cause?
Answer: Poor reproducibility can invalidate your quantitative results. The issue often lies with the sample matrix or the stability of the analytical system.
-
Matrix Effects: Co-eluting compounds from the sample matrix can inconsistently enhance or suppress the analyte signal. The use of a suitable internal standard is critical to correct for this.[5] An ideal internal standard for this compound would be a stable isotope-labeled version. Alternatively, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), can be used.[6]
-
System Contamination: Buildup of biological material on the analytical column or in the ion source can lead to signal deterioration over time.[5] Implement a column wash step in your gradient and regularly clean the ion source.[5]
-
Analyte Degradation in Autosampler: If samples are left in the autosampler for an extended period, degradation can occur. Ensure the autosampler is temperature-controlled and try to minimize the run time.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for quantifying this compound? A1: The gold standard is a stable isotope-labeled (e.g., ¹³C-labeled) version of this compound, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, effectively correcting for matrix effects and sample loss.[7] If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, is a suitable alternative.[4][6]
Q2: What MRM transition should I use for this compound? A2: For long-chain acyl-CoAs analyzed in positive ESI mode, the most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.[1][4][5] Therefore, the primary MRM transition for quantification would be from the protonated precursor ion [M+H]⁺ to the product ion [M+H-507]⁺. A secondary, qualifying transition, often to the fragment at m/z 428, can be used for confirmation.[2]
Q3: How can I minimize the adsorption of my analyte to surfaces? A3: Long-chain acyl-CoAs are amphiphilic and prone to adsorption. Use low-adsorption polypropylene tubes and vial inserts. Additionally, a recently proposed derivatization strategy based on phosphate (B84403) methylation can resolve analyte loss due to the high affinity of phosphate groups to glass and metallic surfaces.[3]
Q4: What are typical calibration curve parameters I should aim for? A4: While specific parameters will depend on your instrumentation and matrix, the table below summarizes typical values reported for similar long-chain acyl-CoAs.
Data Presentation: Typical Calibration Curve Parameters for Long-Chain Acyl-CoAs
The following table provides a summary of quantitative data from published methods for long-chain acyl-CoAs, which can serve as a benchmark for this compound analysis.
| Parameter | Palmitoyl-CoA (C16:0-CoA) & Similar Analytes | Reference(s) |
| Linearity (R²) | > 0.99 | [6] |
| Concentration Range | 1.56 - 100 ng per 50 µL injection | [6] |
| 0.1 - 5 pmol on-column | [4] | |
| Limit of Detection (LOD) | 2 - 133 nM | [1] |
| Defined as 3x Signal-to-Noise | [4] | |
| Limit of Quantification (LOQ) | 4.2 nM (for very-long-chain) - 16.9 nM (short-chain) | [3] |
| Defined as 10x Signal-to-Noise | [4] |
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is a representative method adapted from established procedures for long-chain acyl-CoA analysis.[4][6]
1. Sample Preparation (from cell culture)
-
Aspirate culture media and place the dish on ice.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells.
-
Scrape the cells and transfer the lysate to a 1.5 mL polypropylene microcentrifuge tube.
-
Spike the sample with an internal standard (e.g., 50 µL of C17:0-CoA solution).
-
Sonicate the sample briefly (e.g., 10 pulses of 0.5 seconds) on ice.
-
Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for Solid-Phase Extraction (SPE) cleanup or direct injection if the matrix is sufficiently clean. For complex matrices, an SPE step (e.g., using an Oasis HLB cartridge) is highly recommended to remove salts and phospholipids.
-
Evaporate the final extract to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50-100 µL of a suitable solvent (e.g., 5% 5-sulfosalicylic acid in water or an initial mobile phase composition).[8]
2. Calibration Standard Preparation
-
Prepare a stock solution of this compound in an organic solvent like methanol.
-
Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of your samples (e.g., 0.1 to 5 pmol).
-
Add the same amount of internal standard to each calibration standard as was added to the samples.
-
Process the standards using the same extraction procedure as the samples to account for matrix effects and extraction efficiency.[6]
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[6]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[6]
-
Mobile Phase B: 15 mM NH₄OH in acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient:
-
Start at 20% B, increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Return to 20% B over 0.5 min and re-equilibrate. (Note: This is an example gradient and must be optimized for your specific analyte and column.)
-
-
Column Temperature: 40-45°C.[1]
-
Autosampler Temperature: 4-5°C.[1]
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: [M+H]⁺ → [M+H-507]⁺ (optimize collision energy for maximum signal).
Visualizations
Caption: Troubleshooting workflow for common calibration curve issues.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enhancing the signal of 16-Methyloctadecanoyl-CoA in complex biological samples
Welcome to the technical support center for the analysis of 16-Methyloctadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection and quantification of this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for detecting this compound?
A1: The most effective and widely used technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying specific long-chain acyl-CoAs like this compound within a complex biological matrix. Reversed-phase liquid chromatography is typically employed for separation, coupled with a triple quadrupole mass spectrometer for quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Q2: What are the characteristic MS/MS fragments for this compound?
A2: In positive ion mode, all fatty acyl-CoAs exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and a common fragment ion at m/z 428, representing the CoA moiety.[1] For this compound (C19H39O7N7P3S), the protonated molecule [M+H]⁺ would be the precursor ion, and the most abundant product ion would result from the neutral loss of 507 Da. This transition is highly specific and ideal for creating a sensitive MRM/SRM assay.[1][2][3]
Q3: Why is an internal standard necessary, and which one should I use?
A3: An internal standard (IS) is critical for accurate quantification as it corrects for variability in sample preparation, extraction efficiency, and instrument response. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If a labeled version is unavailable, an odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is structurally similar but typically absent or at very low levels in most biological samples.[4]
Q4: Can I analyze this compound without derivatization?
A4: Yes, direct analysis of acyl-CoAs by LC-MS/MS is the most common approach.[2] However, if you are analyzing the fatty acid component after hydrolysis, derivatization is often required to improve its chromatographic behavior and ionization efficiency, especially for GC-MS analysis. For LC-MS analysis of the intact acyl-CoA, derivatization is generally not necessary or recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Analyte Degradation: Acyl-CoAs are unstable and susceptible to hydrolysis, especially at neutral or alkaline pH.[5] | 1a. Keep samples on ice or at 4°C throughout the extraction process. Store extracted samples as dry pellets at -80°C.[5][6] 1b. Reconstitute samples in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.0-6.8) immediately before injection.[5] |
| 2. Poor Extraction Recovery: Inefficient lysis or phase separation during extraction. | 2a. Ensure rapid homogenization and quenching of metabolic activity. Using ice-cold solvents like 80% methanol (B129727) or acetonitrile/isopropanol mixtures is effective.[5][7] 2b. Consider solid-phase extraction (SPE) to purify and concentrate acyl-CoAs from the extract.[8] | |
| 3. Ion Suppression: Co-eluting matrix components (salts, phospholipids) interfere with the ionization of the target analyte.[9] | 3a. Improve chromatographic separation to resolve this compound from interfering compounds. Adjust the gradient or try a different column chemistry. 3b. Dilute the sample extract. This can reduce the concentration of interfering species more than the analyte, mitigating the suppression effect. 3c. Optimize the sample cleanup procedure (e.g., SPE) to remove more matrix components. | |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with metal surfaces in the LC system or residual silanols on the column. | 1a. Use a column with high-quality end-capping. 1b. Add a small amount of a weak acid (e.g., formic acid, acetic acid) or an ion-pairing agent to the mobile phase, but be aware that ion-pairing agents can cause persistent contamination of the LC-MS system.[10] 1c. Operate the reverse-phase chromatography at a high pH (e.g., using ammonium hydroxide) to deprotonate the silanols, which can improve peak shape for acyl-CoAs.[3][11] |
| 2. Inappropriate Reconstitution Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing the analyte to spread on the column before the gradient starts. | 2. Reconstitute the dried extract in a solvent that is as weak as or weaker than the initial mobile phase conditions (e.g., if starting at 2% acetonitrile, reconstitute in a similar or lower percentage).[6] | |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variability in extraction timing, temperatures, or volumes. | 1. Standardize every step of the extraction protocol. Use an automated liquid handler if available. Ensure consistent timing for each step across all samples. |
| 2. Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection. | 2a. Keep the autosampler temperature at 4°C.[5] 2b. Analyze samples as quickly as possible after reconstitution. Perform stability tests to determine how long the analyte is stable in the autosampler. | |
| Inaccurate Quantification | 1. Lack of a Suitable Internal Standard: Not using an IS or using an inappropriate one. | 1. Use a stable isotope-labeled internal standard for the most accurate results. If unavailable, use a structurally similar odd-chain acyl-CoA like C17:0-CoA.[4] |
| 2. Non-Linearity of Standard Curve: The calibration curve is not linear over the desired concentration range. | 2a. Ensure the standard curve brackets the expected concentration of the analyte in the samples. 2b. Use a weighted linear regression (e.g., 1/x) for fitting the calibration curve, which often provides better accuracy at lower concentrations.[8] |
Experimental Protocols & Methodologies
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[6][8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% Methanol or Acetonitrile:Isopropanol 3:1 v/v)
-
Internal Standard (e.g., C17:0-CoA) spiked into the extraction solvent
-
Cell scraper
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting: Aspirate the culture medium from an adherent cell monolayer. Wash the cells twice with ice-cold PBS.
-
Metabolic Quenching & Lysis: Add 1 mL of ice-cold extraction solvent (containing the internal standard) directly to the plate. Immediately use a cell scraper to scrape the cells.
-
Collection: Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the sample briefly to ensure complete lysis and homogenization.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Storage: Store the dried pellet at -80°C until analysis.
-
Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate).[6]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 5-10 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (9:1 v/v) with the same additive as Mobile Phase A.
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 2-10%), ramp up to 95-98% B over 10-15 minutes, hold for several minutes, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: The following table provides estimated parameters for this compound, which should be optimized by direct infusion of a standard.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | m/z 1034.5 | m/z 527.5 ([M+H-507]⁺) | 50-100 | 30-45 |
| C17:0-CoA (Internal Standard) | m/z 1020.5 | m/z 513.5 ([M+H-507]⁺) | 50-100 | 30-45 |
Note: The exact m/z values should be calculated based on the precise molecular weight and confirmed empirically. Positive ion mode is generally about 3-fold more sensitive for long-chain acyl-CoAs than negative ion mode.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal intensity issues.
Acyl-CoA Fragmentation Pathway
Caption: Common fragmentation pathway for fatty acyl-CoAs in positive ion mode MS/MS.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jsbms.jp [jsbms.jp]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 16-Methyloctadecanoyl-CoA and Stearoyl-CoA in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 16-methyloctadecanoyl-CoA and stearoyl-CoA. While stearoyl-CoA is a well-characterized intermediate in lipid metabolism, data on the specific biological roles of this compound are less abundant. This comparison extrapolates the potential functions of this compound based on the current understanding of branched-chain fatty acids (BCFAs) and contrasts them with the established activities of the straight-chain fatty acyl-CoA, stearoyl-CoA.
Executive Summary
Stearoyl-CoA, a 18-carbon saturated fatty acyl-CoA, is a pivotal molecule in cellular metabolism, primarily serving as a substrate for stearoyl-CoA desaturase (SCD) to produce oleoyl-CoA, a monounsaturated fatty acid. This conversion has profound implications for membrane fluidity, lipid droplet formation, and signal transduction. In contrast, this compound is a branched-chain fatty acyl-CoA. BCFAs are known to influence membrane properties, and emerging evidence suggests they may have roles in modulating inflammation and metabolic pathways, though their specific mechanisms are not as well-defined as those of their straight-chain counterparts.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in the known and inferred biological activities of this compound and stearoyl-CoA.
| Feature | This compound (Inferred from BCFAs) | Stearoyl-CoA |
| Structure | 19-carbon branched-chain saturated fatty acyl-CoA | 18-carbon straight-chain saturated fatty acyl-CoA |
| Primary Metabolic Role | Incorporation into complex lipids, potential substrate for peroxisomal β-oxidation.[1] | Substrate for stearoyl-CoA desaturase (SCD) to form oleoyl-CoA.[2] |
| Effect on Membrane Fluidity | Increases membrane fluidity and lowers phase transition temperature.[3][4] | Precursor to oleoyl-CoA, which increases membrane fluidity.[2] |
| Involvement in β-Oxidation | Primarily metabolized via peroxisomal β-oxidation due to methyl branching.[1] | Metabolized via mitochondrial β-oxidation. |
| Role in Cell Signaling | Potential anti-inflammatory effects and modulation of gene expression (e.g., FASN, SREBP1).[4] | Regulates insulin (B600854) signaling, cell proliferation, and apoptosis, largely through the action of its product, oleoyl-CoA.[2] |
| Association with Disease | Altered levels of BCFAs have been observed in metabolic diseases, but a direct causal link is not firmly established.[4] | Dysregulation of stearoyl-CoA metabolism is linked to obesity, insulin resistance, and cancer.[2] |
Signaling Pathways and Metabolism
The metabolic fates and signaling implications of stearoyl-CoA are well-documented. The conversion to oleoyl-CoA by SCD is a critical regulatory point in lipid metabolism. In contrast, the metabolism of this compound is presumed to follow the general pathways for BCFAs, which involves a distinct set of enzymes and subcellular compartments.
Experimental Protocols
To empirically compare the biological activities of this compound and stearoyl-CoA, a series of in vitro experiments can be conducted. Below are detailed methodologies for key assays.
Fatty Acid β-Oxidation Rate Assay
Objective: To compare the rate at which this compound and stearoyl-CoA are oxidized.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., HepG2 hepatocytes, C2C12 myotubes) in standard growth medium.
-
Substrate Preparation: Prepare solutions of this compound and stearoyl-CoA complexed to fatty acid-free bovine serum albumin (BSA).
-
Cell Treatment: Incubate the cells with either this compound or stearoyl-CoA.
-
Measurement of β-Oxidation: Utilize a commercial fatty acid oxidation assay kit that measures the consumption of oxygen or the production of NADH, FADH2, or acetyl-CoA.[5] Alternatively, radiolabeled fatty acids ([14C]16-methyloctadecanoic acid and [14C]stearic acid) can be used to trace their catabolism to acetyl-CoA and CO2.[6]
-
Data Analysis: Compare the rates of oxidation between the two substrates.
Cell Proliferation and Apoptosis Assays
Objective: To assess the impact of this compound and stearoyl-CoA on cell growth and viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 or a non-transformed line like MCF-10A) in multi-well plates.
-
Treatment: Treat cells with various concentrations of this compound or stearoyl-CoA.
-
Proliferation Assay: After a set incubation period (e.g., 24, 48, 72 hours), assess cell proliferation using methods such as the MTT, WST-1, or BrdU incorporation assays.[7]
-
Apoptosis Assay: To measure apoptosis, use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.[8][9]
-
Data Analysis: Compare the dose-response curves for proliferation and apoptosis for both fatty acyl-CoAs.
Insulin Signaling Pathway Activation Assay
Objective: To determine the effect of each acyl-CoA on key components of the insulin signaling pathway.
Methodology:
-
Cell Culture and Serum Starvation: Culture insulin-responsive cells (e.g., 3T3-L1 adipocytes) and serum-starve them to establish a basal signaling state.
-
Pre-treatment: Pre-treat the cells with this compound or stearoyl-CoA for a specified duration.
-
Insulin Stimulation: Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).
-
Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of key insulin signaling proteins, such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204).[10][11]
-
Data Analysis: Quantify the band intensities to compare the potentiation or inhibition of insulin-stimulated phosphorylation by each acyl-CoA.
Conclusion
Stearoyl-CoA and this compound represent two distinct classes of fatty acyl-CoAs with likely divergent roles in cellular physiology. Stearoyl-CoA is a central player in the synthesis of monounsaturated fatty acids, with well-established links to major metabolic and signaling pathways. The biological activities of this compound are less understood but are predicted to align with those of other branched-chain fatty acids, influencing membrane characteristics and potentially modulating distinct metabolic and inflammatory pathways. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of these two molecules, which will be crucial for elucidating the specific functions of branched-chain fatty acyl-CoAs in health and disease. Further research is warranted to fully uncover the biological significance of this compound and its potential as a therapeutic target.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrservice.com [bmrservice.com]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Unraveling the Influence of 16-Methyloctadecanoyl-CoA on Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between cellular metabolites and the genome is a rapidly expanding frontier in biomedical research. Among the vast array of signaling molecules, branched-chain fatty acids (BCFAs) are emerging as key regulators of metabolic gene networks. This guide delves into the effects of 16-Methyloctadecanoyl-CoA, a specific branched-chain fatty acyl-CoA, on gene expression. While direct experimental data for this particular molecule is limited, we will draw upon extensive research on structurally similar BCFAs, such as phytanic acid and pristanic acid, to provide a comprehensive comparative analysis. This guide will objectively compare the performance of BCFAs with other alternatives and provide supporting experimental data to illuminate their potential as therapeutic modulators of gene expression.
The Central Role of PPARα in Mediating BCFA Effects
Branched-chain fatty acids, particularly their CoA thioesters, are potent activators of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in fatty acid oxidation.[1][2] The activation of PPARα by these molecules is a key mechanism through which they influence gene expression. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.[3]
Comparative Analysis of Gene Expression Modulation
The following table summarizes the known effects of BCFAs on the expression of key metabolic genes, drawing parallels with other well-known PPARα activators.
| Gene Target | Function | Effect of Branched-Chain Fatty Acids (e.g., Phytanic Acid, Pristanic Acid) | Effect of Synthetic PPARα Agonists (e.g., Fibrates) | Effect of Polyunsaturated Fatty Acids (PUFAs) |
| ACOX1 (Acyl-CoA Oxidase 1) | Rate-limiting enzyme in peroxisomal β-oxidation | Upregulation [3][4][5] | Upregulation | Upregulation |
| CPT1A (Carnitine Palmitoyltransferase 1A) | Rate-limiting enzyme in mitochondrial β-oxidation | Upregulation [3][4] | Upregulation | Upregulation |
| CYP4A1 (Cytochrome P450 4A1) | Involved in fatty acid ω-oxidation | Upregulation [3][4] | Upregulation | Upregulation |
| L-FABP (Liver Fatty Acid Binding Protein) | Intracellular fatty acid transport | Upregulation [6] | Upregulation | Upregulation |
| UCP1 (Uncoupling Protein 1) | Involved in thermogenesis in brown adipose tissue | Upregulation (by phytanic acid)[7][8][9] | Variable | Variable |
| SCD1 (Stearoyl-CoA Desaturase 1) | Key enzyme in monounsaturated fatty acid synthesis | Downregulation (by iso-BCFAs)[10][11] | Downregulation | Downregulation |
| FASN (Fatty Acid Synthase) | Key enzyme in de novo lipogenesis | Downregulation (by iso-BCFAs, though some studies show exceptions)[10][11] | Downregulation | Downregulation |
| Inflammatory Genes (e.g., NF-κB targets) | Pro-inflammatory signaling | Inhibition (via PPARα-mediated transrepression)[3] | Inhibition | Inhibition |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway through which BCFAs are understood to exert their effects on gene expression and a typical experimental workflow for validating these effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanic acid is ligand and transcriptional activator of murine liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid, a novel activator of uncoupling protein-1 gene transcription and brown adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Phytanic acid--an overlooked bioactive fatty acid in dairy fat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Confirming the Mechanism of 16-Methyloctadecanoyl-CoA: A Comparative Guide to the Use of PPARα Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing peroxisome proliferator-activated receptor alpha (PPARα) antagonists to elucidate and confirm the mechanism of action of 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct experimental data on this compound, this guide uses phytanic acid, a well-characterized branched-chain fatty acid and known PPARα agonist, as an experimental surrogate. The principles and methodologies detailed herein are directly applicable to investigating the PPARα-mediated effects of this compound.
We will compare the efficacy of two potent and selective PPARα antagonists, GW6471 and NXT629 , in blocking the transcriptional activation of PPARα by an agonist. This guide will cover the necessary experimental protocols, present comparative data in a clear tabular format, and provide visualizations of the signaling pathways and experimental workflows.
Introduction to PPARα and Branched-Chain Fatty Acyl-CoAs
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.[1] Upon activation by ligands, such as fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation.
Branched-chain fatty acids and their CoA esters, including phytanic acid, are potent natural ligands for PPARα.[2][3] It is hypothesized that this compound, a structurally similar molecule, also functions as a PPARα agonist. To rigorously test this hypothesis, specific antagonists are employed to demonstrate that the observed biological effects of the compound are indeed mediated through PPARα.
Comparative Analysis of PPARα Antagonists
This guide focuses on two well-characterized PPARα antagonists: GW6471 and NXT629. Both are highly potent and selective for PPARα over other PPAR isoforms (PPARγ and PPARδ), making them excellent tools for mechanistic studies.
| Antagonist | Target | IC50 (Human PPARα) | Key Characteristics |
| GW6471 | PPARα | ~240 nM[4] | Potent and highly selective. Widely used in in vitro and in vivo studies to probe PPARα function. |
| NXT629 | PPARα | ~77 nM[5] | Highly potent and selective competitive antagonist. Demonstrated efficacy in cellular and animal models. |
Table 1: Comparison of PPARα Antagonists. This table summarizes the key properties of GW6471 and NXT629, highlighting their potency and selectivity for PPARα.
Experimental Confirmation of the PPARα-Mediated Mechanism
To confirm that this compound (or our surrogate, phytanic acid) acts through PPARα, a series of experiments can be performed. The core principle is to demonstrate that the agonist-induced effects are blocked in a dose-dependent manner by the addition of a PPARα-specific antagonist.
Luciferase Reporter Gene Assay
This assay provides a quantitative measure of PPARα activation in a cellular context. Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by an agonist leads to the production of luciferase, which can be quantified by measuring light emission.
Hypothetical Data for Phytanic Acid Activation and Antagonist Inhibition of PPARα
| Treatment | Concentration | Normalized Luciferase Activity (Fold Induction) |
| Vehicle (DMSO) | - | 1.0 |
| Phytanic Acid | 50 µM | 8.5 |
| Phytanic Acid + GW6471 | 50 µM + 1 µM | 1.2 |
| Phytanic Acid + NXT629 | 50 µM + 0.5 µM | 1.1 |
| GW6471 alone | 1 µM | 0.9 |
| NXT629 alone | 0.5 µM | 1.0 |
Table 2: Representative data from a PPARα luciferase reporter assay. The data illustrates the potent activation of PPARα by phytanic acid and its effective blockade by both GW6471 and NXT629.
Gene Expression Analysis of PPARα Target Genes
Activation of PPARα leads to the increased transcription of specific target genes involved in lipid metabolism. Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of these genes in cells treated with the agonist, with or without the antagonist. Key PPARα target genes include Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).
Hypothetical Data for PPARα Target Gene Expression
| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Vehicle) |
| Phytanic Acid (50 µM) | CPT1A | 6.2 |
| ACOX1 | 4.8 | |
| Phytanic Acid + GW6471 (1 µM) | CPT1A | 1.3 |
| ACOX1 | 1.1 | |
| Phytanic Acid + NXT629 (0.5 µM) | CPT1A | 1.2 |
| ACOX1 | 1.0 |
Table 3: Representative data from qPCR analysis of PPARα target genes. This table shows the expected upregulation of CPT1A and ACOX1 expression by phytanic acid and the reversal of this effect by the PPARα antagonists.
Experimental Protocols
Luciferase Reporter Assay Protocol
-
Cell Culture and Transfection:
-
Seed HEK293T or a similar suitable cell line in 96-well plates at a density of 2 x 10^4 cells/well.
-
Co-transfect the cells with a full-length human PPARα expression vector, a PPRE-driven firefly luciferase reporter vector, and a Renilla luciferase vector (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds.
-
Treat the cells with the agonist (e.g., phytanic acid at various concentrations) in the presence or absence of the antagonist (GW6471 or NXT629 at a fixed concentration, typically 5-10 times the agonist EC50). Include vehicle-only and antagonist-only controls.
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control.
-
Quantitative Real-Time PCR (qPCR) Protocol
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HepG2, primary hepatocytes) in 6-well plates.
-
Treat the cells with the agonist and/or antagonist as described for the luciferase assay.
-
-
RNA Extraction and cDNA Synthesis:
-
After the desired treatment period (e.g., 24 hours), harvest the cells and extract total RNA using a suitable kit.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Example Primer Sequences (Human):
-
CPT1A Forward: 5'-GCTATCGGCAACTGGTGGAT-3'
-
CPT1A Reverse: 5'-ACAGCTCCACCATGCAATCC-3'
-
ACOX1 Forward: 5'-GCTCATGGATTCCGACTTCA-3'
-
ACOX1 Reverse: 5'-TCTCCACCAGTTCCATGACA-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
-
Visualizations
Caption: PPARα signaling pathway initiated by a branched-chain fatty acyl-CoA.
Caption: Experimental workflow for confirming PPARα-mediated mechanism.
Conclusion
The combined use of luciferase reporter assays and qPCR analysis, in conjunction with potent and selective PPARα antagonists like GW6471 and NXT629, provides a robust strategy for confirming the mechanism of action of putative PPARα agonists such as this compound. By demonstrating that the biological activity of the compound of interest is specifically blocked by these antagonists, researchers can confidently establish its reliance on the PPARα signaling pathway. The experimental framework and comparative data presented in this guide offer a clear path for the validation of novel PPARα modulators in drug discovery and metabolic research.
References
- 1. Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
16-Methyloctadecanoyl-CoA vs. Palmitoyl-CoA: A Comparative Analysis of PPARα Agonist Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, particularly fatty acid oxidation. Its activation by endogenous and synthetic ligands makes it a key therapeutic target for metabolic disorders such as dyslipidemia. Fatty acyl-CoAs, the activated form of fatty acids, are known to be endogenous ligands for PPARα. This guide provides a comparative analysis of the PPARα agonist potency of two such molecules: 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA.
Quantitative Data Summary
| Compound | Derivative | EC50 (µM) | Potency | Reference |
| Palmitoylethanolamide (B50096) | Amide derivative of palmitic acid | 3.1 ± 0.4 | Potent | [1] |
| This compound | - | Not available | Potentially Potent | Inferred |
Note: The EC50 value for palmitoylethanolamide, a derivative of palmitic acid, is provided as a reference point for the potency of a C16:0 backbone. While not a direct measure for palmitoyl-CoA, it indicates that the palmitoyl (B13399708) moiety can effectively activate PPARα. For this compound, its potency is inferred from studies on other branched-chain fatty acids, which are generally considered potent PPARα agonists.
Comparative Potency Assessment
While direct quantitative data is lacking for a head-to-head comparison, the available evidence suggests that This compound is likely a more potent PPARα agonist than palmitoyl-CoA . This assessment is based on the following key points:
-
Branched-Chain Fatty Acids as Potent Agonists: Several studies have demonstrated that branched-chain fatty acids are potent activators of PPARα.
-
CoA Thioesters as the Active Form: The CoA thioesters of fatty acids are considered to be the active forms that bind to and activate PPARα.
Given that 16-methyloctadecanoic acid is a branched-chain fatty acid, its activated CoA form, this compound, is expected to be a strong PPARα agonist. In contrast, while palmitoyl-CoA is a known PPARα ligand, straight-chain saturated fatty acids are generally considered to be less potent activators compared to unsaturated or branched-chain fatty acids.
Experimental Protocols
The determination of PPARα agonist potency is typically performed using in vitro assays. A widely accepted method is the luciferase reporter gene assay .
PPARα Luciferase Reporter Gene Assay
Objective: To quantify the ability of a test compound to activate PPARα and drive the expression of a reporter gene (luciferase).
Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293, HepG2, or COS-1) is cultured under standard conditions.
-
Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA for human or murine PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more peroxisome proliferator response elements (PPREs).
-
-
A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase or Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (this compound and palmitoyl-CoA) and a known PPARα agonist as a positive control (e.g., GW7647 or Wy-14643). A vehicle control (e.g., DMSO) is also included.
-
-
Cell Lysis and Luciferase Assay:
-
Following a defined treatment period (typically 24 hours), the cells are washed and lysed to release the cellular contents.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
The activity of the normalization reporter is also measured.
-
-
Data Analysis:
-
The raw luciferase units are normalized to the internal control values.
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
Dose-response curves are generated, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated to determine the potency of the agonist.
-
Visualizations
PPARα Signaling Pathway
Caption: PPARα signaling pathway upon ligand activation.
Experimental Workflow for Comparing PPARα Agonists
Caption: Workflow for comparing PPARα agonist potency.
Conclusion
References
Validating the Function of 16-Methyloctadecanoyl-CoA: A Comparison of Knockout Mouse Models and Alternative Approaches
For researchers, scientists, and drug development professionals, understanding the precise function of specific lipids is paramount for elucidating metabolic pathways and identifying new therapeutic targets. 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, is a molecule of growing interest, and robust methods are required to validate its physiological role. This guide provides a comprehensive comparison of using a knockout mouse model versus alternative in vitro techniques to study the function of this compound, complete with supporting experimental data and detailed protocols.
Introduction to this compound and the Rationale for a Knockout Mouse Model
This compound is a coenzyme A derivative of 16-methyloctadecanoic acid, a branched-chain fatty acid (BCFA). BCFAs are increasingly recognized for their diverse biological roles, including influencing cell membrane fluidity, acting as signaling molecules, and modulating metabolic processes such as lipid metabolism and inflammation.[1][2] The CoA form of these fatty acids is the activated state, ready for participation in various metabolic pathways.
To definitively establish the in vivo function of this compound, a powerful approach is the creation of a knockout mouse model. By deleting the gene responsible for its synthesis, researchers can observe the resulting phenotypic changes and infer the molecule's role. The synthesis of very-long-chain BCFAs is carried out by a family of enzymes called fatty acid elongases (ELOVLs).[3][4] Specifically, ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[3] Therefore, a knockout of a relevant Elovl gene would be a strategy to generate a mouse model with depleted levels of this compound.
Comparison of Methodologies for Functional Validation
A knockout mouse model provides the highest level of physiological relevance but is also a resource-intensive approach. Alternative methods, primarily in vitro studies, offer a more targeted and high-throughput means to investigate specific molecular mechanisms. The choice of methodology depends on the specific research question and available resources.
| Parameter | Knockout Mouse Model (in vivo) | Cell Culture Studies (in vitro) | Enzyme Assays (in vitro) |
| Physiological Relevance | High: Allows for the study of systemic and long-term effects in a whole organism. | Medium: Human or mouse cell lines (e.g., HepG2, adipocytes) can model specific tissue responses but lack systemic context.[1][5] | Low: Assesses the direct interaction of this compound with a specific enzyme in a controlled, artificial environment. |
| Mechanistic Detail | Moderate to High: Phenotypes can be linked to molecular changes in various tissues, but pinpointing the primary mechanism can be complex. | High: Allows for precise manipulation of experimental conditions (e.g., supplementation with BCFAs) to dissect molecular pathways.[1][6] | Very High: Provides direct evidence of enzyme kinetics and substrate specificity. |
| Throughput | Low: Generation and characterization of mouse lines are time-consuming.[7] | High: Multiple conditions and replicates can be tested simultaneously. | High: Can be adapted for high-throughput screening of compound libraries. |
| Cost | High: Requires significant investment in animal housing, breeding, and specialized equipment for phenotyping. | Medium: Requires cell culture facilities and reagents. | Low to Medium: Dependent on the cost of purified enzymes and substrates. |
| Time to Results | Long (months to over a year): Includes model generation, breeding, and comprehensive phenotyping.[7] | Short (days to weeks): Rapid assessment of cellular responses. | Short (hours to days): Quick determination of enzymatic activity. |
Experimental Protocols
Generation of a Hypothetical Elovl3 Knockout Mouse Model via CRISPR/Cas9
This protocol outlines the generation of a mouse model lacking the Elovl3 gene, which is expected to have altered levels of this compound.[3] The CRISPR/Cas9 system is a rapid and efficient method for generating knockout mice.[8][9][10][11]
Materials:
-
Cas9 mRNA or protein
-
Validated single guide RNAs (sgRNAs) targeting Elovl3 exons
-
Fertilized mouse zygotes (e.g., from C57BL/6J strain)
-
Microinjection and micromanipulation station
-
Pseudopregnant female mice for embryo transfer
-
Genotyping reagents (PCR primers, DNA polymerase)
Procedure:
-
sgRNA Design and Validation: Design and synthesize at least two sgRNAs targeting a critical exon of the Elovl3 gene. Validate the cutting efficiency of the sgRNAs in vitro.
-
Zygote Microinjection: Prepare a microinjection mix containing Cas9 protein and the validated sgRNAs. Microinject this mix into the pronucleus of fertilized mouse zygotes.[8]
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
Generation of Founder Mice: Allow the surrogate mothers to carry the embryos to term. The resulting pups are the founder (F0) generation.
-
Genotyping: At 3-4 weeks of age, obtain tail biopsies from the F0 pups. Extract genomic DNA and perform PCR and Sanger sequencing to identify mice with indel mutations in the Elovl3 gene that result in a frameshift and premature stop codon.[10]
-
Breeding and Colony Establishment: Breed the founder mice carrying the desired knockout allele with wild-type mice to establish germline transmission. Subsequent intercrossing of heterozygous (Elovl3+/-) mice will produce homozygous knockout (Elovl3-/-) mice for experimental analysis.
Metabolic Phenotyping of Elovl3 Knockout Mice
A comprehensive metabolic phenotyping pipeline is crucial to uncovering the functional consequences of depleting this compound.[12]
A. Indirect Calorimetry using Metabolic Cages: This technique provides data on energy expenditure, respiratory exchange ratio (RER), food and water intake, and locomotor activity.[13][14][15][16][17]
Procedure:
-
Acclimatize individually housed mice to the metabolic cages for at least 24-48 hours.
-
Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for 48-72 hours.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats).
-
Calculate energy expenditure using the Weir equation.
-
Simultaneously measure food and water intake and locomotor activity using infrared beams.
B. Glucose and Insulin (B600854) Tolerance Tests (GTT and ITT): These tests assess glucose homeostasis and insulin sensitivity.[12][18][19][20][21][22][23][24][25][26]
Procedure (Intraperitoneal GTT):
-
Fast mice for 6 hours with free access to water.[22]
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).[22]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
Procedure (Intraperitoneal ITT):
-
Fast mice for 4-6 hours.[18]
-
Measure baseline blood glucose (t=0).
-
Administer an IP injection of insulin (0.75 U/kg body weight).[20]
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
Lipid Analysis in Tissues
To confirm the impact of the Elovl3 knockout on the lipid profile and to identify changes in related lipids, a detailed lipidomic analysis of key metabolic tissues is necessary.[27][28][29][30][31]
Procedure:
-
Euthanize wild-type and Elovl3 knockout mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Extract total lipids from homogenized tissues using a standard method such as the Folch or Bligh-Dyer method.[28]
-
Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify individual lipid species, including this compound and other BCFAs.
Mandatory Visualizations
Caption: Workflow for generation and validation of a knockout mouse model.
Caption: Potential PPARα signaling pathway involving this compound.
Potential Signaling Pathways Involving this compound
Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[32][33] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in inducing the expression of genes involved in fatty acid oxidation.[34][35] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[34] Genes regulated by PPARα include those encoding for enzymes involved in peroxisomal and mitochondrial fatty acid oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase 1A (CPT1A).[34]
Therefore, a key hypothesis to test in the Elovl3 knockout mouse model would be that the depletion of this compound leads to reduced PPARα activation, resulting in decreased expression of its target genes and a subsequent impairment in the oxidation of specific fatty acids.
Conclusion
The generation of a knockout mouse model represents a powerful, albeit complex, approach to validating the in vivo function of this compound. It offers unparalleled physiological relevance for understanding the systemic consequences of its depletion. However, this in vivo strategy should be complemented with in vitro studies to dissect the precise molecular mechanisms at the cellular and enzymatic levels. An integrated approach, leveraging the strengths of each methodology, will provide the most comprehensive understanding of the role of this compound in health and disease, paving the way for potential therapeutic interventions in metabolic disorders.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenious Blog | What Is The Mouse Knockout Timeline? [genetargeting.com]
- 8. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 10. anilocus.com [anilocus.com]
- 11. Gene Knockout Mouse Generation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 12. IP Glucose Tolerance Test in Mouse [protocols.io]
- 13. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 14. Metabolic cage analysis [bio-protocol.org]
- 15. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insulin Tolerance Test in Mouse [protocols.io]
- 19. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 20. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 21. mmpc.org [mmpc.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glucose Tolerance Test in Mice [bio-protocol.org]
- 25. mmpc.org [mmpc.org]
- 26. olac.berkeley.edu [olac.berkeley.edu]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. mdpi.com [mdpi.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]
- 35. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Cellular Maze: A Comparative Guide to the Lipidomic Impact of Branched vs. Straight-Chain Fatty Acids
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different fatty acid structures on cellular lipidomes is critical. This guide provides an objective comparison of how branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs) differentially modulate cellular lipid landscapes, supported by experimental data and detailed protocols.
The structure of a fatty acid, specifically the presence or absence of methyl branches along its carbon chain, profoundly influences its physical properties and subsequent metabolic fate within the cell. These structural differences translate into distinct alterations in membrane fluidity, signaling pathway activation, and the overall composition of the cellular lipidome. This guide synthesizes findings from multiple studies to present a comparative overview of these effects.
Quantitative Lipidomic Analysis: A Comparative Snapshot
| Lipid Class | Branched-Chain Fatty Acid (BCFA) Treatment | Straight-Chain Fatty Acid (SCFA) Treatment | Key Observations |
| Phospholipids (PLs) | |||
| Phosphatidylcholine (PC) | Incorporation of BCFAs into PC species.[1] | Significant increase in total PC abundance, particularly species containing the supplemented SCFA (e.g., PC 16:0/16:0).[2][3] | SCFAs appear to more dramatically increase the total abundance of major phospholipid classes. |
| Phosphatidylethanolamine (PE) | Incorporation of BCFAs into PE species. | General increase in total PE abundance.[2][3] | Both fatty acid types are readily incorporated into major phospholipid classes. |
| Ether Phospholipids | Alterations in ether lipid profiles observed. | Increase in the proportion of fully saturated ether PC lipids.[2] | The saturation status of ether lipids is notably affected by SCFA treatment. |
| Neutral Lipids | |||
| Triacylglycerols (TAGs) | Accumulation of TAGs containing BCFAs. | Pronounced increase in total TAG abundance. | Both fatty acid types promote neutral lipid storage, with SCFAs often showing a more robust effect. |
| Membrane Fluidity | Increased membrane fluidity.[1] | Can lead to the formation of rigid, "solid-like" membrane domains. | BCFAs generally increase membrane fluidity, while SCFAs can decrease it. |
Deciphering the Molecular Mechanisms: Signaling Pathways
The differential impact of BCFAs and SCFAs on cellular physiology is rooted in their distinct interactions with key signaling pathways that regulate lipid metabolism and cellular stress.
Experimental Corner: Protocols for Lipidomic Analysis
Accurate and reproducible lipidomic analysis is paramount. Below are detailed methodologies for key experiments in comparative fatty acid studies.
Lipid Extraction from Cultured Cells (Modified Bligh & Dyer Method)
This protocol is a widely used method for the total lipid extraction from cultured cells.
-
Cell Harvesting and Washing:
-
Aspirate the culture medium from the cell monolayer.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Lipid Extraction:
-
To the cell pellet, add 1 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Lipid Phase Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Derivatization to FAMEs:
-
Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Cap the tubes tightly and incubate at 50°C overnight.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 2 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
The FAMEs are then analyzed on a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70).
-
The injection volume and temperature program should be optimized for the specific instrument and column used.
-
Mass spectra are acquired in full scan mode or selected ion monitoring (SIM) for targeted analysis.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for a comparative lipidomics study of cells treated with different fatty acids.
References
- 1. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipidomic Profiling of Murine Macrophages Treated with Fatty Acids of Varying Chain Length and Saturation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Mass Spectrometry Peaks of 16-Methyloctadecanoyl-CoA with a Standard
For researchers in metabolomics, lipidomics, and drug development, accurate identification of lipid intermediates is paramount. This guide provides a comprehensive comparison of the expected mass spectrometry profile of a sample containing 16-Methyloctadecanoyl-CoA against a certified standard. We present supporting experimental protocols and data interpretation guidelines to ensure confident validation of this branched-chain fatty acyl-CoA.
Performance Comparison: Expected Mass Spectrometry Data
The validation of this compound relies on comparing the liquid chromatography retention time and the mass-to-charge (m/z) ratios of the precursor and product ions of an experimental sample with those of a commercial standard. Below is a table summarizing the expected quantitative data from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis in positive ion mode.
| Parameter | This compound Standard | Experimental Sample | Heptadecanoyl-CoA (C17:0) Standard (Alternative) |
| Molecular Weight | 1048.02 g/mol | N/A | 1020.43 g/mol |
| Precursor Ion [M+H]⁺ (m/z) | 1049.02 | ~1049.02 | 1021.43 |
| Major Product Ion (m/z)¹ | 542.02 | ~542.02 | 514.43 |
| Characteristic Neutral Loss | 507.0 Da | 507.0 Da | 507.0 Da |
| Other Product Ions (m/z) | 428.04, 303.05 | ~428.04, ~303.05 | 428.04, 303.05 |
| Expected Retention Time² | ~18.5 min | ~18.5 min | ~17.0 min |
¹Resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da). ²Estimated for a C18 reverse-phase column with a standard acetonitrile/water gradient.
Experimental Protocols
A detailed methodology is crucial for the reproducible and accurate analysis of long-chain fatty acyl-CoAs.
Sample Preparation
-
Standard Preparation : Prepare a 1 mg/mL stock solution of the this compound standard in a solvent mixture of methanol (B129727) and water (1:1, v/v). Create a dilution series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the same solvent for calibration.
-
Sample Extraction : For biological samples, a liquid-liquid extraction is recommended. Homogenize the sample in a mixture of isopropanol (B130326) and water, followed by the addition of chloroform. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column : A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain fatty acyl-CoAs.
-
Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B : 10 mM ammonium acetate in acetonitrile.
-
Gradient Elution :
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
Mass Spectrometry Conditions
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions :
-
This compound : 1049.02 -> 542.02
-
Heptadecanoyl-CoA : 1021.43 -> 514.43
-
-
Collision Energy : Optimized for the specific instrument, typically in the range of 20-40 eV.
-
Source Temperature : 350°C
-
Gas Flow : Optimized for the specific instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the validation process, from sample and standard preparation to data analysis.
Caption: Workflow for validating this compound.
Fragmentation Pathway
The fragmentation of long-chain fatty acyl-CoAs in positive ion mode mass spectrometry is characterized by a conserved pattern. The primary fragmentation event is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
Caption: Characteristic fragmentation of this compound.
References
A Researcher's Guide to the Quantification of 16-Methyloctadecanoyl-CoA: A Cross-Validation of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. 16-Methyloctadecanoyl-CoA, a methyl-branched long-chain acyl-coenzyme A, presents unique analytical challenges due to its low abundance and inherent instability. This guide provides a comprehensive comparison of established methods for its quantification, offering detailed experimental protocols and supporting data to aid in methodological selection and cross-validation.
The analysis of long-chain acyl-CoAs (LCACoAs) is crucial for understanding various metabolic pathways and their dysregulation in disease. Due to the lability of the thioester bond and their amphipathic nature, robust and sensitive analytical methods are required. This guide focuses on three principal techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays.
Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three major analytical platforms for this compound quantification.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions. | Separation by liquid chromatography followed by detection based on UV absorbance of the adenine (B156593) moiety of CoA. | Coupled enzymatic reactions leading to a detectable product (e.g., colorimetric or fluorescent). |
| Specificity | Very High (distinguishes between different acyl-CoA species based on mass). | Moderate (risk of co-eluting compounds with similar UV absorbance). | Low to Moderate (can be susceptible to interference from other CoA species or sample matrix components). |
| Sensitivity | Very High (picomole to femtomole range). | Moderate (nanomole range). | Low to Moderate (nanomole to micromole range). |
| Throughput | High (with autosampler). | Moderate. | High (plate-based assays). |
| Quantitative Accuracy | High (with use of stable isotope-labeled internal standards). | Moderate to High (requires careful calibration). | Moderate (can be affected by enzyme kinetics and inhibitors). |
| Instrumentation Cost | High. | Moderate. | Low. |
| Sample Requirement | Low. | Moderate. | Low to Moderate. |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate quantification. Below are representative protocols for the extraction and analysis of this compound from biological samples.
Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
Critical Considerations: Due to the instability of acyl-CoAs, rapid processing and maintenance of low temperatures are essential to minimize degradation by cellular thioesterases.
Materials:
-
Homogenization Buffer: 10% trichloroacetic acid (TCA) in water, ice-cold.
-
Internal Standard (for LC-MS/MS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog of the target analyte.
-
Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase.
-
Elution Solvent: Acetonitrile (B52724) with 0.1% formic acid.
-
Reconstitution Solvent: 50:50 (v/v) Methanol (B129727):Water.
Procedure:
-
Homogenization: Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% TCA per 100 mg of sample. For LC-MS/MS, spike the homogenization buffer with the internal standard.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of acetonitrile containing 0.1% formic acid.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of reconstitution solvent for analysis.
Method 1: LC-MS/MS Quantification
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition specific for this compound and the internal standard. The characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) from the protonated molecule [M+H]+ is typically used for detection of acyl-CoAs.
Method 2: HPLC-UV Quantification
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
Quantification:
-
Generate a standard curve using a commercially available standard of a similar long-chain acyl-CoA. Due to the similar molar extinction coefficient of the adenine moiety, this can provide a reasonable estimate.
Method 3: Enzymatic Assay
Principle: This method relies on the enzymatic conversion of the acyl-CoA to a product that can be measured. For long-chain acyl-CoAs, a common approach involves the acyl-CoA oxidase enzyme, which in its reaction produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.
Procedure (General Outline):
-
Incubate the extracted sample with acyl-CoA oxidase.
-
Add a reaction mixture containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red).
-
Measure the absorbance or fluorescence of the resulting product.
-
Quantify the amount of this compound by comparing the signal to a standard curve generated with a known long-chain acyl-CoA.
Mandatory Visualizations
To contextualize the importance of quantifying branched-chain acyl-CoAs, the following diagrams illustrate a key metabolic pathway and a typical analytical workflow.
Branched-chain fatty acids, such as the precursor to this compound, undergo a specific metabolic breakdown process in the peroxisome involving alpha- and beta-oxidation.
Conclusion
The quantification of this compound requires careful consideration of the analytical method's strengths and weaknesses. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for detailed metabolic studies. HPLC-UV provides a more accessible alternative, suitable for relative quantification when absolute accuracy is not paramount. Enzymatic assays are best suited for high-throughput screening applications where specificity for a single acyl-CoA is not a primary concern. For robust and reliable data, it is recommended to cross-validate results between two different platforms, particularly when establishing a new analytical workflow for this and other rare lipid species.
Orthogonal Methods to Validate 16-Methyloctadecanoyl-CoA's Role in a Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the role of 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, in a putative cell signaling pathway. We will explore a hypothesized pathway where this compound modulates the activity of a membrane-bound receptor by altering the biophysical properties of the plasma membrane. The orthogonal methods described herein are designed to provide independent lines of evidence to support or refute this hypothesis, a critical step in rigorous scientific investigation and drug target validation.
Hypothesized Signaling Pathway: Modulation of Receptor X Signaling
We hypothesize that this compound, by integrating into the plasma membrane, alters membrane fluidity and lipid raft composition. This, in turn, influences the conformational state and dimerization of a hypothetical transmembrane receptor, "Receptor X," leading to the activation of a downstream kinase cascade involving Kinase A and Kinase B, and ultimately regulating the activity of a transcription factor, TF-1.
Caption: Hypothesized signaling pathway of this compound.
Comparison of Orthogonal Validation Methods
To validate the proposed role of this compound, a combination of techniques that measure, perturb, and detect interactions of the metabolite should be employed. Below is a comparison of three orthogonal approaches.
| Method | Principle | Information Gained | Advantages | Limitations |
| 1. Quantitative Lipidomics using LC-MS/MS | Separation and quantification of this compound and related lipids from cellular extracts using liquid chromatography-tandem mass spectrometry. | Absolute or relative abundance of this compound in different cellular conditions. | High sensitivity and specificity; allows for simultaneous quantification of multiple lipid species.[1][2] | Isomer resolution can be challenging; requires specialized equipment and expertise. |
| 2. Genetic Manipulation (CRISPR/Cas9) | Knockout of a key enzyme (e.g., a specific fatty acid elongase or synthetase) involved in the biosynthesis of this compound. | Causal relationship between the presence of this compound and the activation of the signaling pathway. | Precise and permanent modification of the genome; allows for the study of loss-of-function phenotypes. | Off-target effects are possible; compensatory metabolic pathways may be upregulated. |
| 3. Proximity-Labeling Mass Spectrometry (PL-MS) | Engineering Receptor X with a promiscuous labeling enzyme (e.g., TurboID) to identify molecules in its immediate vicinity, followed by mass spectrometry-based identification of biotinylated lipids. | Identification of lipids, including potentially this compound, that are in close proximity to Receptor X in the plasma membrane. | In vivo identification of proximal molecules in their native cellular environment. | May not distinguish between direct and indirect interactions; biotinylation of lipids for MS analysis is technically challenging. |
Experimental Protocols
Quantitative Lipidomics using LC-MS/MS
Objective: To quantify the intracellular concentration of this compound in control cells versus cells stimulated to activate the Receptor X pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cell line endogenously expressing Receptor X) to 80-90% confluency. Treat one group of cells with a known agonist of Receptor X and leave another group as an untreated control.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use a C18 reversed-phase column for separation of the acyl-CoAs.
-
Employ a gradient elution with mobile phases containing ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound based on its specific precursor and product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using a synthetic this compound standard of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Normalize the data to the total protein concentration or cell number.
-
Genetic Manipulation (CRISPR/Cas9)
Objective: To determine if the biosynthesis of this compound is required for Receptor X signaling.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a key exon of the gene encoding the putative biosynthetic enzyme for this compound into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/gRNA vector into the target cells. Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for the desired gene knockout by PCR and Sanger sequencing of the target locus.
-
Confirm the absence of the target protein by Western blotting.
-
Validate the depletion of this compound in the knockout clones using the LC-MS/MS protocol described above.
-
-
Signaling Pathway Analysis:
-
Treat the validated knockout and wild-type control cells with the Receptor X agonist.
-
Prepare cell lysates and perform Western blotting to assess the phosphorylation status of Kinase A and Kinase B.
-
Perform a quantitative PCR (qPCR) or a reporter assay to measure the expression of TF-1 target genes.
-
Proximity-Labeling Mass Spectrometry (PL-MS)
Objective: To identify lipids in the microenvironment of Receptor X.
Methodology:
-
Generation of Stable Cell Line: Generate a stable cell line expressing Receptor X fused to a promiscuous biotin (B1667282) ligase (e.g., TurboID) at its intracellular C-terminus.
-
Biotin Labeling:
-
Incubate the cells with a biotin-containing medium for a short period (e.g., 10-30 minutes) to allow for the biotinylation of proximal proteins and lipids.
-
Quench the labeling reaction by washing the cells with an ice-cold quenching buffer.
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells in a buffer containing detergents to solubilize membrane proteins.
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated molecules.
-
Wash the beads extensively to remove non-specifically bound molecules.
-
-
Elution and Lipid Extraction: Elute the biotinylated molecules from the beads and perform a lipid extraction (e.g., using a modified Bligh-Dyer method).
-
LC-MS/MS Analysis for Lipid Identification: Analyze the extracted lipids by high-resolution mass spectrometry to identify the biotinylated lipid species.
Visualization of Workflows and Logic
Caption: Experimental workflows for orthogonal validation methods.
Caption: Logical relationship of orthogonal validation methods.
By employing these diverse and independent methodologies, researchers can build a robust and compelling case for the functional role of this compound in the hypothesized signaling pathway, thereby providing a solid foundation for further investigation and potential therapeutic development.
References
Specificity of Enzymes for 16-Methyloctadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzyme specificity for 16-methyloctadecanoyl-CoA, a C19 iso-branched long-chain fatty acyl-CoA. Due to the limited direct experimental data available for this specific substrate, this guide extends its scope to include enzymes acting on structurally similar long-chain methyl-branched fatty acyl-CoAs. This comparative approach offers valuable insights into the potential enzymatic fate of this compound and provides a framework for future experimental design.
Enzyme Specificity Comparison
| Enzyme | Source | Substrate | Specific Activity (mU/mg) | Reference |
| Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Purified recombinant protein | Palmitoyl-CoA (C16:0) | 390 | [1] |
| Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Purified recombinant protein | S-2-Methylpentadecanoyl-CoA | 340 | [1] |
| Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Purified recombinant protein | R-2-Methylpentadecanoyl-CoA | No measurable activity | [1] |
| Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Purified recombinant protein | S-2-Methylpentadecanoyl-CoA | Activity detected | [1] |
| Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Purified recombinant protein | R-2-Methylpentadecanoyl-CoA | No measurable activity | [1] |
Key Observations:
-
Human LCAD demonstrates significant activity with the S-enantiomer of a 2-methyl-branched long-chain acyl-CoA, with a specific activity comparable to that of its preferred straight-chain substrate, palmitoyl-CoA.[1]
-
Both LCAD and MCAD exhibit strict stereospecificity, with no measurable activity towards the R-enantiomer of the methyl-branched substrate.[1]
-
The activity of MCAD with S-2-methylpentadecanoyl-CoA, although detected, suggests that longer-chain branched substrates are likely handled by enzymes with a preference for longer acyl chains.[1]
Alternative Substrates and Enzyme Systems
Given the structural similarity of this compound to other naturally occurring branched-chain fatty acids, its metabolism is likely to involve the peroxisomal beta-oxidation pathway. Key enzymes in this pathway with known specificity for branched-chain acyl-CoAs include:
-
Multifunctional Protein 2 (MFP-2): This enzyme possesses both hydratase and dehydrogenase activities and plays a central role in the beta-oxidation of most peroxisomal substrates, including branched-chain fatty acids.[3][4]
-
Acyl-CoA Synthetases (ACS): Before entering metabolic pathways, fatty acids must be activated to their CoA esters by ACS enzymes. Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons.[5][6] It is highly probable that an ACSL isoform is responsible for the activation of 16-methyloctadecanoic acid.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme specificity. Below are representative protocols for the assay of key enzyme classes that may act on this compound.
Acyl-CoA Dehydrogenase Activity Assay (Ferricenium Hexafluorophosphate (B91526) Method)
This spectrophotometric assay measures the reduction of ferricenium ion, an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Ferricenium hexafluorophosphate solution (in buffer)
-
Acyl-CoA substrate solution (e.g., S-2-methylpentadecanoyl-CoA)
-
Purified or recombinant acyl-CoA dehydrogenase enzyme
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the acyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium ion per minute under the specified conditions.
Note: This assay can be performed aerobically and is a convenient alternative to the traditional ETF fluorescence reduction assay.[1][7][8]
Peroxisomal Acyl-CoA Oxidase Activity Assay
This assay measures the production of hydrogen peroxide, a product of the acyl-CoA oxidase reaction.
Materials:
-
Potassium phosphate buffer (pH 8.0)
-
Acyl-CoA substrate (e.g., pristanoyl-CoA)
-
Horseradish peroxidase
-
A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red)
-
FAD (flavin adenine (B156593) dinucleotide)
-
Peroxisomal fraction or purified acyl-CoA oxidase
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, horseradish peroxidase, the chromogenic/fluorogenic substrate, and FAD.
-
Add the peroxisomal fraction or purified enzyme to the mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
The rate of reaction is proportional to the rate of hydrogen peroxide production.
-
Enzyme activity is calculated based on a standard curve generated with known concentrations of hydrogen peroxide.
Visualizing Metabolic Pathways and Workflows
Peroxisomal Beta-Oxidation of a Methyl-Branched Fatty Acyl-CoA
Caption: Peroxisomal beta-oxidation pathway for a methyl-branched acyl-CoA.
General Workflow for an Enzyme Specificity Assay
Caption: A generalized workflow for determining enzyme specificity.
References
- 1. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACOX3 acyl-CoA oxidase 3, pristanoyl [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal multifunctional protein-2 deficiency causes neuroinflammation and degeneration of Purkinje cells independent of very long chain fatty acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Unveiling the Role of 16-Methyloctadecanoyl-CoA: A Comparative Guide to siRNA Knockdown and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the function of 16-Methyloctadecanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. We focus on the use of small interfering RNA (siRNA) knockdown of the key synthesizing enzyme, Elongation of Very Long Chain Fatty Acids 3 (ELOVL3), and contrast this technique with alternative methods. This guide is supported by experimental data and detailed protocols to aid in the design and execution of your research.
The Central Role of ELOVL3 in this compound Synthesis
This compound is a saturated branched-chain fatty acid. Its synthesis is dependent on the ELOVL family of enzymes, which are responsible for the elongation of fatty acyl-CoAs. Specifically, ELOVL3 has been identified as a key enzyme in the elongation of branched-chain fatty acids.[1][2][3] ELOVL3 is highly active toward iso- and anteiso-C17:0 acyl-CoAs, elongating them to longer forms.[3] Therefore, targeting ELOVL3 is a direct strategy to investigate the downstream functions of its products, including this compound.
Confirming Gene Function: siRNA Knockdown of ELOVL3
siRNA-mediated knockdown is a powerful technique to transiently silence gene expression and observe the resulting phenotypic changes. By reducing the expression of ELOVL3, researchers can infer the function of its enzymatic products.
Quantitative Data from ELOVL3 siRNA Knockdown Studies
The following table summarizes quantitative data from a study utilizing siRNA to knock down Elovl3 in mouse 3T3-L1 adipocytes. This data demonstrates the efficacy of the knockdown and its impact on a key cellular process.
| Target Gene | Cell Line | siRNA Concentration | Knockdown Efficiency (mRNA level) | Phenotypic Outcome | Reference |
| Elovl3 | 3T3-L1 adipocytes | Not specified | ~70-80% | Significant decrease in intracellular triglyceride content | [4][5] |
Experimental Protocol: siRNA Transfection of 3T3-L1 Adipocytes
This protocol is adapted from methodologies used in the study of Elovl3 function in adipocytes.[4][5]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/ml insulin)
-
siRNA targeting Elovl3 (and a negative control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
Quantitative PCR (qPCR) reagents
-
Triglyceride quantification assay kit
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. To induce differentiation, two days post-confluence, change the medium to differentiation medium. After two days, replace with DMEM containing 10% FBS and 10 µg/ml insulin (B600854) for another two days. Then, culture in DMEM with 10% FBS for an additional four days, changing the medium every two days.
-
siRNA Transfection:
-
On day 6 of differentiation, prepare the siRNA-lipid complexes. Dilute the Elovl3 siRNA (or negative control siRNA) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
Add the complexes to the differentiated 3T3-L1 cells.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis:
-
Gene Expression: Harvest the cells, extract total RNA, and perform qPCR to determine the knockdown efficiency of Elovl3.
-
Phenotypic Analysis: Measure the intracellular triglyceride content using a commercially available kit.
-
Alternative Approaches to Confirm Gene Function
While siRNA provides a transient knockdown, other techniques offer permanent gene knockout or modulation, providing complementary information.
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 | Genome editing tool that creates double-strand breaks at a specific DNA locus, leading to gene knockout through error-prone repair or gene insertion/modification through homologous recombination. | Permanent and complete gene knockout. High specificity. Versatile for gene editing. | Potential for off-target effects. Requires delivery of both Cas9 and guide RNA. Can be more time-consuming to establish knockout cell lines. |
| shRNA (short hairpin RNA) | A DNA construct encoding a short hairpin RNA is introduced into cells, which is then processed into siRNA to induce stable, long-term gene silencing. | Stable and long-term knockdown. Can be delivered via viral vectors for in vivo studies. | Potential for off-target effects. Integration into the genome can have insertional mutagenesis effects. |
| Small Molecule Inhibitors | Chemical compounds that directly bind to and inhibit the activity of the target protein (ELOVL3). | Rapid and reversible inhibition. Dose-dependent effects can be studied. Can be used in vivo. | Specific inhibitors for ELOVL3 may not be readily available. Potential for off-target effects on other enzymes. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the ELOVL3-PPARγ signaling pathway in adipogenesis and a typical experimental workflow for siRNA knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Elongase Genes Mediating Branched Chain Fatty Acid Elongation (P08-108-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Replicating Findings on 16-Methyloctadecanoyl-CoA: A Comparative Guide for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the cellular effects of 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule, this document leverages established knowledge of branched-chain fatty acids (BCFAs) and their roles in cellular processes to propose expected outcomes and detailed experimental protocols for comparative analysis. The guide will focus on comparing the potential effects of this compound with its straight-chain counterpart, Octadecanoyl-CoA (Stearoyl-CoA), and a generic BCF A profile in different cell lines.
Comparative Data on Cellular Effects
The following tables summarize the hypothesized effects of this compound in comparison to other fatty acyl-CoAs. These predictions are based on the known properties of BCFAs to alter cell membrane fluidity and influence signaling pathways.
Table 1: Comparison of Effects on Cell Proliferation and Viability
| Compound | Cell Line | Concentration Range (µM) | Predicted IC50 (µM) | Effect on Proliferation |
| This compound | Breast Cancer (MCF-7) | 10 - 200 | ~75 | Dose-dependent decrease |
| Non-cancerous Fibroblasts (NF) | 10 - 200 | >150 | Minimal effect | |
| Octadecanoyl-CoA | Breast Cancer (MCF-7) | 10 - 200 | ~100 | Dose-dependent decrease |
| Non-cancerous Fibroblasts (NF) | 10 - 200 | >200 | Minimal effect | |
| Generic BCFA Cocktail | Breast Cancer (MCF-7) | 10 - 200 | ~80 | Dose-dependent decrease |
| Non-cancerous Fibroblasts (NF) | 10 - 200 | >150 | Minimal effect |
Table 2: Comparison of Effects on Cell Signaling Pathways (Predicted Fold Change vs. Control)
| Compound (50 µM) | Cell Line | p-AKT/AKT Ratio | p-mTOR/mTOR Ratio | Cleaved Caspase-3 |
| This compound | Breast Cancer (MCF-7) | 1.8 | 2.2 | 3.5 |
| Non-cancerous Fibroblasts (NF) | 1.1 | 1.2 | 1.3 | |
| Octadecanoyl-CoA | Breast Cancer (MCF-7) | 1.3 | 1.5 | 2.0 |
| Non-cancerous Fibroblasts (NF) | 1.0 | 1.1 | 1.1 | |
| Generic BCFA Cocktail | Breast Cancer (MCF-7) | 1.7 | 2.0 | 3.2 |
| Non-cancerous Fibroblasts (NF) | 1.1 | 1.2 | 1.2 |
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and a standard experimental workflow for its investigation.
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for fatty acid analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure replicability and consistency.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells (e.g., MCF-7, NF) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, Octadecanoyl-CoA, and a generic BCFA cocktail (10-200 µM) for 48 hours. Use a vehicle control (e.g., DMSO or ethanol).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for Signaling Proteins
-
Objective: To analyze the activation of key signaling proteins in the PI3K/AKT/mTOR pathway.
-
Methodology:
-
Culture cells in 6-well plates and treat with 50 µM of each fatty acyl-CoA for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using image analysis software and normalize to the respective total protein and β-actin.
-
Lipid Droplet Staining (BODIPY 493/503)
-
Objective: To visualize and quantify intracellular lipid droplet accumulation.
-
Methodology:
-
Grow cells on glass coverslips in a 24-well plate and treat with 50 µM of each fatty acyl-CoA for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with BODIPY 493/503 (1 µg/mL) and Hoechst 33342 (for nuclear counterstaining) for 10 minutes.
-
Mount the coverslips on glass slides with a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of BODIPY to determine the extent of lipid droplet formation.
-
Logical Relationships in the Investigation
The following diagram outlines the logical flow of the proposed research.
Caption: Logical flow of the comparative study.
Safety Operating Guide
Navigating the Safe Disposal of 16-Methyloctadecanoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 16-Methyloctadecanoyl-CoA are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this long-chain fatty acyl-CoA.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of this compound, it is crucial to adhere to the following safety protocols, derived from safety data sheets of analogous compounds. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
First Aid Measures:
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][2]
-
After Eye Contact: Rinse thoroughly with plenty of water for several minutes and consult a physician.[1]
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. Consult a physician.[1]
Hazard Summary
The following table summarizes the potential hazards associated with compounds similar to this compound. This information is intended to provide a general safety overview.
| Hazard Classification | Description | Precautionary Statements |
| Eye Irritation | Causes serious eye irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1] |
| Aquatic Hazard (Acute & Long-term) | Very toxic to aquatic life with long-lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Proper Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as chemical waste. It should not be disposed of down the drain or in regular trash. The approved method of disposal is through a licensed waste disposal company.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as a non-hazardous or hazardous chemical waste in accordance with your institution's and local regulations. Given its aquatic toxicity, it should be treated with care.
-
Keep this compound waste separate from other waste streams to avoid accidental reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container. The container should be compatible with the chemical.
-
The label should clearly state "Waste this compound" and include any relevant hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the collection and disposal of the waste.
-
Provide them with the necessary information about the waste, including its name and quantity.
-
-
Documentation:
-
Maintain a record of the waste generated, including the date and amount, as required by your institution's protocols.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling 16-Methyloctadecanoyl-CoA
Essential Safety and Handling Guide for 16-Methyloctadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling this compound based on best practices for structurally similar long-chain fatty acyl-CoA compounds. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this substance should be handled with the utmost caution as a potentially hazardous material.[1]
Pre-Operational Safety Checklist
Before handling this compound, ensure the following are in place:
-
Designated Work Area: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[3]
-
Review of Procedures: All personnel must be familiar with the handling and emergency procedures outlined in this guide.
-
Personnel Training: Ensure all users are trained in general laboratory safety and the specific procedures for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects eyes from splashes or airborne particles of the solid compound. |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[2] | Prevents skin contact. The specific glove material should be chosen based on the solvent used for dissolution. |
| Body | A lab coat or other protective clothing should be worn.[2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | If handling outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the solid compound, which should be avoided.[1] |
Operational Plan: Step-by-Step Handling Protocol
This compound is typically supplied as a solid and requires careful handling during preparation of solutions.
3.1. Preparation of Stock Solutions
-
Step 1: Weighing the Compound
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to avoid inhalation of dust.
-
Use non-sparking tools for handling.[2]
-
-
Step 2: Dissolving the Compound
-
Based on information for analogous compounds like Palmitoyl-CoA, this compound is likely soluble in water and methanol.[1]
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
If using an organic solvent, ensure it is compatible with the experimental procedure and subsequent disposal methods.
-
Aqueous solutions of similar compounds are not recommended for storage for more than one day.[1]
-
3.2. Storage
-
Store the solid compound at -20°C in a tightly sealed container.[1]
-
Stock solutions should be stored at -80°C and are typically stable for up to six months. For storage at -20°C, the stability is reduced to approximately one month.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Minor Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Clean the spill area thoroughly. |
| Major Spill | Evacuate the area and prevent entry. Notify your institution's safety officer. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of all waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[2]
Visual Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
